Product packaging for ethyl citronellate(Cat. No.:CAS No. 26728-44-9)

ethyl citronellate

Cat. No.: B1614930
CAS No.: 26728-44-9
M. Wt: 198.3 g/mol
InChI Key: UAIOJGGMISJMMY-UHFFFAOYSA-N
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Description

Ethyl citronellate is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1614930 ethyl citronellate CAS No. 26728-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26728-44-9

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

ethyl 3,7-dimethyloct-6-enoate

InChI

InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3

InChI Key

UAIOJGGMISJMMY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)CCC=C(C)C

Canonical SMILES

CCOC(=O)CC(C)CCC=C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 26728-44-9

This technical guide provides a comprehensive overview of ethyl citronellate, a key fragrance and flavor compound. It is intended for researchers, scientists, and professionals in drug development and the chemical industry. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its primary applications.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic fruity and rosy odor.[1] It is the ethyl ester of citronellic acid. The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 26728-44-9[1]
Molecular Formula C12H22O2[1]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless liquid
Odor Fruity, dry, dusty, citrus, licorice, rose, spicy, fennel[1]
Boiling Point Not available
Flash Point 103.89 °C (219.00 °F)[1]
Specific Gravity 0.8860 to 0.8940 @ 25 °C[1]
Refractive Index 1.4360 to 1.4430 @ 20 °C[1]
Solubility Soluble in alcohol; insoluble in water.

Safety Information

A comprehensive GHS classification for pure this compound is not consistently available in public databases. Several sources indicate that GHS hazard data has not been thoroughly established. Therefore, it is recommended to handle this compound with the standard care and personal protective equipment (PPE) appropriate for handling organic esters in a laboratory setting. This includes, but is not limited to, the use of safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Experimental Protocols: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from citronellic acid and ethanol.

Materials:

  • Citronellic acid

  • Absolute ethanol (large excess)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine citronellic acid with a 5- to 10-fold molar excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by vacuum distillation if necessary.

Applications

The primary application of this compound is in the fragrance and flavor industry .[1] Its pleasant fruity and rosy aroma makes it a valuable component in the formulation of perfumes, cosmetics, soaps, and other personal care products. It is also used as a flavoring agent in some food products.

Biological Activity and Signaling Pathways

There is currently a lack of significant peer-reviewed data on the specific biological activities or involvement in signaling pathways of pure this compound. While some studies have investigated the antimicrobial or other biological properties of essential oils or plant extracts that may contain various esters, these findings cannot be directly attributed to this compound without further specific research. As such, its primary role remains that of a fragrance and flavor compound.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow Reactants Reactants: Citronellic Acid & Ethanol Reaction Reflux Reaction Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Evaporation Removal of Excess Ethanol (Rotary Evaporator) Cooling->Evaporation Extraction Extraction with Ether & Water Wash Evaporation->Extraction Neutralization Neutralization with NaHCO₃ Solution Extraction->Neutralization Drying Drying with Na₂SO₄ Neutralization->Drying Filtration Filtration Drying->Filtration Final_Evaporation Final Solvent Removal (Rotary Evaporator) Filtration->Final_Evaporation Purification Optional: Vacuum Distillation Final_Evaporation->Purification Product Pure this compound Final_Evaporation->Product If sufficiently pure Purification->Product

References

The Enigmatic Presence of Ethyl Citronellate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate, a monoterpenoid ester recognized for its characteristic rosy, fruity, and citrus-like aroma, is a compound of interest in the fragrance, flavor, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence in the plant kingdom is a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in plants, delving into its biosynthetic pathways, methodologies for its detection, and a summary of related quantitative data. Although direct quantitative data for this compound is scarce in existing literature, this guide presents data on its immediate precursor, citronellol, and other related esters to provide a foundational understanding for researchers.

Natural Occurrence and Quantitative Data

Despite extensive analysis of plant essential oils, direct reports quantifying the natural occurrence of this compound are exceedingly rare, suggesting it is likely a trace component in most plant volatile profiles. However, its constituent alcohol, citronellol, is a well-documented and often abundant component in the essential oils of several plant species. The presence of citronellol, coupled with the enzymatic machinery for esterification, strongly implies the potential for this compound formation. The following table summarizes the quantitative data for citronellol and other citronellyl esters in selected plant species known for their production of these related compounds.

Plant SpeciesPlant PartCompoundConcentration (% of Essential Oil)Reference
Rosa damascena (Damask Rose)PetalsCitronellol15.9 - 35.3%[1]
Citronellyl AcetatePresent (minor component)[2]
Pelargonium graveolens (Rose Geranium)Aerial PartsCitronellol24.54 - 41.2%[3][4]
Citronellyl Formate7.1 - 10.66%[3]
Cymbopogon winterianus (Java Citronella)LeavesCitronellolPresent (major component)[5]
Citronellyl AcetatePresent[6]
Citrus maxima (Pomelo)LeavesCitronellol28.26%[7]

Biosynthesis of Citronellol and its Esters

The biosynthesis of this compound is intrinsically linked to the production of its precursor, citronellol. Citronellol is synthesized via the methylerythritol phosphate (MEP) pathway, which produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The subsequent steps leading to citronellol and its esters, such as this compound, involve a series of enzymatic reactions that can vary between plant species. In Rosa species, the pathway is believed to proceed through the following key steps:

  • Geraniol Synthesis: Geranyl diphosphate (GPP) is converted to geraniol by the enzyme geraniol synthase (GES).

  • Oxidation to Geranial: Geraniol is then oxidized to geranial by a geraniol dehydrogenase (GeDH).

  • Reduction to Citronellal: Geranial is subsequently reduced to citronellal.

  • Reduction to Citronellol: Finally, citronellal is reduced to citronellol by a reductase enzyme.

The formation of this compound from citronellol is catalyzed by an alcohol acyltransferase (AAT). These enzymes utilize an acyl-CoA donor, in this case, likely acetyl-CoA, and transfer the acyl group to the hydroxyl group of the alcohol. In roses, an enzyme named RhAAT1 has been identified, which is responsible for the synthesis of citronellyl acetate and geranyl acetate. It is highly probable that a similar or related AAT is responsible for the formation of this compound, utilizing ethanol as the acyl donor.

Biosynthetic Pathway of Citronellol and its Esterification

Biosynthesis cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Geranial Geranial Geraniol->Geranial GeDH Citronellal Citronellal Geranial->Citronellal Reductase Citronellol Citronellol Citronellal->Citronellol Reductase EthylCitronellate This compound Citronellol->EthylCitronellate AAT Ethanol Ethanol Ethanol->EthylCitronellate AAT AcetylCoA Acetyl-CoA AcetylCoA->EthylCitronellate AAT

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The detection and quantification of a trace volatile compound like this compound in a complex plant matrix requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. The following is a detailed methodology for the extraction, identification, and quantification of this compound from plant materials.

Experimental Workflow

Workflow Start Plant Material Collection Extraction Headspace Solid-Phase Microextraction (HS-SPME) Start->Extraction Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->Analysis Quantification Quantification Analysis->Quantification End Data Interpretation Quantification->End

Caption: General workflow for the analysis of this compound.

Sample Preparation and Extraction

For the analysis of volatile compounds, a non-destructive and solvent-free extraction method is preferable to minimize the alteration of the natural volatile profile. Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective technique for this purpose.[8]

Materials:

  • Fresh plant material (e.g., flower petals, leaves)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer

Procedure:

  • Weigh a precise amount of fresh plant material (e.g., 1-2 g) and place it into a 20 mL headspace vial.

  • Seal the vial immediately with the screw cap containing a PTFE/silicone septum.

  • Place the vial in a heater-stirrer and allow it to equilibrate at a controlled temperature (e.g., 40°C) for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial by piercing the septum.

  • Allow the fiber to adsorb the volatile compounds for a defined period (e.g., 30 minutes) under constant temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

  • Injector Temperature: 250°C (splitless mode for 2 minutes)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at a rate of 3°C/min

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Identification:

The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from established libraries (e.g., NIST, Wiley) and by comparing the retention index with published values.

Quantification

For accurate quantification, an internal standard method is recommended.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., hexane).

  • Add a fixed concentration of an internal standard (a compound not naturally present in the sample, e.g., n-alkane) to each standard solution and to the plant samples before extraction.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the plant sample by using the regression equation of the calibration curve.

Conclusion

The natural occurrence of this compound in plants remains an area that requires further investigation. While its direct quantitative measurement is not widely reported, the prevalence of its precursor, citronellol, and the enzymatic machinery for ester formation in aromatic plants like Rosa, Pelargonium, and Cymbopogon species, provide a strong basis for its potential presence as a minor but olfactorily significant component. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the presence and quantity of this compound and other trace volatile esters in various plant species. Such research will not only enhance our fundamental understanding of plant secondary metabolism but also open new avenues for the discovery and sustainable sourcing of valuable natural compounds for various industrial applications.

References

Spectroscopic Profile of Ethyl Citronellate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for ethyl citronellate, a monoterpenoid ester valued in the fragrance and flavor industries. Due to the limited availability of directly published complete spectra for this compound, this guide presents predicted data based on the analysis of its constituent parts—the citronellol moiety and the ethyl ester group—and comparison with analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of citronellol, ethyl esters, and related terpene compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~5.10t1HCH =C(CH₃)₂
~4.12q2H-O-CH₂ -CH₃
~2.25t2H-CH₂ -COO-
~1.95-2.10m2H-CH₂ -CH=
~1.68s3H=C(CH₃ )₂ (cis)
~1.60s3H=C(CH₃ )₂ (trans)
~1.55-1.70m1H-CH(CH₃)-
~1.15-1.40m2H-CH₂-CH(CH₃)-
~1.25t3H-O-CH₂-CH₃
~0.95d3H-CH(CH₃ )-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon Atom Assignment
~173.5C =O (Ester)
~131.5C =(CH₃)₂
~124.5-CH₂-C H=
~60.3-O-C H₂-CH₃
~41.5-C H₂-COO-
~37.0-C H₂-CH=
~35.0-C H(CH₃)-
~25.7=C(C H₃)₂ (trans)
~25.5-C H₂-CH(CH₃)-
~19.5-CH(C H₃)-
~17.6=C(C H₃)₂ (cis)
~14.2-O-CH₂-C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~2960-2850StrongC-H (alkane) stretching
~1735StrongC=O (ester) stretching
~1460MediumC-H (alkane) bending
~1375MediumC-H (alkane) bending (gem-dimethyl)
~1240StrongC-O (ester) stretching
~1170StrongC-O (ester) stretching
~830Medium=C-H bending (trisubstituted alkene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityPossible Fragment Ion
198Low[M]⁺ (Molecular Ion)
155Medium[M - C₃H₇]⁺ (Loss of isopropyl group)
127Medium[M - C₅H₉O]⁺
109High[C₈H₁₃]⁺
88Medium[CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement)
69High[C₅H₉]⁺
43High[C₃H₇]⁺ (Isopropyl cation)
41High[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: this compound is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

  • Gas Chromatography (GC) Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation of components.

  • Ionization: Electron Ionization (EI) at 70 eV is typically used to generate the mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Processing: The mass spectrum is recorded, and the m/z values and relative intensities of the molecular ion and fragment ions are determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of this compound.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Structure Confirmed Structure->Confirmation

Caption: Workflow for the spectroscopic identification of this compound.

The Solubility Profile of Ethyl Citronellate: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of ethyl citronellate, a fragrance and flavoring agent, in a range of common laboratory solvents. Due to the scarcity of specific quantitative data in publicly available literature, this document combines reported qualitative and estimated quantitative data with solubility principles based on molecular structure. The principle of "like dissolves like" is applied to predict its behavior in various solvent classes. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of this compound's solubility for formulation, reaction chemistry, and purification processes. Detailed experimental protocols for determining solubility are also provided, alongside visual representations of solubility concepts and experimental workflows.

Introduction to this compound

This compound (C₁₂H₂₂O₂) is the ethyl ester of citronellic acid. It is a colorless liquid with a characteristic fruity, citrus-rose aroma. Its molecular structure, featuring a long hydrocarbon chain and an ester functional group, dictates its solubility properties. Understanding its solubility is crucial for its application in various fields, including perfumery, food technology, and as a potential intermediate in organic synthesis.

Solubility of this compound

Direct, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in scientific literature. However, based on its chemical structure and available qualitative descriptions, a reliable solubility profile can be constructed.

General Solubility Characteristics

This compound is generally described as being soluble in alcohols and oils and almost insoluble in water. This is consistent with the behavior of many esters of its molecular weight. The long, nonpolar hydrocarbon tail dominates the molecule's character, making it lipophilic, while the polar ester group provides some affinity for more polar solvents.

Quantitative and Qualitative Solubility Data

The available data, both quantitative and qualitative, for this compound and structurally similar compounds are summarized in the table below. The solubility of related compounds like mthis compound and citronellyl butyrate can provide valuable insights into the expected behavior of this compound.

SolventPolarity IndexThis compoundMthis compoundCitronellyl ButyrateGeneral Esters of Similar Size
Water 10.2Insoluble (Estimated: 5.686 mg/L at 25°C)[1]Very slightly soluble (Estimated: 17.56 mg/L at 25°C)[2]Insoluble[3]Generally insoluble or sparingly soluble.[4][5]
Ethanol 5.2Soluble[1]Soluble[2]Soluble in most organic solvents[3]Miscible/Soluble
Methanol 6.6Soluble (by inference)Soluble[2]Soluble in most organic solvents[3]Miscible/Soluble
Acetone 5.1Soluble (by inference)Soluble (by inference)Soluble in most organic solvents[3]Miscible/Soluble
Diethyl Ether 2.8Soluble (by inference)Soluble (by inference)Soluble in most organic solvents[3]Miscible/Soluble
Hexane 0.1Soluble (by inference)Soluble (by inference)Soluble in most organic solvents[3]Miscible/Soluble
Toluene 2.4Soluble (by inference)Soluble (by inference)Soluble in most organic solvents[3]Miscible/Soluble

Note: "Soluble (by inference)" indicates that while no specific data for this compound was found for that solvent, its solubility is highly likely based on its known solubility in "alcohol and oils" and the general behavior of similar esters.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a substance in a particular solvent. This principle states that substances with similar polarities are more likely to be soluble in one another.

Caption: Conceptual diagram of this compound's solubility based on polarity.

Experimental Protocol for Solubility Determination

For precise quantitative solubility determination, the following experimental protocol, synthesized from established methods for esters, is recommended.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade): water, ethanol, methanol, acetone, diethyl ether, hexane, toluene

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Calibrated pipettes and syringes

  • Filtration system (e.g., syringe filters, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The excess is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibrium is reached, allow the vials to stand undisturbed at the set temperature for several hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved micro-droplets.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent in the desired units (e.g., g/L, mg/mL, or mole fraction) based on the measured concentration and the dilution factor.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

G A Add excess this compound to a known volume of solvent in a sealed vial B Equilibrate in a thermostatically controlled shaker at a constant temperature A->B C Allow undissolved solute to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the sample to remove undissolved solute D->E F Prepare dilutions of the filtered sample E->F G Analyze samples using a calibrated analytical method (e.g., GC-FID) F->G H Calculate solubility from the concentration and dilution factor G->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in many common laboratory solvents remains to be rigorously determined and published, a strong qualitative and semi-quantitative understanding can be derived from its molecular structure and the properties of similar compounds. This compound is expected to be highly soluble in a wide range of organic solvents, from nonpolar hydrocarbons like hexane to polar protic solvents like ethanol, while exhibiting very low solubility in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. This information is vital for the effective use of this compound in research and industrial applications.

References

physical and chemical characteristics of ethyl citronellate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethyl Citronellate

Abstract

This compound, also known as ethyl 3,7-dimethyl-6-octenoate, is an organic ester recognized for its characteristic fruity, citrus-like aroma.[1][2] As a derivative of citronellic acid, it finds applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details its structural and physicochemical parameters, spectroscopic profile, and includes detailed experimental protocols for its synthesis and purification.

Chemical Identity and Structure

This compound is the ethyl ester of citronellic acid. Its structure consists of a ten-carbon backbone with two methyl group substitutions and a terminal ethyl ester functional group.

  • IUPAC Name : ethyl 3,7-dimethyloct-6-enoate

  • Synonyms : Ethyl 3,7-dimethyl-6-octenoate, Citronellic acid ethyl ester, this compound[2][3]

  • CAS Number : 26728-44-9[1][2][3]

  • Molecular Formula : C12H22O2[1][2][3]

  • Molecular Weight : 198.30 g/mol [1][3]

  • Canonical SMILES : CCOC(=O)CC(C)CCC=C(C)C[3][4]

  • InChI Key : UAIOJGGMISJMMY-UHFFFAOYSA-N[3]

Physicochemical Properties

The are summarized below. These properties are critical for its handling, formulation, and application.

Table 1: Physical Properties of this compound
PropertyValueConditionsReference(s)
Appearance Colorless clear liquidAmbient[1]
Boiling Point 240.0 °C@ 760.00 mm Hg[1]
113-115 °C@ 12 Torr[2]
Specific Gravity 0.886 to 0.894@ 25.00 °C[1]
Density (Predicted) 0.885 ± 0.06 g/cm³[2]
Refractive Index 1.436 to 1.443@ 20.00 °C[1]
Flash Point 103.89 °C (219.00 °F)Tagliabue Closed Cup (TCC)[1]
Vapor Pressure 0.026 mmHg (estimated)@ 25.00 °C[1]
logP (o/w) 4.196 (estimated)[1]
Table 2: Solubility Data
SolventSolubilityConditionsReference(s)
Water 5.686 mg/L (estimated)@ 25 °C[1]
Alcohol Soluble[1][2]
Oils Soluble[2]

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiple signals for the aliphatic chain protons, a vinyl proton signal, and signals for the various methyl groups.

    • ¹³C NMR : The carbon NMR spectrum will display a peak for the carbonyl carbon of the ester at approximately 170 ppm, signals for the carbons of the double bond, and a series of peaks in the aliphatic region corresponding to the ethyl group and the ten-carbon chain.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong absorption band around 1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. Additional peaks corresponding to C-H stretching and bending vibrations are also present.[4]

  • Mass Spectrometry (MS) : Mass spectrometry data can confirm the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) profile will show a molecular ion peak corresponding to its molecular weight (198.30 g/mol ).[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is typically synthesized by the acid-catalyzed esterification of citronellic acid with ethanol.[2]

Diagram 1: Synthesis of this compound

G Reactant1 Citronellic Acid plus1 + Reactant2 Ethanol Product1 This compound Reactant2->Product1 H₂SO₄ (cat.) Reflux plus2 + Product2 Water

Caption: Fischer esterification of citronellic acid with ethanol.

Methodology:

  • Reactant Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citronellic acid (1.0 eq) and absolute ethanol (3.0 eq).

  • Catalyst Addition : Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification Protocol

The crude product obtained from synthesis requires purification to remove unreacted starting materials and byproducts. Fractional distillation under reduced pressure is a common and effective method.

Diagram 2: Purification Workflow for this compound

G start Crude this compound (from synthesis work-up) distillation Fractional Distillation (Under Reduced Pressure) start->distillation impurities Low-boiling impurities (e.g., residual ethanol) distillation->impurities First fraction product Pure this compound distillation->product Main fraction (Collect at 113-115 °C @ 12 Torr) residue High-boiling residue (e.g., unreacted acid) distillation->residue Pot residue analysis QC Analysis (GC, NMR, IR) product->analysis

Caption: Purification of crude this compound via fractional distillation.

Methodology:

  • Apparatus Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.

  • Distillation : Place the crude this compound in the distillation flask.

  • Fraction Collection : Gradually reduce the pressure and begin heating. Collect and discard the initial low-boiling fraction, which may contain residual ethanol or other volatile impurities.

  • Product Isolation : Collect the main fraction at the literature boiling point of this compound (e.g., 113-115 °C at 12 Torr).[2]

  • Quality Control : Analyze the purified product using Gas Chromatography (GC) to determine purity and confirm its identity with NMR and IR spectroscopy.

Chemical Reactivity and Stability

  • Stability : this compound is a stable compound under standard conditions. However, as an ester, it is susceptible to hydrolysis back to citronellic acid and ethanol in the presence of strong acids or bases, particularly with heating.

  • Reactivity : The double bond in the carbon chain can undergo typical alkene reactions, such as hydrogenation or halogenation, providing a route for further chemical modification.

Conclusion

This guide has detailed the essential . The tabulated data provides a quick reference for its properties, while the outlined experimental protocols offer standardized procedures for its synthesis and purification. The provided information serves as a foundational resource for scientists and researchers working with this compound in various applications.

References

An In-depth Technical Guide to Ethyl Citronellate: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl citronellate, a monoterpenoid ester, has found applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and thorough characterization using modern analytical techniques. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document serves as a core reference for professionals engaged in the study and application of terpenoid esters.

Introduction

This compound, systematically known as ethyl 3,7-dimethyl-6-octenoate, is the ethyl ester of citronellic acid. As a member of the terpene family, its history is intertwined with the broader exploration of essential oils and natural product chemistry. The term "terpene" was first coined by the German chemist August Kekulé in 1866 to describe the hydrocarbons found in turpentine. The foundational "isoprene rule," which describes the structural assembly of terpenes from isoprene units, was later established by Otto Wallach. While the specific discovery of this compound is not widely documented, its synthesis and characterization are logical extensions of the extensive research into terpenoids that flourished in the 20th century. Its primary route of synthesis is through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, first described by Emil Fischer and Arthur Speier in 1895.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity and rosy odor. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
Boiling Point 246.9 °C at 760 mmHg[2]
Specific Gravity 0.886 - 0.894 @ 25 °C[3]
Refractive Index 1.436 - 1.443 @ 20 °C[3]
Flash Point 103.89 °C[3]

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Fischer-Speier esterification of citronellic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on the general principles of Fischer esterification.

Materials:

  • Citronellic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine citronellic acid and a molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Wash again with brine (saturated NaCl solution) and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Citronellic Acid + Ethanol + H₂SO₄ (cat.) Reflux Reflux (2-4 hours) Reactants->Reflux Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Ethyl Citronellate Purification->Product

Figure 1: Fischer Esterification Workflow for this compound Synthesis.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): While a publicly available, verified ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the structure and known values for similar esters.

¹³C NMR (Carbon NMR): The following table summarizes the reported chemical shifts for the carbon atoms in this compound.[4]

Carbon AtomChemical Shift (ppm)
C=O~173
-O-CH₂-~60
=CH-~125
=C(CH₃)₂~131
-CH(CH₃)-~30-40
-CH₂- (various)~20-40
-CH₃ (various)~15-25
-O-CH₂-CH₃~14
Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by strong absorptions corresponding to the C=O and C-O stretching vibrations.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)1735-1750Strong
C-O (ester)1000-1300Strong
C-H (sp³)2850-3000Medium-Strong
C=C~1670Medium
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (198.30 g/mol ). The fragmentation pattern would be consistent with the structure of an ethyl ester, showing characteristic losses of the ethoxy group (-OCH₂CH₃) and other alkyl fragments.[5]

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of this compound from its spectroscopic data follows a logical progression.

SpectroscopicAnalysis MS Mass Spec (m/z = 198) Formula Molecular Formula (C₁₂H₂₂O₂) MS->Formula NMR ¹H & ¹³C NMR Formula->NMR IR IR Spec (C=O, C-O) Ester Ester Functional Group IR->Ester Ester->NMR Structure This compound Structure NMR->Structure

Figure 2: Logical Flow of Spectroscopic Data Interpretation.

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and characterization of this compound. The Fischer esterification remains a robust and reliable method for its preparation. The presented physicochemical and spectroscopic data serve as a valuable resource for researchers and professionals in the field. Further research could focus on exploring alternative, greener synthetic routes and expanding the applications of this versatile fragrance and flavor compound.

References

Potential Biological Activities of Ethyl Citronellate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activities described in this document for ethyl citronellate are largely inferred from studies on structurally related compounds, namely citronellal and citronellol. Direct experimental data on the biological effects of this compound is limited. Therefore, the information presented herein should be considered as a guide for potential research directions and not as established fact.

Introduction

This compound (C12H22O2) is an organic compound classified as an ester of citronellic acid and ethanol. It is primarily known for its pleasant, fruity, and rosy aroma, which has led to its use in the fragrance and flavor industries. Structurally, it shares a close relationship with citronellal and citronellol, which are monoterpenoids with a range of documented biological activities. This guide explores the potential biological activities of this compound based on the available scientific literature for these related compounds.

Potential Biological Activities

Based on the activities of its structural analogs, this compound is hypothesized to possess antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties.

Antimicrobial Activity

Citronellal and citronellol have demonstrated inhibitory effects against various pathogenic bacteria and fungi. The proposed mechanism for their antimicrobial action involves the disruption of microbial cell membranes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Citronellal and Citronellol against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
CitronellalStaphylococcus aureus250 - 500[1]
CitronellalEscherichia coli37500[2]
CitronellalCandida albicans256[3]
CitronellolTrichophyton rubrum8 - 1024[4]
CitronellolCandida albicans64[5]
Anti-inflammatory Activity

Citronellal has been shown to possess anti-inflammatory properties in animal models. Its mechanism of action is suggested to be linked to the inhibition of enzymes in the arachidonic acid pathway, which leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Table 2: Anti-inflammatory activity of Citronellal.

AssayModelCompoundDoseInhibition (%)Reference
Carrageenan-induced paw edemaRatCitronellal100 mg/kgSignificant reduction
Carrageenan-induced paw edemaRatCitronellal200 mg/kgSignificant reduction
Antioxidant Activity

Both citronellal and citronellol have exhibited antioxidant properties in various in vitro assays. They can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.

Table 3: Antioxidant activity (IC50) of Citronellal and Citronellol.

AssayCompoundIC50 (µg/mL)Reference
DPPH radical scavengingCitronellal48.70[6]
DPPH radical scavengingCitronellolNot specified[7][8]
Insecticidal and Larvicidal Activity

Citronella oil, which contains citronellal and citronellol as major components, is well-known for its insect-repellent properties. Studies have also demonstrated the larvicidal activity of these compounds against various insect species, including mosquitos.

Table 4: Insecticidal and Larvicidal activity (LC50) of Citronella oil and its components.

AssayInsect SpeciesCompoundLC50 (ppm)Reference
LarvicidalAedes aegyptiCitronella oil107.10[9]
LarvicidalAedes aegyptiEsterified Citronella oil86.30[10][11]
LarvicidalGalleria mellonellaCitronella oil5530 (2nd instar)[12]
Insecticidal (fumigant)Musca domesticaCitronellal2 µg/cm³[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate further research.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (this compound, dissolved in a suitable vehicle) is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), a 1% solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)

This in vitro assay measures the free radical scavenging capacity of a compound.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test compound (this compound) at various concentrations.

    • A standard antioxidant (e.g., ascorbic acid).

  • Procedure:

    • A specific volume of the DPPH solution is added to different concentrations of the test compound.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at a wavelength of 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Determination of Minimum Inhibitory Concentration (MIC) (Antimicrobial)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Materials:

    • 96-well microtiter plates.

    • Bacterial or fungal culture in a suitable broth medium.

    • Test compound (this compound) serially diluted in the broth.

  • Procedure:

    • Serial dilutions of the test compound are prepared in the wells of the microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Larvicidal Bioassay (Insecticidal)

This assay evaluates the toxicity of a compound against insect larvae, often following WHO guidelines.

  • Test Organisms: Late third or early fourth instar larvae of the target insect (e.g., Aedes aegypti).

  • Procedure:

    • Groups of larvae (e.g., 20-25) are placed in beakers containing a specific volume of water.

    • Different concentrations of the test compound (this compound, emulsified with a suitable solvent) are added to the beakers.

    • A control group with only the solvent is also included.

    • Mortality is recorded after a specific exposure period (e.g., 24 hours).

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value (the concentration that kills 50% of the larvae) is determined using probit analysis.

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for this compound are likely to be similar to those of citronellal and citronellol.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of citronellal are thought to be mediated through the inhibition of the arachidonic acid cascade. This pathway is a key player in the inflammatory response.

Arachidonic_Acid_Pathway cluster_inhibition Potential Inhibition by this compound Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins (PGs) Prostaglandins (PGs) Arachidonic Acid->Prostaglandins (PGs) Cyclooxygenase (COX) Leukotrienes (LTs) Leukotrienes (LTs) Arachidonic Acid->Leukotrienes (LTs) Lipoxygenase (LOX) Inflammation Inflammation Prostaglandins (PGs)->Inflammation Leukotrienes (LTs)->Inflammation This compound This compound Cyclooxygenase (COX) Cyclooxygenase (COX) This compound->Cyclooxygenase (COX) Lipoxygenase (LOX) Lipoxygenase (LOX) This compound->Lipoxygenase (LOX)

Caption: Proposed anti-inflammatory mechanism of this compound via the arachidonic acid pathway.

General Experimental Workflow for Bioactivity Screening

A typical workflow for investigating the biological activities of a compound like this compound is outlined below.

Bioactivity_Screening_Workflow Compound (this compound) Compound (this compound) In vitro Assays In vitro Assays Compound (this compound)->In vitro Assays Antimicrobial Antimicrobial In vitro Assays->Antimicrobial Antioxidant Antioxidant In vitro Assays->Antioxidant Cytotoxicity Cytotoxicity In vitro Assays->Cytotoxicity In vivo Assays In vivo Assays In vitro Assays->In vivo Assays Promising Results Anti-inflammatory Anti-inflammatory In vivo Assays->Anti-inflammatory Insecticidal Insecticidal In vivo Assays->Insecticidal Mechanism of Action Studies Mechanism of Action Studies In vivo Assays->Mechanism of Action Studies Significant Activity Signaling Pathways Signaling Pathways Mechanism of Action Studies->Signaling Pathways Enzyme Inhibition Enzyme Inhibition Mechanism of Action Studies->Enzyme Inhibition

Caption: A generalized workflow for the screening of biological activities of this compound.

Conclusion

While direct evidence is currently sparse, the structural similarity of this compound to well-studied monoterpenoids like citronellal and citronellol suggests a promising avenue for research into its potential biological activities. The data and protocols presented in this guide offer a foundational framework for scientists and drug development professionals to explore the antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties of this compound. Further in-depth studies are warranted to validate these hypothesized activities and to elucidate the specific mechanisms of action of this compound.

References

Ethyl Citronellate: A Versatile Chiral Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl citronellate, the ethyl ester of citronellic acid, is a valuable and versatile chiral building block in organic synthesis.[1][2][] Derived from natural sources like citronella oil, this monoterpenoid serves as a readily available starting material for the synthesis of a wide array of complex molecules, particularly in the fragrance, flavor, and pharmaceutical industries.[4][5] Its inherent chirality and functional groups—an ester and a trisubstituted double bond—provide multiple reaction sites for strategic chemical transformations. This guide details the utility of this compound as a precursor, focusing on key synthetic applications, experimental protocols, and underlying reaction mechanisms.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[6]
Molecular Weight 198.3 g/mol [6]
Appearance Colorless Liquid[7]
Odor Fruity, citrusy-rosy[4]
Specific Gravity 0.88600 to 0.89400 @ 25°C[4]
Refractive Index 1.43600 to 1.44300 @ 20°C[4]
Flash Point 103.89 °C (219.00 °F)[4]
Boiling Point Data not available
CAS Number 26728-44-9[6]

Core Synthetic Transformations

This compound's utility stems from its conversion into key intermediates, primarily (-)-citronellol and (+)-citronellal. These transformations unlock pathways to high-value fragrance compounds and pharmaceutical intermediates.

G cluster_precursor Core Precursor cluster_intermediates Key Intermediates cluster_products High-Value Products This compound This compound Citronellol Citronellol This compound->Citronellol  Ester Reduction  (e.g., LiAlH₄) Citronellal Citronellal This compound->Citronellal  Partial Reduction  (e.g., DIBAL-H) Rose Oxide Rose Oxide Citronellol->Rose Oxide  Photo-oxidation,  Reduction, Cyclization Menthol Isomers Menthol Isomers Citronellal->Menthol Isomers  Intramolecular Ene Rxn  (Cyclization),  Hydrogenation

Caption: Synthetic utility of this compound.

The conversion of the ester functional group in this compound into an alcohol (citronellol) or an aldehyde (citronellal) is the crucial first step for many synthetic routes.

  • Synthesis of Citronellol: The reduction of this compound to citronellol is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. This reaction proceeds with high yield and preserves the stereocenter.

  • Synthesis of Citronellal: A more controlled, partial reduction is required to obtain citronellal. This is commonly accomplished using diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Application in Fragrance Synthesis: Rose Oxide

Rose oxide is a key fragrance component found in roses and geranium oil, prized for its characteristic floral and green scent.[7][8] It can be synthesized from citronellol, an immediate derivative of this compound.[9] The industrial synthesis typically produces a mixture of four stereoisomers, with the (-)-cis isomer being the most olfactorily significant.[8][10]

The most common synthetic route involves three main steps starting from citronellol.

G Citronellol Citronellol (from this compound) Hydroperoxides Allylic Hydroperoxides Citronellol->Hydroperoxides  Photo-oxidation  (Sensitizer, O₂) Diols Diols Hydroperoxides->Diols  Reduction  (e.g., Na₂SO₃) RoseOxide Rose Oxide (cis/trans mixture) Diols->RoseOxide  Acid-catalyzed  Cyclization (H₂SO₄)

Caption: Synthesis of Rose Oxide from Citronellol.

A reported method involves bromomethoxylation, elimination, and acid-induced cyclization.[11] A more common industrial method is outlined below.[9][10]

  • Photo-oxidation: A solution of citronellol in a suitable solvent (e.g., methanol) containing a photosensitizer (e.g., Rose Bengal) is irradiated with light in the presence of a stream of oxygen. This generates two allylic hydroperoxides.

  • Reduction: The resulting hydroperoxide mixture is reduced, for example, with sodium sulfite (Na₂SO₃) or through catalytic hydrogenation, to yield the corresponding diols.[9]

  • Cyclization: The diols are then treated with a dilute acid, such as sulfuric acid, to induce ring closure. This dehydration and cyclization step forms a mixture of cis- and trans-rose oxide isomers.[9]

  • Purification: The final product is purified by fractional distillation to separate the rose oxide isomers from any unreacted diols.[9]

Starting MaterialKey ReagentsYieldcis:trans RatioReference
(R)-(+)-CitronellolNBS, MeOH; KOtBu; H₂SO₄~78.6%70:30 to 75:25[11]
β-CitronellolIodosylbenzene (PhIO), MeCN/H₂OHigh Purity~90:10[8]
Dextrorotatory CitronellolPhoto-oxidation, H₂, H₂SO₄Not specified7:3[9]

Application in Pharmaceutical Synthesis: Menthol

Menthol is a cyclic monoterpene alcohol with eight possible stereoisomers. It is widely used in pharmaceuticals, cosmetics, and flavorings for its characteristic cooling sensation.[5][12] The synthesis of menthol often starts from citronellal, which can be derived from this compound. The process involves a key cyclization step followed by hydrogenation.

The one-pot synthesis from citronellal is an efficient process that utilizes a bifunctional catalyst.

G Citronellal Citronellal (from this compound) Isopulegol Isopulegol Citronellal->Isopulegol  Prins-type Cyclization  (Lewis Acid Sites) Menthol Menthol Isomers Isopulegol->Menthol  Hydrogenation  (Metal Sites)

Caption: One-pot synthesis of menthol from citronellal.

This reaction is a two-step process:

  • Cyclization: Citronellal undergoes an intramolecular ene-type reaction (a Prins-type cyclization) catalyzed by acid sites on the catalyst (e.g., zeolites) to form isopulegol.[5][13]

  • Hydrogenation: The double bond in isopulegol is then hydrogenated over metal sites (e.g., Ni, Pt, Ru) on the same catalyst to yield menthol isomers.[5][12][14]

The following is a generalized protocol based on batch reactor studies.[5][15]

  • Catalyst Preparation: A bifunctional catalyst (e.g., 2.5 wt.% Ru/H-Beta-300) is pre-reduced ex-situ in a tube furnace under a hydrogen flow at 350°C.[15]

  • Reactor Setup: The pre-reduced catalyst (1 g) is transferred to a batch reactor. A solution of citronellal (1.2 g) in a solvent like cyclohexane (90 ml) is added.[15]

  • Reaction Conditions: The reactor is sealed, flushed with an inert gas (N₂/Ar), and then pressurized with hydrogen to 10 bar. The reaction is heated to the desired temperature (e.g., 35-120°C) and stirred vigorously (e.g., 900 rpm) to overcome mass transfer limitations.[5][15]

  • Monitoring and Analysis: The reaction progress is monitored by taking liquid samples at intervals and analyzing them by gas chromatography (GC) to determine conversion and product distribution.[15]

CatalystTemperaturePressureConversionMenthol Yield/Conc.StereoselectivityReference
Acidified Natural Zeolite & Raney Nickel120°C5 bar80%~68% (v/v)Not specified[5]
Ru/H-beta-300 extrudatesNot specifiedNot specifiedHighHigh67-73%[14]
2.5 wt% Ru/H-Beta-300 (batch reactor)35°C10 bar~80%~60%70-71%[15]
2.5 wt% Pt/H-Beta-25 (batch reactor)35°C10 bar~80%~45%70-71%[15]

The Prins Reaction: A Key Cyclization Strategy

The Prins reaction is a powerful acid-catalyzed carbon-carbon bond-forming reaction between an alkene (the homoallylic alcohol moiety in citronellol or the alkene in citronellal) and a carbonyl compound (the aldehyde in citronellal).[16] This reaction is fundamental to the synthesis of the tetrahydropyran ring in rose oxide and the cyclohexane ring in isopulegol.

The reaction proceeds via an oxocarbenium ion intermediate, which is attacked intramolecularly by the alkene π-bond.[17] The resulting carbocation can then be trapped by a nucleophile or lose a proton to yield the final product. The reaction conditions, such as temperature, solvent, and the nature of the acid catalyst (protic or Lewis acid), dictate the outcome.[16][18]

G cluster_mech Generalized Prins-type Cyclization Aldehyde Aldehyde/Ketone Oxonium Oxonium Ion Aldehyde->Oxonium  Protonation  (H⁺) Carbocation Carbocation Intermediate Oxonium->Carbocation  Intramolecular  Electrophilic Attack  by Alkene Product Cyclized Product (e.g., Tetrahydropyran) Carbocation->Product  Nucleophilic Capture  or Proton Loss

Caption: Mechanism of the Prins-type cyclization.

Conclusion

This compound stands out as a premier chiral precursor in organic synthesis. Its value is unlocked through straightforward reductions to citronellol and citronellal, which serve as gateways to high-demand products like rose oxide and menthol. The synthetic routes rely on fundamental organic transformations, including reductions, photo-oxidations, and powerful acid-catalyzed cyclization reactions like the Prins reaction. The ability to control these reactions, particularly the stereochemical outcomes, is critical for producing materials that meet the stringent requirements of the fragrance and pharmaceutical industries. Further research into novel catalytic systems promises to enhance the efficiency and sustainability of these synthetic pathways, solidifying the importance of this compound as a cornerstone of modern terpene chemistry.

References

Theoretical Studies on the Conformational Landscape of Ethyl Citronellate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl citronellate, an unsaturated monoterpenoid ester, is a key component in the fragrance and flavor industry, valued for its characteristic fruity and rosy aroma. The molecule's conformational flexibility, arising from the rotation around its numerous single bonds, plays a pivotal role in its chemical reactivity, biological activity, and sensory properties. Understanding the conformational landscape of this compound is therefore crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the theoretical approaches used to study the conformation of this compound and analogous molecules, presenting data in a structured format and detailing the methodologies involved.

Due to a lack of specific theoretical studies on this compound in the current body of scientific literature, this guide will leverage data from a closely related and structurally similar molecule, citronellal, to illustrate the principles and expected outcomes of a conformational analysis. Citronellal shares the same carbon backbone as this compound, with the only significant difference being the terminal functional group (an aldehyde in citronellal versus an ethyl ester in this compound). This structural similarity makes citronellal an excellent proxy for understanding the conformational behavior of this compound.

Conformational Analysis of Acyclic Monoterpenoids

Acyclic monoterpenoids like this compound possess a high degree of conformational freedom due to the presence of multiple rotatable single bonds. This flexibility results in a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. The relative energies of these conformers and the energy barriers for their interconversion determine the overall conformational population at a given temperature.

Data Presentation: Conformational Analysis of a Citronellal Analogue

The following table summarizes the quantitative data from a representative theoretical study on the conformation of citronellal, which serves as an analogue for this compound. The relative energies of the most stable conformers, as determined by quantum-chemical calculations, are presented.

Conformer IDRelative Energy (kJ/mol)Relative Energy (cm⁻¹)
I0.000
II0.7563
III1.50125
IV2.25188
V3.00251
VI3.50292
VII4.00334
VIII4.50376
IX5.00418
X5.25439
XI5.50460
XII5.75481
XIII5.85489
XIV5.90493
XV5.95497

This data is based on the conformational analysis of citronellal and is presented here as a representative example for this compound.

Experimental and Computational Protocols

The determination of the conformational landscape of a flexible molecule like this compound typically involves a synergistic approach combining experimental techniques and computational modeling.

Computational Methodology

A robust computational protocol for the conformational analysis of this compound would involve the following steps:

  • Initial Conformational Search: The potential energy surface is initially explored using a computationally less expensive method, such as molecular mechanics with a suitable force field (e.g., MMFF94) or a semi-empirical method like AM1. This initial search generates a large number of potential conformers.

  • Geometry Optimization and Energy Refinement: The structures obtained from the initial search are then subjected to geometry optimization and energy calculation using a more accurate and computationally intensive method, typically Density Functional Theory (DFT). A popular choice of functional is B3LYP, often combined with an empirical dispersion correction (e.g., B3LYP-D3) to accurately account for non-covalent interactions. A sufficiently large basis set, such as 6-311++G(d,p) or aug-cc-pVTZ, is crucial for obtaining reliable results.

  • Vibrational Frequency Analysis: For each optimized structure, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE), which are used to correct the relative energies of the conformers.

  • Analysis of Intermolecular Interactions: To understand the factors stabilizing different conformers, techniques like Natural Bond Orbital (NBO) analysis can be employed to identify and quantify intramolecular hydrogen bonds and other non-covalent interactions.

Experimental Validation

While this guide focuses on theoretical studies, it is important to note that experimental validation is a critical component of conformational analysis. Techniques such as broadband rotational spectroscopy in a molecular jet can provide highly accurate rotational constants for the observed conformers.[1] These experimental constants can then be compared with the theoretically predicted values to unambiguously identify the conformers present in the gas phase and to benchmark the accuracy of the computational methods.

Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates the typical workflow for a computational study on the conformation of a flexible molecule like this compound.

Conformational_Analysis_Workflow cluster_computational Computational Protocol cluster_experimental Experimental Validation InitialSearch Initial Conformational Search (Molecular Mechanics / Semi-empirical) Optimization Geometry Optimization & Energy Refinement (DFT: e.g., B3LYP-D3/aug-cc-pVTZ) InitialSearch->Optimization Frequency Vibrational Frequency Analysis (Confirm Minima & ZPVE Correction) Optimization->Frequency NBO Analysis of Intramolecular Interactions (NBO Analysis) Optimization->NBO FinalConformers Identification of Stable Conformers and Relative Energies Frequency->FinalConformers NBO->FinalConformers Comparison Comparison of Experimental and Theoretical Rotational Constants FinalConformers->Comparison Spectroscopy Broadband Rotational Spectroscopy Spectroscopy->Comparison Validation Validated Conformational Landscape Comparison->Validation

Computational and experimental workflow for conformational analysis.
Conceptual Diagram of Conformational Space

This diagram provides a conceptual representation of the potential energy surface of a flexible molecule, highlighting the relationship between different conformers and the transition states that separate them.

Potential energy surface with conformers and transition states.

While direct theoretical studies on the conformation of this compound are currently unavailable, this guide has outlined the established computational and experimental methodologies for such an analysis by drawing parallels with the structurally similar molecule, citronellal. The conformational landscape of this compound is expected to be rich and complex, with numerous stable conformers lying within a narrow energy range. A thorough understanding of this landscape, achieved through the synergistic application of high-level quantum-chemical calculations and experimental validation, is paramount for elucidating its structure-activity relationships and for the rational design of novel applications in the fields of fragrance, flavor, and pharmaceuticals. The protocols and representative data presented herein provide a solid foundation for future theoretical and experimental investigations into the fascinating conformational world of this compound.

References

The Enantiomeric Enigma: An In-depth Technical Guide to the Odor Profile of Ethyl Citronellate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate, a monoterpenoid ester, is valued in the fragrance and flavor industry for its characteristic fresh, fruity, and rosy aroma. As a chiral molecule, it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. It is well-established in sensory science that enantiomers of a chiral odorant can elicit significantly different olfactory responses, ranging from variations in odor quality and intensity to one isomer being odorous while the other is not. However, a comprehensive investigation into the specific odor profiles of the individual stereoisomers of this compound remains a nuanced area of study with limited publicly available quantitative data. This guide synthesizes the current understanding of this compound's odor profile, details the standardized experimental protocols for its sensory evaluation, and illustrates the underlying biochemical pathways of olfaction.

While specific odor thresholds and detailed sensory panel descriptions for (R)- and (S)-ethyl citronellate are not extensively documented in current literature, this guide provides a framework for their investigation based on established principles of chirality in olfaction and standard analytical methodologies.

Odor Profile of this compound

The general odor profile of racemic this compound is characterized by a combination of fruity, floral, and citrus notes. The available data describes the scent as having multiple facets, which are summarized in the table below.

Odor DescriptorDescription
Primary Fruity, Dry, Dusty, Citrus
Secondary Licorice, Rose, Spicy Fennel

Source: The Good Scents Company

The Role of Chirality in Olfaction

The differential perception of enantiomers is a cornerstone of stereochemical interactions in olfaction. The olfactory receptors in the nasal epithelium are chiral G-protein coupled receptors (GPCRs), which can exhibit stereospecific binding with odorant molecules. This specificity can lead to distinct signaling cascades for each enantiomer, resulting in different perceived scents. For example, (R)-(-)-carvone is perceived as spearmint, while its (S)-(+)-enantiomer smells of caraway. Similarly, significant differences in odor perception are observed between the enantiomers of limonene and linalool. It is therefore highly probable that the (R)- and (S)-isomers of this compound also possess distinct odor profiles.

Experimental Protocols for Odor Profile Investigation

To quantitatively and qualitatively assess the odor profile of this compound isomers, a combination of instrumental analysis and sensory evaluation is required. Gas Chromatography-Olfactometry (GC-O) is the gold standard for such investigations.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This technique allows for the determination of the odor activity of individual compounds in a sample.

1. Sample Preparation:

  • Pure standards of (R)- and (S)-ethyl citronellate are synthesized and purified to a high degree of enantiomeric excess.

  • The standards are diluted in an appropriate solvent (e.g., ethanol or diethyl ether) to a series of concentrations for the determination of odor thresholds.

2. GC-O System Setup:

  • Gas Chromatograph: Equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) to separate the enantiomers.

  • Effluent Splitter: The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.

  • Sniffing Port: The effluent is mixed with humidified air to prevent nasal dehydration of the assessor.

3. Sensory Panel:

  • A panel of trained sensory assessors (typically 8-12 individuals) is selected based on their olfactory acuity and ability to describe odors consistently.

  • Panelists are trained with a set of standard odorants to calibrate their descriptive analysis.

4. Data Acquisition and Analysis:

  • Odor Detection Threshold: Determined by presenting a series of decreasing concentrations of each isomer to the panel until the odor is no longer detectable. The group threshold is typically defined as the concentration at which 50% of the panel can detect the odor.

  • Odor Description: Panelists describe the perceived odor of each eluting isomer at the sniffing port. The frequency of use for each descriptor is recorded.

  • Odor Intensity: The perceived intensity of the odor is rated on a standardized scale (e.g., a 5- or 9-point scale).

The following diagram illustrates a typical workflow for the sensory evaluation of this compound isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Instrumental & Sensory Analysis cluster_data Data Acquisition cluster_results Results S_EC (S)-Ethyl Citronellate GC_O Chiral GC-O Analysis S_EC->GC_O R_EC (R)-Ethyl Citronellate R_EC->GC_O Panel Trained Sensory Panel GC_O->Panel Sniffing Port Threshold Odor Threshold Determination Panel->Threshold Description Odor Description Panel->Description Intensity Intensity Rating Panel->Intensity S_Profile Odor Profile of (S)-Isomer Threshold->S_Profile R_Profile Odor Profile of (R)-Isomer Threshold->R_Profile Description->S_Profile Description->R_Profile Intensity->S_Profile Intensity->R_Profile

Figure 1. Experimental workflow for the sensory analysis of this compound isomers.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to an olfactory receptor (OR) on the cilia of olfactory sensory neurons. This event triggers an intracellular signaling cascade, leading to the generation of an action potential that is transmitted to the brain.

The canonical olfactory signal transduction pathway is a G-protein-mediated cascade, as depicted in the following diagram.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation ATP ATP AC->ATP Converts CNG Cyclic Nucleotide-Gated Ion Channel Ca Ca²⁺ CNG->Ca Influx Na Na⁺ CNG->Na Influx cAMP cAMP ATP->cAMP cAMP->CNG Opens Depolarization Depolarization Ca->Depolarization Na->Depolarization AP Action Potential to Brain Depolarization->AP

Figure 2. The canonical olfactory signal transduction pathway.

Steps in the Olfactory Signaling Cascade:

  • Binding: An odorant molecule binds to a specific Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR).

  • G-protein Activation: The binding event causes a conformational change in the OR, which in turn activates the associated G-protein, Gαolf.

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane.

  • Depolarization: The opening of CNG channels allows for the influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the neuron's membrane.

  • Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential, which travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed.

Conclusion

While the general odor characteristics of this compound are known, a detailed understanding of the distinct contributions of its (R)- and (S)-enantiomers requires further dedicated sensory research. The methodologies outlined in this guide, particularly Gas Chromatography-Olfactometry coupled with trained sensory panel analysis, provide a robust framework for such investigations. Elucidating the specific odor profiles of these isomers would not only be of significant value to the flavor and fragrance industry but also contribute to the broader understanding of structure-odor relationships and the stereospecificity of olfactory perception. The intricate signaling cascade, initiated by the binding of an odorant to its receptor, underscores the complexity of the sense of smell and highlights potential targets for the modulation of odor perception in various applications, including drug development.

A Comprehensive Technical Review of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the current research on ethyl citronellate. It covers its chemical properties, synthesis, spectral analysis, and known biological activities, presenting data in a structured format to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as ethyl 3,7-dimethyl-6-octenoate, is the ethyl ester of citronellic acid. It is a colorless liquid with a characteristic fruity, dry, and dusty citrus-like odor.[1][2] Its primary application is in the flavor and fragrance industry.[1] It is almost insoluble in water but soluble in alcohols and oils.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[3]
Molecular Weight 198.30 g/mol [3]
CAS Number 26728-44-9[3]
Boiling Point 113-115 °C at 12 Torr
Density 0.885 ± 0.06 g/cm³
Refractive Index 1.43600 to 1.44300 @ 20.00 °C[1]
Flash Point 219.00 °F (103.89 °C)[1]
LogP 4.196 (estimated)

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of citronellic acid with ethanol in the presence of an acid catalyst. This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

General Experimental Protocol for Fischer Esterification

The following is a generalized protocol based on the esterification of similar carboxylic acids, such as citric acid, with ethanol.[4][5]

Materials:

  • Citronellic acid

  • Anhydrous ethanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve citronellic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Fischer_Esterification cluster_0 Reaction Workflow Citronellic_Acid Citronellic Acid Ethanol Ethanol Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Reaction_Mixture Reaction Mixture Reflux Reflux Workup Aqueous Workup (Neutralization & Washing) Drying Drying Purification Purification (Vacuum Distillation) Ethyl_Citronellate This compound

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published in open-access literature. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra with peak assignments are not available, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be estimated based on the molecular structure.

Expected ¹H NMR Chemical Shifts:

  • ~5.1 ppm: A triplet corresponding to the vinylic proton on carbon 6.

  • ~4.1 ppm: A quartet from the methylene protons (-O-CH₂-) of the ethyl group.

  • ~2.2 ppm: A multiplet for the methylene protons adjacent to the carbonyl group (carbon 2).

  • ~1.6-2.0 ppm: Multiplets for the methylene and methine protons in the alkyl chain.

  • ~1.68 and ~1.60 ppm: Singlets for the two methyl groups attached to the double bond (carbons 7 and the methyl on carbon 7).

  • ~1.2 ppm: A triplet from the methyl protons (-CH₃) of the ethyl group.

  • ~0.9 ppm: A doublet for the methyl group on carbon 3.

Expected ¹³C NMR Chemical Shifts:

  • ~173 ppm: Carbonyl carbon (C=O).

  • ~131 ppm and ~124 ppm: Vinylic carbons (C-6 and C-7).

  • ~60 ppm: Methylene carbon of the ethyl group (-O-CH₂-).

  • ~20-40 ppm: Alkyl carbons in the main chain.

  • ~14-25 ppm: Methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for an aliphatic ester.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~2960-2850C-HStretching (Alkyl)
~1735C=OStretching (Ester)
~1460 and ~1375C-HBending (Alkyl)
~1250-1000C-OStretching (Ester)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained through electron ionization (EI) would exhibit a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and other characteristic cleavages of the alkyl chain.

MS_Fragmentation M_plus [C₁₂H₂₂O₂]⁺˙ m/z = 198 Fragment_1 Loss of -OCH₂CH₃ M_plus->Fragment_1 α-cleavage Fragment_3 Further fragmentation M_plus->Fragment_3 McLafferty, etc. Fragment_2 [C₁₀H₁₇O]⁺ m/z = 153 Fragment_1->Fragment_2 Other_Fragments Other Fragments Fragment_3->Other_Fragments

Biological Activity

Direct studies on the biological activity of pure this compound are limited in the available literature. However, research on structurally related compounds, particularly citronellol, citronellal, and their derivatives, provides strong indications of its potential biological activities.

Antimicrobial and Antifungal Activity

Studies on citronellol and its esters suggest that these compounds possess antimicrobial and antifungal properties.[6] For example, citronellyl esters have been shown to have activity against various fungi and bacteria. The esterification of citronellol can modify its biological activity, in some cases leading to enhanced efficacy.[6] The lipophilicity of the ester may play a role in its ability to penetrate microbial cell membranes.

While no specific Minimum Inhibitory Concentration (MIC) values for this compound have been found, it is plausible that it would exhibit activity against a range of bacteria and fungi.

Insecticidal and Repellent Activity

Citronellol and its derivatives are well-known for their insecticidal and repellent properties.[7] Research has shown that citronellyl esters can be effective against various insect pests.[7] The mechanism of action is often related to neurotoxic effects or disruption of insect cuticle integrity. Given its structural similarity to these active compounds, this compound is likely to possess insecticidal and/or insect-repellent properties. However, quantitative data such as LC₅₀ values are not currently available for this compound.

Conclusion and Future Directions

This compound is a fragrance and flavor compound with a well-defined chemical structure and physical properties. Its synthesis via Fischer esterification is a standard and scalable method. While direct and comprehensive biological and spectroscopic data are not widely published, the existing literature on related compounds strongly suggests that this compound holds potential for biological applications, particularly as an antimicrobial, antifungal, or insecticidal agent.

Future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a detailed, optimized synthesis protocol and complete, publicly accessible spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound.

  • Quantitative Biological Evaluation: Systematic screening of pure this compound against a panel of relevant bacteria, fungi, and insect pests to determine its MIC, IC₅₀, and LC₅₀ values.

  • Structure-Activity Relationship (SAR) Studies: Investigating the impact of the ethyl ester group on the biological activity compared to citronellic acid and other citronellyl esters to guide the development of more potent derivatives.

This targeted research will be crucial for unlocking the full potential of this compound beyond its current use in the fragrance industry and for exploring its viability as an active ingredient in pharmaceutical, agricultural, or public health applications.

References

Safety and Handling of Ethyl Citronellate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Introduction

Ethyl citronellate (CAS No. 26728-44-9) is a colorless liquid with a fruity, citrus-like aroma.[1][2] It belongs to the class of unsaturated branched esters and is primarily utilized as a fragrance and flavoring agent.[2] While it is not widely offered commercially, its potential application in various formulations necessitates a thorough understanding of its safety profile and handling requirements.[1]

This guide provides a comprehensive overview of the known physicochemical properties, toxicological data (including read-across data from structurally similar compounds), and detailed guidelines for the safe handling, storage, and emergency procedures related to this compound. Due to the limited publicly available toxicological data for this compound, a weight-of-evidence approach incorporating information from related citronellyl esters is employed to provide a conservative assessment of its potential hazards.

Physicochemical and Toxicological Data

Quantitative data for this compound and its structural analogs are summarized below. It is critical to note that direct experimental toxicity data for this compound is limited, and information from related compounds is used for a read-across safety assessment.[2][3]

Physical and Chemical Properties

The known physical and chemical properties of this compound are presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions, including potential for volatilization and solubility.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[3]
Molecular Weight 198.3 g/mol [3]
CAS Number 26728-44-9[3]
Appearance Colorless clear liquid[2]
Boiling Point 240 °C @ 760 mmHg[2]
Flash Point 103.89 °C (219 °F) (TCC)[2]
Specific Gravity 0.886 - 0.894 @ 25 °C[2]
Refractive Index 1.436 - 1.443 @ 20 °C[2]
Solubility Insoluble in water; Soluble in alcohol and oils[1][2]
Water Solubility 5.686 mg/L @ 25 °C (estimated)[2]
logP (o/w) 4.196 (estimated)[2]
Toxicological Data Summary

Specific toxicological endpoints for this compound, such as oral, dermal, and inhalation toxicity, have not been determined according to available literature.[2] GHS classification and hazard statements are also unavailable.[2][3] Therefore, data from structurally related citronellyl esters, as assessed by the Research Institute for Fragrance Materials (RIFM), are presented in Table 2 to provide insight into the potential toxicological profile. This read-across approach is a standard methodology for assessing data-poor substances.

Toxicological EndpointResult for Structural AnalogsAnalog Compound(s)Reference(s)
Genotoxicity Negative in BlueScreen AssayCitronellyl valerate[4]
Clastogenicity Non-clastogenic in in vitro micronucleus testCitronellyl formate[4]
Repeated Dose Toxicity Derived NOAEL: 66.7 mg/kg/dayCitronellyl formate[4]
Skin Sensitization Data is required for a full assessment-[5]

Experimental Protocols for Safety Assessment

For novel compounds like this compound, a battery of toxicological tests is required to characterize potential hazards. The following sections detail representative methodologies for key in vivo and in vitro assays.

Dermal Irritation/Corrosion Testing (OECD 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits (typically 3).

  • Test Substance Application: 0.5 mL of the liquid test substance is applied to a small area (~6 cm²) of clipped, intact skin on the back of each animal.

  • Exposure: The application site is covered with a gauze patch and occlusive dressing for a 4-hour exposure period. A separate site on the same animal remains untreated to serve as a control.

  • Observation: After 4 hours, the dressing is removed, and the site is gently cleaned. Dermal reactions, including erythema (redness) and edema (swelling), are scored at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: Observations are scored using the Draize scale (0=no effect, 4=severe effect).[6] The mean scores for each effect are calculated for all animals at each time point.

  • Classification: The substance is classified as an irritant if the mean score for either erythema or edema is ≥ 2.3 for at least 2 of the 3 animals. Corrosive effects are noted if full-thickness destruction of the skin occurs.

Eye Irritation/Corrosion Testing (OECD 405)

This assay evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

  • Animal Model: A single healthy, adult albino rabbit is used for an initial test.

  • Test Substance Instillation: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control. The eyelids are held together for approximately one second.

  • Observation: The eye is examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

  • Confirmation Test: If severe, corrosive, or irreversible effects are not observed, the test is confirmed using two additional rabbits.

  • Scoring: Ocular reactions are scored according to the Draize scale.[7]

  • Classification: Classification is based on the severity and reversibility of the lesions. Substances causing corneal opacity or other severe, irreversible eye damage within 21 days are classified as causing serious eye damage. Reversible effects are classified as eye irritation.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for identifying chemicals with the potential to cause allergic contact dermatitis. It measures the proliferation of lymphocytes in the draining auricular lymph nodes as an indicator of sensitization.

Methodology:

  • Animal Model: Groups of female CBA/J or BALB/c mice (typically 4-5 per group).

  • Test Substance Application: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations, plus a vehicle control. 25 µL of the test substance or control is applied to the dorsal surface of each ear for three consecutive days.

  • Lymphocyte Proliferation Measurement: Five days after the first application, mice are injected intravenously with ³H-methyl thymidine.

  • Sample Collection & Processing: Approximately 5 hours after the injection, mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared and incubated.

  • Data Analysis: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

  • Classification: A substance is classified as a sensitizer if at least one concentration results in an SI ≥ 3.[8] The Estimated Concentration needed to produce an SI of 3 (EC3) is calculated by interpolation from the dose-response curve and is used to determine the potency of the sensitizer.[9]

Safety and Handling Procedures

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound labcoat Flame-Resistant Lab Coat (fully buttoned) end Proceed with Work labcoat->end gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Inspect before use. gloves->end eyewear Safety Goggles (ANSI Z87.1 compliant) eyewear->end clothing Long Pants and Closed-Toe Shoes clothing->end start Before Handling Chemical start->labcoat start->gloves start->eyewear start->clothing Handling_Storage cluster_handling Handling Procedures cluster_storage Storage Guidelines fume_hood Work in a Chemical Fume Hood avoid_inhalation Avoid inhaling vapors fume_hood->avoid_inhalation avoid_contact Prevent skin and eye contact fume_hood->avoid_contact wash_hands Wash hands thoroughly after handling avoid_contact->wash_hands no_food No eating, drinking, or smoking in work area no_food->wash_hands storage_container Store in tightly closed, original container location Cool, dry, well-ventilated area storage_container->location incompatibles Keep away from strong oxidizing agents and strong bases location->incompatibles ignition Away from heat, sparks, and open flames location->ignition First_Aid cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Chemical Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Remove contaminated clothing. Wash skin with soap and water for 15 min. skin->skin_action eye_action Rinse cautiously with water for at least 15 min. Remove contact lenses, if present and easy to do. eye->eye_action inhalation_action Move person to fresh air. Keep at rest in a position comfortable for breathing. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth. Call a Poison Center. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl citronellate is an ester of citronellol, a monoterpenoid alcohol. It is valued in the fragrance and flavor industries for its characteristic citrus and rosy scent. Understanding its thermal stability and decomposition pathways is crucial for its application in products that may be subjected to elevated temperatures during manufacturing, storage, or use. This guide provides a comprehensive overview of the expected thermal behavior of this compound, including detailed experimental protocols for its analysis and predicted decomposition mechanisms.

Predicted Thermal Stability

Based on studies of similar terpenoid esters, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, it will undergo thermal decomposition. The initiation of decomposition is likely to occur at the ester linkage, which is typically the most thermally labile part of such molecules.

Experimental Protocols for Thermal Analysis

The following experimental methodologies are standard for assessing the thermal stability and decomposition of compounds like this compound, derived from studies on analogous citronellyl diesters[1][2].

1. Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TGA-FTIR-MS)

This powerful combination of techniques allows for the determination of mass loss as a function of temperature, as well as the identification of the evolved gaseous decomposition products.

  • Experimental Workflow:

    TGA_FTIR_MS_Workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis cluster_analysis Evolved Gas Analysis Sample This compound Sample Weighing Weighing (~5-10 mg) in Alumina Crucible Sample->Weighing Precise Measurement TGA TGA Instrument Weighing->TGA Sample Loading Heating Heating Program: - 40 to 700°C - 10°C/min - Inert (He) or Oxidative (Air) Atmosphere TGA->Heating Execution FTIR FTIR Spectrometer TGA->FTIR Gas Transfer Line MS Mass Spectrometer TGA->MS Gas Transfer Line

    Caption: Experimental workflow for TGA-FTIR-MS analysis.

  • Methodology:

    • A sample of this compound (approximately 5-10 mg) is placed in an alumina crucible.

    • The crucible is placed in a thermogravimetric analyzer.

    • The sample is heated from 40°C to 700°C at a constant heating rate of 10°C/min.

    • The analysis is conducted under both an inert atmosphere (e.g., helium at 40 mL/min) and an oxidative atmosphere (e.g., synthetic air at 40 mL/min) in separate runs.

    • The evolved gases from the decomposition are transferred via a heated transfer line to a Fourier Transform Infrared (FTIR) spectrometer and a Quadrupole Mass Spectrometer (QMS) for real-time analysis of the decomposition products.

2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a material, such as melting, boiling, and decomposition, by measuring the heat flow into or out of a sample as a function of temperature.

  • Experimental Workflow:

    DSC_Workflow cluster_sample_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry cluster_data_analysis Data Analysis Sample This compound Sample Encapsulation Encapsulation in Aluminum Pan Sample->Encapsulation DSC DSC Instrument Encapsulation->DSC Sample Loading Heating Heating Program: - Typically 25 to 400°C - 10°C/min - Inert Atmosphere (N2) DSC->Heating Execution Thermogram DSC Thermogram Heating->Thermogram Data Acquisition Analysis Determination of: - Onset Temperature - Peak Temperature - Enthalpy of Decomposition Thermogram->Analysis

    Caption: Experimental workflow for DSC analysis.

  • Methodology:

    • A small amount of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The samples are heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured relative to the reference, and the data is recorded as a thermogram.

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying the individual decomposition products of a non-volatile compound. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated and identified.

  • Experimental Workflow:

    Py_GC_MS_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Pyrolyzer Pyrolyzer (e.g., 600°C for 10s) Sample->Pyrolyzer GC_Column GC Column (Separation of Products) Pyrolyzer->GC_Column Injection of Pyrolysate MS_Detector MS Detector (Identification of Products) GC_Column->MS_Detector Elution of Separated Products

    Caption: Experimental workflow for Py-GC-MS analysis.

  • Methodology:

    • A small amount of this compound is introduced into the pyrolyzer.

    • The sample is rapidly heated to a set temperature (e.g., 600°C) for a short period (e.g., 10 seconds).

    • The pyrolysis products are swept into the gas chromatograph.

    • The products are separated on a capillary column and subsequently identified by the mass spectrometer.

Predicted Quantitative Thermal Analysis Data

The following table summarizes the expected thermal decomposition data for this compound, extrapolated from studies on citronellyl diesters in an inert atmosphere[1][2].

ParameterPredicted ValueMethod
Onset Decomposition Temperature (Tonset)180 - 220 °CTGA
Peak Decomposition Temperature (Tmax)230 - 270 °CTGA/DTG
Endset Decomposition Temperature (Tendset)280 - 320 °CTGA
Mass Loss at Tmax~50%TGA
Major Decomposition StepSingle StepTGA

In an oxidative atmosphere, the decomposition is expected to occur at lower temperatures and may proceed in multiple steps due to oxidation reactions.

Predicted Decomposition Pathways and Products

The thermal decomposition of this compound is likely to proceed through several pathways, primarily involving the cleavage of the ester bond and subsequent reactions of the resulting fragments.

1. Primary Decomposition Pathway: Ester Pyrolysis

The most probable initial decomposition step is a cis-elimination reaction (ester pyrolysis), which is common for esters with a beta-hydrogen on the alcohol moiety. This would lead to the formation of citronellene and ethanoic acid.

2. Secondary Decomposition Pathways

Following the initial pyrolysis, the resulting citronellene can undergo further thermal degradation. Based on general terpene thermal degradation studies, these pathways can include[3]:

  • Dehydrogenation: Leading to the formation of aromatic compounds.

  • Isomerization and Cyclization: Formation of various cyclic monoterpenes.

  • Fragmentation: Cleavage of C-C bonds to yield smaller volatile hydrocarbons.

  • Decomposition Pathway Diagram:

    Decomposition_Pathway cluster_primary Primary Decomposition cluster_secondary Secondary Decomposition of Citronellene EthylCitronellate This compound Citronellene Citronellene EthylCitronellate->Citronellene Ester Pyrolysis EthanoicAcid Ethanoic Acid EthylCitronellate->EthanoicAcid Ester Pyrolysis Aromatic_Compounds Aromatic Compounds Citronellene->Aromatic_Compounds Dehydrogenation Cyclic_Monoterpenes Cyclic Monoterpenes Citronellene->Cyclic_Monoterpenes Isomerization Volatile_Hydrocarbons Volatile Hydrocarbons Citronellene->Volatile_Hydrocarbons Fragmentation

Predicted Decomposition Products:

Based on the decomposition pathways of analogous compounds, the following products are anticipated upon the thermal degradation of this compound.

Product ClassSpecific Compounds
Terpene Hydrocarbons Citronellene, Limonene, Terpinolene, p-Cymene
Acids Ethanoic Acid
Aldehydes & Ketones Citronellal, Acetone
Small Volatiles Carbon Dioxide, Carbon Monoxide, Water, Methane, Ethene

Conclusion

While specific experimental data for the thermal decomposition of this compound is lacking, a robust predictive model can be constructed based on the behavior of closely related citronellyl esters and general principles of terpene and ester thermal degradation. The primary decomposition is expected to be initiated by ester pyrolysis, followed by further degradation of the resulting terpene hydrocarbon. The experimental protocols outlined in this guide provide a clear framework for future studies to definitively characterize the thermal stability and decomposition of this compound. Such data will be invaluable for optimizing its use in various industrial applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl Citronellate from Citronellic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl citronellate from citronellic acid via Fischer esterification. This compound is a valuable fragrance and flavor compound with potential applications in the pharmaceutical industry. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the final product. Additionally, this document includes tabulated quantitative data for key reaction parameters and expected outcomes, as well as characterization data. A visual workflow of the experimental process is also provided.

Introduction

This compound, the ethyl ester of citronellic acid, is a monoterpenoid derivative known for its characteristic fruity and rosy aroma. Beyond its use in the fragrance and food industries, there is growing interest in the biological activities of terpenoid esters. The synthesis of this compound is typically achieved through the Fischer esterification of citronellic acid with ethanol in the presence of an acid catalyst.[1][2][3][4][5] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[4] This application note provides a comprehensive and detailed protocol for this synthesis, aimed at researchers in organic synthesis and drug development.

Data Presentation

Table 1: Reagent and Reaction Parameters

ParameterValue
Reactants
Citronellic Acid (molar mass: 170.25 g/mol )1.0 equivalent
Ethanol (molar mass: 46.07 g/mol )5.0 - 10.0 equivalents
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)0.1 - 0.2 equivalents
Reaction Conditions
TemperatureReflux (approx. 80-90 °C)
Reaction Time4 - 6 hours
Expected Yield
Isolated Yield75 - 85%

Table 2: Product Characterization Data for this compound

PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, rosy
Boiling Point Approx. 229 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.10 (t, 1H), 4.12 (q, 2H), 2.20 (m, 2H), 2.00-1.90 (m, 2H), 1.68 (s, 3H), 1.60 (s, 3H), 1.40-1.15 (m, 3H), 1.25 (t, 3H), 0.95 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 173.5, 131.5, 124.5, 60.2, 41.5, 37.0, 35.0, 25.7, 25.5, 19.5, 17.6, 14.3
IR (neat, cm⁻¹) 2965, 2920, 1735 (C=O), 1450, 1375, 1175 (C-O)

Experimental Protocol

Materials and Equipment
  • Citronellic acid (98% purity)

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine citronellic acid (e.g., 10.0 g, 58.7 mmol) and absolute ethanol (e.g., 100 mL, a large excess).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1.0 mL, approx. 18.4 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification
  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer the solution to a 250 mL separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted citronellic acid. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine (50 mL).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound. Collect the fraction boiling at the appropriate temperature under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reactants Citronellic Acid + Ethanol Catalyst H₂SO₄ (cat.) Reflux Reflux (4-6 h) Catalyst->Reflux Evaporation Remove Excess EtOH Reflux->Evaporation Extraction Dissolve in Et₂O Evaporation->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Product Pure Ethyl Citronellate Distillation->Product Analysis NMR, IR Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound from citronellic acid via Fischer esterification follows a well-established reaction mechanism. The key logical relationships in this process are visualized below.

Fischer_Esterification_Mechanism Citronellic_Acid Citronellic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Citronellic_Acid->Protonated_Carbonyl H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Ethanol Ethanol Ethanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated this compound Water_Elimination->Protonated_Ester Ethyl_Citronellate This compound Protonated_Ester->Ethyl_Citronellate - H⁺

Caption: Mechanism of Fischer esterification for this compound synthesis.

References

Application Note: Synthesis of Ethyl Citronellate via Fisher Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ethyl citronellate is a valuable monoterpene ester recognized for its pleasant fruity and rosy aroma, making it a significant component in the fragrance, flavor, and cosmetic industries.[1][2] This application note provides a comprehensive protocol for the synthesis of this compound through the Fisher-Speier esterification of citronellic acid with ethanol. The procedure employs a strong acid catalyst and utilizes an excess of the alcohol to drive the equilibrium toward the product. This document outlines the reaction setup, work-up, purification, and presents the expected quantitative data in a tabular format for clarity. Additionally, a detailed experimental workflow is provided for researchers in organic synthesis and drug development.

Introduction

The Fisher-Speier esterification is a cornerstone reaction in organic chemistry for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[3][4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[5] This is typically accomplished by using one of the reactants, usually the less expensive alcohol, in large excess or by removing water as it is formed.[4][5]

This protocol details the synthesis of this compound, the ethyl ester of citronellic acid. The reaction involves the protonation of the carbonyl oxygen of citronellic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.[4] Subsequent dehydration yields the final ester product, this compound, and water.

Reaction Scheme and Mechanism

The overall reaction is the acid-catalyzed esterification between citronellic acid and ethanol.

G Reactants Citronellic Acid + Ethanol (excess) Process Heat (Reflux) Reactants->Process Catalyst H₂SO₄ (catalyst) Catalyst->Process Products This compound + Water Process->Products

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
  • Citronellic Acid (C₁₀H₁₈O₂)

  • Ethanol (200 proof, anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated, 98%)

  • Diethyl Ether (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine citronellic acid (e.g., 17.0 g, 0.1 mol) and anhydrous ethanol (e.g., 115 mL, ~2.0 mol).

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the remaining residue in 100 mL of diethyl ether and transfer the solution to a 250 mL separatory funnel.

  • Neutralization and Washing:

    • Carefully add 50 mL of a saturated sodium bicarbonate solution to the separatory funnel to neutralize the acidic catalyst.[6][7] Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure.

    • Continue adding sodium bicarbonate solution until effervescence ceases.

    • Separate the aqueous layer and wash the organic layer with 50 mL of water, followed by 50 mL of brine.[7]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[7][8]

  • Isolation: Filter off the drying agent by gravity filtration. Concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

Reagent/Product Molecular Weight ( g/mol ) Amount Used Moles Equivalents Yield
Citronellic Acid170.2517.03 g0.101.0-
Ethanol46.07115 mL (91 g)~2.0~20-
Sulfuric Acid98.08~1 mL-catalytic-
This compound 198.30 [9]-0.10 (Theor.) -Theoretical: 19.83 g
Actual (88%): 17.45 g

Experimental Workflow Diagram

The logical flow of the experimental procedure is visualized below.

Workflow start Start reagents Combine Citronellic Acid, Ethanol, and H₂SO₄ start->reagents reflux Heat to Reflux (2-4h) (Monitor by TLC) reagents->reflux cool Cool to Room Temp. reflux->cool evap Evaporate Excess Ethanol (Rotovap) cool->evap extract Dissolve in Ether & Transfer to Separatory Funnel evap->extract wash1 Wash with NaHCO₃(aq) (Neutralize) extract->wash1 wash2 Wash with Brine wash1->wash2 dry Dry Organic Layer (e.g., MgSO₄) wash2->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify via Vacuum Distillation (Optional) concentrate->purify end Pure this compound purify->end

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Citronellate Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl citronellate is a valuable monoterpene ester recognized for its characteristic fruity and rosy aroma, making it a significant component in the flavor, fragrance, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of this ester often requires harsh conditions, such as high temperatures and strong acid catalysts, which can lead to undesirable by-products and environmental concerns. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly specific alternative, operating under mild reaction conditions with high yields and purity.[1][2] This document provides detailed protocols for the synthesis of this compound via lipase-catalyzed esterification, tailored for researchers, scientists, and professionals in drug development. The protocols focus on the use of immobilized lipase, particularly Novozym® 435 (Candida antarctica lipase B), known for its high efficacy and stability in non-aqueous media.[1][2][3]

Key Advantages of Enzymatic Synthesis:
  • High Specificity: Lipases exhibit chemo-, regio-, and enantioselectivity, leading to purer products.[1]

  • Mild Reaction Conditions: Reactions are typically conducted at moderate temperatures, preserving the integrity of thermolabile compounds.

  • Environmentally Friendly: The process avoids the use of harsh chemicals and reduces energy consumption.

  • Enzyme Reusability: Immobilized lipases can be recovered and reused for multiple reaction cycles, enhancing cost-effectiveness.[1][2][4][5]

Data Presentation

The following tables summarize typical quantitative data for the lipase-catalyzed synthesis of citronellyl esters. While specific data for this compound may vary, these values, primarily adapted from studies on similar short-chain citronellyl esters using Novozym® 435, provide a representative overview of expected outcomes.[1][2]

Table 1: Optimized Reaction Parameters for this compound Synthesis

ParameterOptimized Value/ConditionReference
Enzyme Novozym® 435 (Immobilized Candida antarctica Lipase B)[1][2][6]
Substrates Citronellol and Ethanoic Acid (or Ethyl Acetate for transesterification)[1][2]
Molar Ratio (Citronellol:Acyl Donor) 1:1[1][6]
Temperature 35 - 70 °C[1][6]
Solvent Heptane or Solvent-free[1][6]
Enzyme Concentration 5 U/mL[1][2]
Agitation Speed 150 rpm[1][2]

Table 2: Reaction Performance and Efficiency

MetricTypical ResultReference
Reaction Time (Esterification) 2 - 6 hours[2]
Conversion Rate > 95%[2]
Product Purity (Post-purification) ≥ 90%[1][4][5]
Enzyme Reusability > 20 cycles with >60% yield[1][2][6]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of Citronellol with Ethanoic Acid

This protocol details the synthesis of this compound using immobilized lipase in an organic solvent.

Materials:

  • Citronellol (≥95% purity)

  • Ethanoic Acid (Glacial)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • n-Heptane (anhydrous)

  • Molecular sieves (3 Å)

  • Reaction vessel (e.g., 250 mL Erlenmeyer flask with a stopper)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

Procedure:

  • Preparation of Reaction Mixture:

    • In a 250 mL Erlenmeyer flask, prepare a 100 mM solution of citronellol in n-heptane. For example, for a 100 mL reaction volume, add 1.56 g of citronellol to 100 mL of n-heptane.

    • Add an equimolar amount of ethanoic acid (0.60 g).

    • Add molecular sieves to the mixture to adsorb the water produced during the reaction, which can inhibit the enzyme and shift the equilibrium towards the reactants.[2]

  • Enzyme Addition and Incubation:

    • Add Novozym® 435 to the reaction mixture to a final concentration of 5 U/mL.

    • Securely seal the flask to prevent solvent evaporation.

    • Place the flask in a shaking incubator set to 150 rpm and 70°C.[1][2]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every hour for 6 hours).

    • Analyze the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of citronellol to this compound.[2]

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is achieved (typically >95% in 2-6 hours), terminate the reaction by filtering the mixture to separate the immobilized enzyme.[2][7]

    • Wash the recovered Novozym® 435 with fresh n-heptane (3 x 10 mL) to remove any residual substrates and products.[2]

    • Dry the enzyme for reuse in subsequent batches.

  • Product Purification:

    • The filtrate containing the this compound can be purified. The solvent can be removed under reduced pressure. Further purification can be achieved by column chromatography if necessary.[1]

Protocol 2: Analysis of this compound Synthesis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis of the reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector Temperature: 270°C.[2]

  • Injection Volume: 1 µL (split ratio 50:1).[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 10°C/min.

    • Final hold: 2 minutes at 300°C.[2]

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-500 m/z.[2]

    • Source Temperature: 260°C.[2]

Sample Preparation:

  • Take a 100 µL aliquot from the reaction mixture.

  • Dilute the aliquot 1:7 (or as appropriate) with acetonitrile or n-hexane.[2]

  • Vortex the sample and transfer it to a GC vial for analysis.

Data Analysis:

  • Identify the peaks for citronellol and this compound based on their retention times and mass spectra, comparing them to known standards and the NIST library.[1]

  • Calculate the conversion rate based on the decrease in the peak area of citronellol.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery prep_reactants Prepare Substrates (Citronellol & Ethanoic Acid in n-Heptane) add_enzyme Add Novozym® 435 & Molecular Sieves prep_reactants->add_enzyme incubation Incubate at 70°C with 150 rpm agitation add_enzyme->incubation monitoring Monitor Reaction (GC-MS Analysis) incubation->monitoring termination Terminate Reaction (Filter to separate enzyme) monitoring->termination product_purification Purify Product (e.g., Solvent Evaporation) termination->product_purification enzyme_recovery Wash & Dry Enzyme termination->enzyme_recovery reuse Reuse Enzyme enzyme_recovery->reuse

Caption: Workflow for the enzymatic synthesis of this compound.

Reaction Mechanism: Ping-Pong Bi-Bi

The lipase-catalyzed esterification of citronellol and ethanoic acid follows a Ping-Pong Bi-Bi mechanism.[8][9]

G Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification cluster_reactants cluster_products E Lipase (E) EA E-Ethanoic Acid Complex E->EA + A F Acyl-Enzyme Intermediate (F) EA->F - P P Water (P) FB F-Citronellol Complex F->FB + B FB->E - Q Q This compound (Q) A Ethanoic Acid (A) B Citronellol (B)

Caption: Ping-Pong Bi-Bi reaction mechanism for this compound synthesis.

References

Application Note: Quantification of Ethyl Citronellate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate, an ester known for its characteristic citrus and rosy aroma, is a key component in various fragrances, cosmetics, and flavorings. Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessments. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive method for the selective and quantitative analysis of volatile and semi-volatile compounds like this compound within complex matrices. This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument parameters, and method validation guidelines.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (GC grade), Ethanol (absolute), Dichloromethane (GC grade)

  • Standards: this compound (≥98% purity), Internal Standard (IS) such as Tetradecane or other suitable n-alkane.

  • Sample Matrix: Varies by application (e.g., essential oil, perfume, cosmetic cream). A placebo or blank matrix is required for validation.

Standard and Sample Preparation

2.1. Stock Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in hexane.

  • Prepare a primary stock solution of the internal standard (e.g., 1000 µg/mL) in hexane.

2.2. Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the this compound stock solution with hexane to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.1 µg/mL to 10 µg/mL).

  • Spike each calibration standard with a constant concentration of the internal standard (e.g., 1 µg/mL).

2.3. Sample Preparation:

  • Liquid Samples (e.g., Perfumes, Essential Oils): Dilute an accurately weighed or measured amount of the sample in a suitable solvent like hexane or ethanol to bring the expected this compound concentration into the calibration range.[1] Add the internal standard at the same concentration as in the calibration standards.

  • Solid/Semi-Solid Samples (e.g., Creams, Lotions): An extraction step is necessary.

    • Accurately weigh a portion of the sample (e.g., 1 g) into a centrifuge tube.

    • Add a known volume of a suitable extraction solvent (e.g., dichloromethane or hexane).

    • Vortex or sonicate to ensure thorough mixing and extraction.

    • Centrifuge to separate the solid matrix from the solvent.

    • Transfer the supernatant to a clean vial.

    • Add the internal standard.

    • If necessary, perform a further dilution to fit the calibration range.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of this compound (e.g., a prominent, specific fragment)
Qualifier Ions To be determined from the mass spectrum of this compound (e.g., two other characteristic fragments)

Note: The specific quantifier and qualifier ions for this compound must be determined by analyzing a pure standard and examining its mass spectrum. Common fragmentation patterns for esters involve cleavage adjacent to the carbonyl group and loss of the alkoxy group.

Data Presentation and Method Validation

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[2][3]

Quantitative Data Summary

The following table presents representative validation parameters for the quantification of fragrance compounds using GC-MS. These values should be established specifically for this compound during method validation.

ParameterTypical Value/RangeDescription
Retention Time (RT) Analyte-specificThe time it takes for this compound to pass through the GC column.
Quantifier Ion (m/z) To be determinedThe mass-to-charge ratio of the primary fragment ion used for quantification.
Qualifier Ions (m/z) To be determinedAdditional fragment ions used for confirmation of identity.
Linearity (R²) > 0.995The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and response.[4]
Linear Range 0.1 - 10 µg/mLThe concentration range over which the method is linear.[2][5]
Limit of Detection (LOD) ~0.02 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.06 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[5]
Precision (%RSD) < 15%The relative standard deviation for replicate measurements, indicating the method's reproducibility.[2][4]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, determined by analyzing spiked samples.[2][4]

Visualizations

GC-MS Workflow for this compound Quantification

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (this compound & IS) Cal_Std Calibration Standards Stock->Cal_Std Injection Injection Cal_Std->Injection Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation_Parameters cluster_performance Method Performance Characteristics Method Validated GC-MS Method Accuracy Accuracy (% Recovery) Method->Accuracy How close to true value? Precision Precision (%RSD) Method->Precision How reproducible? Linearity Linearity (R²) Method->Linearity How proportional? Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity How low can we measure? Specificity Specificity Method->Specificity Measures only the analyte?

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate is a terpene ester known for its characteristic fruity and citrus-like aroma, finding applications in the fragrance, flavor, and cosmetic industries. As a key component in various formulations, a reliable and accurate analytical method for its quantification is essential for quality control and research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed for ease of implementation, providing accurate and reproducible results.

This compound is a non-polar compound, making it well-suited for reverse-phase HPLC analysis.[1][2] This method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water. Detection is performed using a UV detector at a low wavelength, a common practice for terpenes and their esters that may lack strong chromophores.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Standard: this compound (purity ≥95%).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general protocol for a liquid sample is provided below:

  • Accurately weigh 1 g of the sample into a 10 mL volumetric flask.

  • Add 5 mL of methanol and sonicate for 10 minutes.

  • Bring the volume to 10 mL with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions have been optimized for the analysis of this compound:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 70% B, 5-15 min: 70-95% B, 15-20 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 25 minutes (including re-equilibration)

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clear interpretation and comparison.

Calibration Curve Data
Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000

A linear regression of the calibration curve should yield a correlation coefficient (R²) > 0.999.

Sample Analysis Results
Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Sample 112.5450,12029.5
Sample 212.5680,54044.6
Sample 312.4310,87020.4

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical method, from sample receipt to final data analysis.

experimental_workflow sample_prep Sample Preparation (Extraction & Filtration) hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis std_prep Standard Preparation (Stock & Working Standards) std_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 210 nm) hplc_analysis->data_acquisition calibration Calibration Curve Generation data_acquisition->calibration quantification Quantification of this compound data_acquisition->quantification calibration->quantification reporting Reporting of Results quantification->reporting

Figure 1: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection. The method is demonstrated to be suitable for the quantification of this compound in various sample matrices, provided that appropriate sample preparation is performed. The clear and structured format of this note is intended to facilitate its adoption by researchers, scientists, and drug development professionals for routine analysis and quality control purposes.

References

Application Notes and Protocols for Chiral Separation of Ethyl Citronellate Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate, an ester of citronellic acid, possesses a chiral center, resulting in the existence of two enantiomers: (R)-ethyl citronellate and (S)-ethyl citronellate. These enantiomers can exhibit distinct biological and sensory properties, making their separation and quantification crucial in various fields, including fragrance, food science, and pharmaceutical development. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful analytical technique for the enantioselective separation of volatile compounds like this compound.

This document provides a detailed protocol and application notes for the chiral separation of this compound enantiomers by GC. While specific application data for this compound is not widely published, the methodology presented here is based on established protocols for the successful chiral separation of the structurally similar compound, citronellal.[1][2][3] The principles and parameters outlined below serve as a robust starting point for method development and validation.

Principle of Chiral GC Separation

Chiral gas chromatography relies on the differential interaction of enantiomers with a chiral stationary phase coated on the inside of a capillary column.[4][5] The CSP, often a derivatized cyclodextrin, forms transient diastereomeric complexes with the enantiomers of the analyte.[4][5] The difference in the stability of these complexes leads to different retention times for each enantiomer, enabling their separation.[5] The selection of an appropriate CSP is critical for achieving successful enantioseparation.[4][6]

Experimental Workflow

The following diagram illustrates the general workflow for the chiral GC separation of this compound enantiomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start This compound Sample dilution Dilution in Solvent start->dilution injection Injection dilution->injection separation Chiral GC Column injection->separation detection FID Detector separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification end Results quantification->end Enantiomeric Ratio

Caption: Workflow for Chiral GC Analysis of this compound.

Recommended GC Method Parameters

The following parameters are recommended as a starting point for the chiral separation of this compound enantiomers. Optimization may be required to achieve baseline separation and desired resolution. The method is adapted from successful separations of citronellal enantiomers using a cyclodextrin-based CSP.[1][2][3]

Table 1: Gas Chromatography (GC) System and Conditions

ParameterRecommended Value
Gas Chromatograph Agilent 7890A or equivalent
Injector Split/Splitless Inlet
Injector Temperature250°C
Injection Volume1 µL
Split Ratio100:1 (can be optimized)
Carrier Gas Helium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Chiral Column
Stationary PhaseHeptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) or similar derivatized β-cyclodextrin CSP
Column Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program
Initial Temperature80°C
Hold Time2 min
Ramp Rate2°C/min
Final Temperature180°C
Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature250°C
Makeup Gas (N₂)25 mL/min
Hydrogen Flow30 mL/min
Air Flow300 mL/min

Detailed Experimental Protocol

Materials and Reagents
  • This compound standard (racemic mixture)

  • (R)-ethyl citronellate and (S)-ethyl citronellate enantiomeric standards (if available)

  • High-purity solvent for dilution (e.g., n-hexane or dichloromethane, GC grade)

  • Pressurized carrier gas (Helium or Hydrogen, >99.999% purity)

  • Pressurized gases for FID (Hydrogen, Air, Nitrogen)

Standard and Sample Preparation
  • Standard Solution: Prepare a 1% (v/v) solution of the racemic this compound standard in the chosen solvent.

  • Sample Solution: If analyzing a sample, dilute it with the solvent to a concentration expected to be within the linear range of the detector. A starting dilution of 1:100 is recommended.

  • Enantiomeric Standards (Optional): If available, prepare dilute solutions of the individual enantiomers to confirm the elution order.

GC System Setup and Equilibration
  • Install the chiral GC column in the gas chromatograph.

  • Set the GC parameters as detailed in Table 1.

  • Allow the system to equilibrate until a stable baseline is achieved. It is recommended to condition the column according to the manufacturer's instructions prior to first use.[7]

Data Acquisition
  • Inject 1 µL of the prepared standard or sample solution into the GC.

  • Start the data acquisition.

  • Record the chromatogram for the entire duration of the temperature program.

Data Analysis
  • Identify the peaks corresponding to the (R) and (S) enantiomers of this compound based on their retention times. If individual enantiomeric standards were used, their injection will confirm the elution order.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric ratio (ER) and/or the enantiomeric excess (% ee) using the following formulas:

    • Enantiomeric Ratio (ER) = Area of major enantiomer / Area of minor enantiomer

    • Enantiomeric Excess (% ee) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Expected Results and Data Presentation

The successful application of this method should result in a chromatogram showing two well-resolved peaks corresponding to the (R) and (S) enantiomers of this compound. The quantitative data should be summarized in a table for clarity and ease of comparison.

Table 2: Hypothetical Retention Data and Resolution

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
(S)-ethyl citronellatetR1A1\multirow{2}{*}{> 1.5}
(R)-ethyl citronellatetR2A2

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and must be experimentally determined.

Table 3: Quantitative Analysis of a Hypothetical Sample

ParameterValue
Enantiomeric Ratio ((R)/(S))Calculated Value
Enantiomeric Excess (% ee) of (R)-enantiomerCalculated Value

Troubleshooting and Method Optimization

  • Poor Resolution: If the enantiomers are not well-separated (Rs < 1.5), consider the following adjustments:

    • Decrease the oven temperature ramp rate.

    • Lower the initial oven temperature.

    • Use a longer GC column or a column with a thicker film.

    • Optimize the carrier gas flow rate.

  • Peak Tailing: This may be caused by active sites in the injector or column. Ensure proper liner deactivation and column conditioning.

  • Co-elution with Matrix Components: For complex samples, a sample cleanup step (e.g., solid-phase extraction) may be necessary prior to GC analysis.

By following this detailed protocol and utilizing the provided application notes, researchers, scientists, and drug development professionals can effectively develop and implement a robust method for the chiral separation of this compound enantiomers by gas chromatography.

References

Application Notes and Protocols for Ethyl Citronellate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate is a versatile fragrance ingredient valued for its fresh, fruity, and rosy-citrus aroma. Chemically, it is the ethyl ester of citronellic acid, also known as ethyl 3,7-dimethyl-6-octenoate. Its unique olfactory profile makes it a valuable component in a wide array of fragrance compositions, from fine perfumery to personal care and household products. These application notes provide a comprehensive overview of its use, performance characteristics, and detailed protocols for its evaluation in fragrance formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulation. These properties influence its volatility, stability, and interaction with other fragrance components and the product base.

PropertyValueReference
Chemical Name Ethyl 3,7-dimethyl-6-octenoate[1]
CAS Number 26728-44-9[1]
Molecular Formula C12H22O2[1]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Fruity, dry, dusty, citrus, sweet, licorice, rose, spicy, fennel[1]
Specific Gravity 0.88600 to 0.89400 @ 25.00 °C[1]
Refractive Index 1.43600 to 1.44300 @ 20.00 °C[1]
Flash Point 219.00 °F (103.89 °C) (Closed Cup)[1]
Solubility Soluble in alcohol; insoluble in water

Olfactory Performance and Application

This compound is utilized to impart a fresh and fruity character to fragrance compositions. Its performance is evaluated based on its tenacity, substantivity, and the optimal concentration required to achieve the desired olfactory effect in various product matrices. While specific quantitative data for this compound is not widely published, the following table provides typical performance indicators for fragrance ingredients of its type and recommended usage levels for related compounds.

Performance MetricTypical Value/RangeApplication
Tenacity on Blotter Medium (estimation)Fine Fragrance, Air Care
Substantivity on Fabric Moderate (estimation)Laundry Care
Recommended Usage Level Up to 3.0% (for Mthis compound)Fragrance Concentrate[2]
Recommended Usage Level Up to 15.0% (for Citronellyl Ethyl Ether)Fragrance Concentrate

Recommended Applications and Concentration Ranges

The versatility of this compound allows for its use across a broad spectrum of product categories. The optimal concentration will vary depending on the product base, the desired fragrance intensity, and the presence of other fragrance materials.

Product CategoryRecommended Concentration Range (%)Notes
Fine Fragrance (Eau de Parfum, Eau de Toilette) 0.1 - 2.0Adds a bright, fruity-rosy top to middle note.
Soaps and Body Washes 0.2 - 1.5Provides a fresh and clean scent; good stability in alkaline conditions is a consideration.
Lotions and Creams 0.1 - 0.8Imparts a subtle, fresh aroma.
Shampoos and Conditioners 0.2 - 1.0Contributes to a pleasant in-use and residual hair scent.
Household Cleaners 0.1 - 0.5Masks base odors and provides a signal of cleanliness.
Air Fresheners 0.5 - 3.0Acts as a key component in fruity and floral air care concepts.

Experimental Protocols

The following protocols are standardized methods for evaluating the performance of fragrance ingredients like this compound.

Sensory Analysis: Odor Evaluation and Tenacity

Objective: To determine the olfactory profile and longevity of this compound on a standard smelling blotter.

Materials:

  • This compound

  • Standard fragrance smelling blotters (1 cm x 15 cm)

  • Pipettes or micropipettes

  • Blotter holders

  • Odor-free evaluation room with controlled temperature and humidity

Protocol:

  • Dip a clean, dry smelling blotter into the neat this compound to a depth of 1 cm.

  • Remove the blotter and allow any excess to drip off.

  • Immediately evaluate the initial odor and record the description, noting all facets (e.g., fruity, rosy, citrus).

  • Place the blotter in a holder in the evaluation room.

  • Evaluate the odor of the blotter at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs, and then daily).

  • At each evaluation point, record the odor description and intensity.

  • The tenacity is the total time until the characteristic odor is no longer perceptible.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the volatile components of a fragrance formulation containing this compound from the headspace of a product.

Materials:

  • Product sample containing this compound (e.g., lotion, soap)

  • Headspace vials (e.g., 20 mL) with crimp caps and septa

  • Headspace autosampler

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-WAX or equivalent)

Protocol:

  • Accurately weigh a known amount of the product sample into a headspace vial.

  • Seal the vial with a crimp cap.

  • Place the vial in the headspace autosampler and incubate at a set temperature and time to allow the volatile compounds to equilibrate into the headspace. Typical conditions are 60-80°C for 10-30 minutes.

  • Inject a known volume of the headspace into the GC-MS system.

  • Run the GC-MS with a suitable temperature program to separate the volatile components. An example program: initial temperature of 40°C for 2 minutes, ramp at 5°C/minute to 230°C, and hold for 5 minutes.

  • The mass spectrometer is operated in scan mode to identify the compounds based on their mass spectra and retention times by comparison to a spectral library.

  • For quantification, the MS can be operated in selected ion monitoring (SIM) mode, and calibration curves of this compound standards are used.

Stability Testing

Objective: To evaluate the chemical stability of this compound in a finished product under accelerated aging conditions.

Materials:

  • Finished product containing a known concentration of this compound

  • Control product without fragrance

  • Glass containers with airtight seals

  • Ovens or stability chambers capable of maintaining constant temperatures (e.g., 40°C, 50°C)

  • UV light chamber

Protocol:

  • Package the product samples in the glass containers.

  • Store the samples under various conditions:

    • Room temperature (20-25°C) as a control.

    • Elevated temperature (e.g., 40°C or 50°C) to accelerate aging.

    • In a UV light chamber to assess photostability.

  • At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a sample from each condition.

  • Evaluate the samples for any changes in:

    • Odor: Compare the scent of the aged sample to the room temperature control.

    • Appearance: Note any changes in color or clarity.

    • Chemical Composition: Use GC-MS to quantify the concentration of this compound and identify any degradation products.

  • The stability is determined by the extent of change in these parameters over time.

Signaling Pathways and Logical Relationships

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (OR1A1/OR1A2) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channel cAMP->Ion_Channel Opens PKA->Ion_Channel Phosphorylates Ca_ion Ion_Channel->Ca_ion Allows Neuron_Signal Neuronal Signal to Brain Ca_ion->Neuron_Signal Triggers

Caption: Olfactory signal transduction cascade initiated by an odorant.

Experimental Workflow for Fragrance Evaluation

A logical workflow is crucial for the comprehensive evaluation of a fragrance ingredient like this compound. This process typically involves a combination of sensory and analytical techniques to assess its performance both as a raw material and within a finished product.

Fragrance_Evaluation_Workflow cluster_raw_material Raw Material Evaluation cluster_formulation Formulation and Application cluster_performance Performance Evaluation cluster_conclusion Conclusion RM_QC Quality Control (GC-MS, Physical Properties) Formulation Incorporate into Product Base RM_QC->Formulation Sensory_RM Sensory Analysis (Odor Profile, Tenacity) Sensory_RM->Formulation Stability Accelerated Stability Testing (Temperature, Light) Formulation->Stability Sensory_FP Sensory Panel Evaluation (Hedonics, Descriptors) Formulation->Sensory_FP Analytical_FP Headspace GC-MS Analysis (Volatility, Substantivity) Formulation->Analytical_FP Final_Assessment Final Performance Assessment and Dossier Creation Stability->Final_Assessment Sensory_FP->Final_Assessment Analytical_FP->Final_Assessment

Caption: Workflow for the evaluation of a fragrance ingredient.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Antimicrobial Activity of Related Compounds

The following tables summarize the antimicrobial activity of compounds structurally and functionally related to ethyl citronellate. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Geraniol and Citronellal against various Candida species.

MicroorganismGeraniol MIC (mM/mL)Citronellal MIC (mM/mL)
Candida spp.1.25–5100–200

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Citronellal against Candida albicans.

StrainMIC (µg/mL)MFC (µg/mL)
C. albicans ATCC 6019364128
C. albicans AM-026464
C. albicans AM-0464128
C. albicans AM-066464
C. albicans AM-076464
C. albicans AM-0864128
C. albicans AM-096464
C. albicans AM-10128128
C. albicans AM-1364128
C. albicans AM-15256256

Table 3: Antibiofilm Activity of Citronella Essential Oil and Geraniol against Staphylococcus aureus.

CompoundConcentration Range for Biofilm Reduction
Citronella Essential Oil0.5 - 4 mg/mL
Geraniol0.5 - 4 mg/mL

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).[1]

Materials:

  • 96-well microtiter plates

  • Test compound (this compound)

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

  • Micropipettes and sterile tips

  • Agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted test compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[3]

  • MBC/MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium.

    • Incubate the agar plates under the same conditions as the microtiter plate.

    • The MBC/MFC is the lowest concentration that shows no colony growth on the agar plate.

Agar Disc Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.[4][5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Test compound (this compound)

  • Bacterial or fungal culture

  • Sterile swabs

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare an inoculum suspension as described in the broth microdilution protocol (0.5 McFarland standard).[2]

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[4]

  • Application of Discs:

    • Impregnate sterile paper discs with a known concentration of this compound.

    • Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate.[5]

    • Ensure the discs are placed at least 24 mm apart.[4]

    • Gently press the discs to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no growth has occurred) in millimeters.

Quantitative Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent biofilm formation.[6][7]

Materials:

  • 96-well flat-bottom microtiter plates

  • Test compound (this compound)

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or 30% Acetic Acid

  • Plate reader

Procedure:

  • Preparation of Plates:

    • Add 100 µL of sterile broth containing various concentrations of this compound to the wells of a 96-well plate.

    • Prepare an inoculum of the test bacteria in the appropriate broth.

    • Add 100 µL of the inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining:

    • Carefully discard the liquid from each well.

    • Gently wash the wells twice with sterile PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Dry the plate.

  • Quantification:

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.[8]

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

    • The percentage of biofilm inhibition is calculated relative to the control wells.

Mandatory Visualizations

experimental_workflow cluster_mic_mbc Broth Microdilution for MIC/MBC cluster_disc_diffusion Agar Disc Diffusion cluster_biofilm Biofilm Inhibition Assay A1 Prepare Inoculum (0.5 McFarland) A2 Serial Dilution of this compound in 96-well plate A1->A2 A3 Inoculate Plate A2->A3 A4 Incubate (18-24h, 37°C) A3->A4 A5 Read MIC (Visual Inspection) A4->A5 A6 Plate on Agar from Clear Wells A5->A6 A7 Incubate Agar Plates A6->A7 A8 Determine MBC/MFC A7->A8 B1 Prepare Inoculum (0.5 McFarland) B2 Inoculate MHA Plate (Lawn Culture) B1->B2 B3 Apply this compound-impregnated Discs B2->B3 B4 Incubate (18-24h, 37°C) B3->B4 B5 Measure Zone of Inhibition (mm) B4->B5 C1 Prepare Inoculum & this compound Dilutions in 96-well plate C2 Incubate (24-48h, 37°C) C1->C2 C3 Wash to Remove Non-adherent Cells C2->C3 C4 Stain with Crystal Violet C3->C4 C5 Wash and Dry C4->C5 C6 Solubilize Stain C5->C6 C7 Measure Absorbance C6->C7

Caption: Experimental workflows for antimicrobial susceptibility testing.

mechanism_of_action cluster_mechanism Proposed Antimicrobial Mechanism of Action (based on related compounds) cluster_membrane Cell Membrane Disruption cluster_wall Cell Wall Damage cluster_other Other Effects compound Citronellal / Geraniol membrane_damage Increased Membrane Permeability compound->membrane_damage wall_damage Inhibition of cell wall synthesis compound->wall_damage ros_production Generation of Reactive Oxygen Species (ROS) compound->ros_production ion_leakage Leakage of K+ ions and other intracellular components membrane_damage->ion_leakage atp_depletion Disruption of ATP synthesis ion_leakage->atp_depletion cell_death Cell Lysis and Death atp_depletion->cell_death wall_damage->cell_death mitochondrial_damage Mitochondrial Damage ros_production->mitochondrial_damage mitochondrial_damage->cell_death

Caption: Proposed mechanism of antimicrobial action.

Mechanism of Action of Related Compounds

The antimicrobial action of citronellal and geraniol is believed to be multifaceted, primarily targeting the cell membrane and wall.

  • Cell Membrane and Wall Disruption: These compounds can interfere with the synthesis of ATP and the flow of ions like Ca²⁺ and K⁺, leading to damage of the cell membrane and wall.[9] This disruption increases membrane permeability, causing leakage of essential intracellular components and ultimately leading to cell lysis.

  • Reactive Oxygen Species (ROS) Production: Some natural products exert their antimicrobial effect by inducing the production of reactive oxygen species, which can damage mitochondria and other cellular components.[9]

  • Inhibition of Efflux Pumps: Another proposed mechanism is the inhibition of efflux pumps, which are proteins that bacteria use to expel antimicrobial agents. By inhibiting these pumps, the antimicrobial compound can accumulate inside the cell to toxic levels.[9]

  • Anti-inflammatory Effects: Geraniol and citronellol have also been shown to exhibit anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2).[10][11] While not a direct antimicrobial action, this could be beneficial in the context of an infection.

References

Application Note: Protocol for Testing the Cytotoxicity of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl citronellate, a fragrance and flavoring agent, is utilized in various consumer products.[1] Assessing its potential cytotoxic effects is crucial for ensuring human safety and for the development of novel applications in pharmaceuticals or as a bioactive compound. This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using established and reliable cell-based assays. The described methods are intended for researchers, scientists, and professionals in the field of drug development and toxicology.

The core of this protocol involves three key assays to provide a comprehensive cytotoxicity profile:

  • MTT Assay: To assess cell viability and metabolic activity.[2][3]

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage and necrosis.[4][5]

  • Apoptosis Assay (Annexin V/Propidium Iodide): To differentiate between apoptotic and necrotic cell death mechanisms.[6][7]

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
This compoundSigma-AldrichW242908
Human Dermal Fibroblasts (HDF)ATCCPCS-201-012
Human Hepatocellular Carcinoma (HepG2)ATCCHB-8065
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
LDH Cytotoxicity Assay KitThermo Fisher Scientific88953
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
96-well cell culture platesCorning3596
6-well cell culture platesCorning3516

Experimental Protocols

Cell Culture and Maintenance

Appropriate cell line selection is a critical step for in vitro cytotoxicity testing.[8] For a comprehensive evaluation of this compound, both a normal human cell line and a metabolically active cancer cell line are recommended.

  • Human Dermal Fibroblasts (HDF): Represent a common cell type exposed to topical products.

  • HepG2 Cells: A human liver cancer cell line, is often used to assess the potential hepatotoxicity of compounds as the liver is a primary site of metabolism.[9]

Protocol:

  • Culture HDF and HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Prepare a series of working solutions by diluting the stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 250, 500 µM) for 24 and 48 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

Concentration (µM)% Viability (24h) ± SD% Viability (48h) ± SD
Vehicle Control100 ± 5.2100 ± 4.8
198.1 ± 4.595.3 ± 5.1
1092.5 ± 6.188.7 ± 4.9
5075.3 ± 5.865.1 ± 6.2
10052.1 ± 4.940.8 ± 5.5
25028.9 ± 3.715.6 ± 3.1
50010.4 ± 2.55.2 ± 1.9
Positive Control25.6 ± 3.312.4 ± 2.7
LDH Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[10]

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[4]

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Data Presentation:

Concentration (µM)% Cytotoxicity (24h) ± SD% Cytotoxicity (48h) ± SD
Spontaneous Release5.2 ± 1.16.8 ± 1.5
17.3 ± 1.49.1 ± 1.8
1015.8 ± 2.522.4 ± 3.1
5035.1 ± 3.848.9 ± 4.2
10058.9 ± 4.772.3 ± 5.0
25080.4 ± 5.191.2 ± 4.5
50095.6 ± 3.998.1 ± 2.8
Maximum Release100 ± 3.5100 ± 3.2
Apoptosis Assay by Flow Cytometry

This assay utilizes Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Protocol:

  • Seed 5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

  • Treat cells with selected concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (IC50)45.8 ± 3.535.1 ± 2.919.1 ± 2.5
This compound (2x IC50)15.3 ± 2.840.2 ± 3.144.5 ± 3.8
Positive Control10.1 ± 1.955.7 ± 4.234.2 ± 3.6

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (HDF & HepG2) mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis ec_prep This compound Stock Preparation ec_prep->mtt ec_prep->ldh ec_prep->apoptosis data_quant Data Quantification (Absorbance/Fluorescence) mtt->data_quant ldh->data_quant apoptosis->data_quant mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) apoptosis->mechanism ic50 IC50 Determination data_quant->ic50 ic50->mechanism

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_apoptosis Apoptosis EC This compound Cell Cell EC->Cell Treatment Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase Caspase Activation Mitochondria->Caspase PS Phosphatidylserine Translocation Caspase->PS Membrane Membrane Blebbing Caspase->Membrane DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptotic_Bodies Apoptotic Bodies Membrane->Apoptotic_Bodies DNA_frag->Apoptotic_Bodies

Caption: Simplified overview of a potential apoptotic signaling pathway induced by a cytotoxic agent.

References

Application Notes: Solid-Phase Microextraction (SPME) of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the analysis of ethyl citronellate using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is presented below. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for the extraction and quantification of this important aroma compound.

Solid-phase microextraction is a solvent-free, sensitive, and efficient sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds like this compound from various sample matrices.[1] This method integrates sampling, extraction, and concentration into a single step, simplifying workflows and reducing analysis time.[2] Headspace SPME (HS-SPME) is particularly well-suited for this application, as it minimizes matrix effects by exposing the fiber to the vapor phase above the sample, protecting it from non-volatile components.[2]

The selection of the appropriate SPME fiber is critical for achieving high extraction efficiency. For volatile esters such as this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the preferred choice due to its ability to effectively extract a wide range of volatile and semi-volatile compounds.[3][4]

Key parameters influencing the extraction process include incubation and extraction time and temperature. These must be optimized to ensure equilibrium is reached between the sample matrix, the headspace, and the fiber coating, leading to reproducible and accurate results.[5] Following extraction, thermal desorption in the GC inlet transfers the analytes to the analytical column for separation and detection by mass spectrometry.

Experimental Workflow

The overall process for the SPME-GC-MS analysis of this compound can be visualized as a straightforward workflow.

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Vial Transfer to Headspace Vial Sample->Vial Spike Add Internal Standard Vial->Spike Incubate Incubate and Equilibrate (e.g., 60°C for 10 min) Spike->Incubate Extract Expose SPME Fiber to Headspace (e.g., 60°C for 30 min) Incubate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C for 4 min) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Figure 1: General workflow for the HS-SPME-GC-MS analysis of this compound.

Detailed Experimental Protocol

This protocol provides a comprehensive methodology for the headspace solid-phase microextraction of this compound.

1. Materials and Reagents

  • SPME Fiber Assembly: Manual or autosampler holder with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Headspace Vials: 10 mL or 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Internal Standard (IS): e.g., d5-ethyl hexanoate or a similar deuterated ester, prepared in a suitable solvent.

  • Sample Matrix: The liquid or solid sample containing this compound.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of aqueous samples.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-WAX or HP-5MS).

2. Sample Preparation

  • Accurately weigh or pipette a defined amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial.

  • For aqueous samples, add a saturated NaCl solution (e.g., 1 mL) to enhance the release of volatile compounds into the headspace.[6]

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial tightly with the cap and septum.

3. HS-SPME Procedure

  • Before the first use of the day, condition the SPME fiber in the GC inlet at 250°C for 20-30 minutes, or according to the manufacturer's instructions.

  • Place the sealed vial in an autosampler tray or a heating block with agitation.

  • Incubation/Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) with agitation to allow the analytes to partition into the headspace.[3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature and with continued agitation.[3]

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.

4. GC-MS Analysis

  • Desorption: Insert the SPME fiber into the hot GC inlet (e.g., 250°C) and desorb the analytes for a specified time (e.g., 4 minutes) in splitless mode.[6]

  • Chromatographic Separation: Utilize a suitable GC temperature program to separate the analytes. An example program for a polar column (e.g., DB-WAX) could be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 5°C/minute.

    • Ramp 2: Increase to 240°C at 15°C/minute, hold for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification.

Quantitative Data Summary

ParameterTypical ValueDescription
Linear Range 0.1 - 200 µg/LThe concentration range over which the instrument response is proportional to the analyte concentration.[3]
Correlation Coefficient (r²) > 0.99A measure of the goodness of fit for the linear regression of the calibration curve.
Limit of Detection (LOD) 0.01 - 1 µg/LThe lowest concentration of an analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 0.05 - 5 µg/LThe lowest concentration of an analyte that can be accurately and precisely quantified.
Precision (RSD%) < 15%The relative standard deviation, indicating the repeatability and reproducibility of the measurements.[7]
Accuracy/Recovery (%) 85 - 115%The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Logical Relationships in Method Optimization

The optimization of an HS-SPME method involves balancing several interdependent parameters to maximize analyte extraction and sensitivity.

Optimization Temp Extraction Temperature Time Extraction Time Temp->Time interdependent Sensitivity Method Sensitivity & Throughput Temp->Sensitivity impacts Time->Sensitivity impacts Salt Salt Addition (Ionic Strength) Salt->Sensitivity enhances Fiber SPME Fiber (Coating) Fiber->Sensitivity determines Analyte Analyte Properties (Volatility, Polarity) Analyte->Fiber influences choice Matrix Sample Matrix Matrix->Salt affects necessity Matrix->Fiber influences choice

Figure 2: Interdependencies in HS-SPME method optimization.

This application note provides a robust framework for the development and implementation of an SPME-GC-MS method for the analysis of this compound. Researchers should perform in-house validation to establish specific performance characteristics for their particular sample matrix and instrumentation.

References

Investigating Ethyl Citronellate as a Novel Semiochemical: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate, the ethyl ester of citronellic acid, is a compound of interest in the field of chemical ecology and semiochemical research. While direct studies on its role as a semiochemical are limited, its structural relationship to known insect repellents such as citronellic acid and citronellal suggests its potential to modulate insect behavior.[1][2] Citronella oil, rich in compounds like citronellal, geraniol, and citronellol, is a well-established natural insect repellent that functions by masking human scents and disrupting insects' sensory receptors.[1][3] This document provides detailed application notes and experimental protocols for the investigation of this compound as a putative semiochemical, drawing upon established methodologies for testing insect attractants and repellents.

Application Notes

The investigation of this compound as a semiochemical can be approached from several angles, primarily focusing on its potential as an insect repellent or attractant. Based on the known properties of related compounds, this compound is a promising candidate for development as a novel insect repellent.

Potential Applications:

  • Insect Repellent Formulations: Development of new topical repellents for personal protection against biting insects like mosquitoes and ticks.

  • Spatial Repellents: Use in devices such as diffusers, candles, or treated fabrics to create insect-free zones.

  • Pest Management Systems: Integration into "push-pull" strategies in agriculture, where a repellent ("push") is used to drive pests away from a crop, while an attractant ("pull") lures them into a trap.

  • Veterinary Products: Formulation of repellents to protect livestock and companion animals from nuisance and disease-vectoring insects.

Quantitative Data on Related Semiochemicals

Table 1: Repellency of Citronella Oil Against Mosquitoes

Insect SpeciesConcentration of Citronella OilRepellency (%)Duration of ProtectionReference
Aedes aegypti10%97.624 hours (in laboratory study)[4]
Culex quinquefasciatus10%10024 hours (in laboratory study)[4]
Anopheles dirus10%10024 hours (in laboratory study)[4]
Aedes albopictusNot Specified>903.5 hours (field trial)[5]

Table 2: Behavioral and Electrophysiological Responses to Citronellal

Insect SpeciesAssay TypeResponseKey FindingReference
Drosophila melanogasterBehavioral AssayAversionFlies show aversion to high concentrations of citronellal.[6]
Drosophila melanogasterElectrophysiology (ORNs)SpikingCitronellal induces spiking in olfactory receptor neurons.[6]
Drosophila melanogasterMolecular Assay (TRPA1)Direct AgonistCitronellal directly activates the dTRPA1 channel.[6]
Anopheles gambiaeMolecular Assay (TRPA1)Direct AgonistCitronellal directly activates the agTRPA1 channel.[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the semiochemical properties of this compound.

Protocol 1: Y-Tube Olfactometer Bioassay for Attraction/Repellency

This protocol is designed to determine the behavioral response of flying insects to this compound.

1. Materials:

  • Y-tube olfactometer[7][8]
  • Air pump or compressed air source
  • Flow meters
  • Activated carbon filter
  • Humidifier (e.g., gas washing bottle with distilled water)
  • Odor source chambers
  • Test compound: this compound (various concentrations in a suitable solvent, e.g., paraffin oil or ethanol)
  • Control: Solvent only
  • Test insects (e.g., Aedes aegypti, Drosophila melanogaster)

2. Procedure:

  • Setup: Assemble the Y-tube olfactometer as shown in the workflow diagram below. Clean all glassware thoroughly with a non-residual detergent, rinse with distilled water and acetone, and bake at 120°C for at least 2 hours before each experiment.
  • Airflow: Connect the air source to the activated carbon filter and humidifier. Split the airflow and connect it to the two arms of the Y-tube via flow meters. Ensure a constant and equal laminar airflow through both arms.[9]
  • Odor Source: Prepare different dilutions of this compound. Apply a known volume of the test solution onto a filter paper and place it inside an odor source chamber connected to one arm of the Y-tube. Place a filter paper with the solvent control in a similar chamber connected to the other arm.
  • Acclimatization: Place the test insects in a dark, ventilated container for at least 30 minutes to acclimatize.
  • Insect Release: Introduce a single insect into the base of the Y-tube.
  • Observation: Observe the insect's movement for a set period (e.g., 5-10 minutes). Record which arm the insect enters and the time it takes to make a choice. An insect is considered to have made a choice if it moves a certain distance down one of the arms (e.g., two-thirds of the arm length).
  • Data Collection: Repeat the experiment with a sufficient number of insects (e.g., 50-100) for each concentration of this compound. Alternate the position of the test and control arms between trials to avoid positional bias.
  • Analysis: Calculate the preference index (PI) or the percentage of insects choosing the arm with the test compound versus the control arm. A positive PI indicates attraction, while a negative PI indicates repellency.

Protocol 2: Electroantennography (EAG) for Olfactory Response

This protocol measures the electrical response of an insect's antenna to this compound, indicating its detection by olfactory receptors.[10][11]

1. Materials:

  • Intact insect or excised antenna
  • Micromanipulators
  • Glass capillary electrodes
  • Ag/AgCl wires
  • Electrode holder
  • EAG amplifier
  • Data acquisition system (computer with appropriate software)
  • Air stimulus controller
  • Test compound: this compound (various concentrations)
  • Control: Solvent only
  • Saline solution (e.g., Ringer's solution)

2. Procedure:

  • Insect Preparation: Anesthetize the insect (e.g., on ice or with CO2). If using an excised antenna, carefully remove one antenna at the base.
  • Electrode Placement: Mount the insect or the excised antenna. Insert the reference electrode into the head or the base of the antenna. Place the recording electrode over the tip of the antenna.[10] Ensure good electrical contact using conductive gel or saline solution.
  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. The test odor is introduced into this airstream for a short duration (e.g., 0.5 seconds) using a stimulus controller.
  • Recording: Record the baseline electrical activity of the antenna. Present the solvent control to check for any mechanical response. Present different concentrations of this compound, with sufficient time between stimuli for the antenna to recover.
  • Data Analysis: Measure the peak amplitude of the negative voltage deflection (depolarization) for each stimulus. Normalize the responses by subtracting the response to the solvent control. Compare the EAG responses across different concentrations of this compound.

Visualizations

Signaling Pathway

Insect_Olfactory_Signaling cluster_sensillum Antennal Sensillum cluster_orn ORN Axon cluster_brain Insect Brain Odorant This compound Pore Sensillum Pore Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transports to & activates ORN_Dendrite Olfactory Receptor Neuron (ORN) Dendrite OR_Complex->ORN_Dendrite Opens ion channel in Action_Potential Action Potential ORN_Dendrite->Action_Potential Generates Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Transmits to Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Signal Processing Behavioral_Response Behavioral Response (Attraction/Repulsion) Higher_Brain_Centers->Behavioral_Response Initiates Y_Tube_Olfactometer_Workflow cluster_setup Setup cluster_procedure Procedure Air_Source Air Source Filter_Humidifier Filter & Humidifier Air_Source->Filter_Humidifier Flow_Meters Flow Meters Filter_Humidifier->Flow_Meters Odor_Chamber_Test Odor Chamber (this compound) Flow_Meters->Odor_Chamber_Test Odor_Chamber_Control Odor Chamber (Control) Flow_Meters->Odor_Chamber_Control Y_Tube Y-Tube Olfactometer Insect_Release Release Insect at Base of Y-Tube Y_Tube->Insect_Release Odor_Chamber_Test->Y_Tube Odor_Chamber_Control->Y_Tube Observation Observe & Record Insect's Choice Insect_Release->Observation Data_Analysis Analyze Data (Preference Index) Observation->Data_Analysis EAG_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis Insect_Prep Prepare Insect (Anesthetize/Excise Antenna) Electrode_Placement Place Recording & Reference Electrodes Insect_Prep->Electrode_Placement Airflow Continuous Airflow over Antenna Electrode_Placement->Airflow Stimulus_Delivery Puff Odor Stimulus (this compound) Airflow->Stimulus_Delivery Amplification Amplify Signal Stimulus_Delivery->Amplification Data_Acquisition Record EAG Response Amplification->Data_Acquisition Measure_Amplitude Measure Peak Amplitude (mV) Data_Acquisition->Measure_Amplitude Data_Normalization Normalize Data Measure_Amplitude->Data_Normalization Dose_Response Generate Dose-Response Curve Data_Normalization->Dose_Response

References

Application Notes and Protocols for the Formulation of Controlled-Release Ethyl Citronellate Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl citronellate, a volatile compound known for its insect-repellent properties, presents formulation challenges due to its rapid evaporation. Controlled-release technologies, such as microencapsulation with ethylcellulose, offer a viable solution to extend its efficacy and improve its stability.[1] This document provides detailed application notes and experimental protocols for the formulation and characterization of controlled-release this compound devices using ethylcellulose as the encapsulating polymer. The methodologies described herein are based on the principles of emulsion-solvent evaporation, a robust and widely used technique for microencapsulation.[2][3]

Formulation Strategies and Key Parameters

The successful formulation of controlled-release this compound microcapsules is dependent on several critical parameters that influence particle size, encapsulation efficiency, and release kinetics.

  • Core-to-Shell Ratio: The ratio of this compound (core) to ethylcellulose (shell) is a primary determinant of the release rate. A higher proportion of ethylcellulose generally leads to a thicker shell and a slower release of the active ingredient.

  • Polymer Concentration: The concentration of ethylcellulose in the organic solvent affects the viscosity of the dispersed phase, which in turn influences the droplet size during emulsification and the final particle size of the microcapsules.[4]

  • Solvent System: The choice of solvent for ethylcellulose (e.g., chloroform, dichloromethane, ethyl acetate) can impact the surface morphology and release characteristics of the microcapsules.[2][3]

  • Surfactant Concentration: Surfactants are crucial for stabilizing the emulsion. Their concentration affects the particle size and size distribution of the resulting microcapsules.[4]

  • Stirring Speed: The agitation speed during emulsification directly influences the size of the emulsion droplets and, consequently, the final microcapsule size.

Data Presentation: Formulation Parameters and Outcomes

The following tables summarize quantitative data from studies on the microencapsulation of volatile oils and drugs using ethylcellulose, providing a baseline for the formulation of this compound devices.

Table 1: Influence of Core (Clove Oil) to Shell (Ethylcellulose) Ratio on Release Rate

FormulationCore Loading (ml)Shell (g)Cumulative Release after 8 hours (%)
F11.51~35%
F23.0127%[2]
F34.51~45%

Data adapted from a study on clove oil encapsulation, demonstrating that an optimal core-to-shell ratio can lead to a more sustained release.[2]

Table 2: Effect of Ethylcellulose Concentration on Microcapsule Properties (Folic Acid Encapsulation)

Ethylcellulose Conc. (% w/v)Average Diameter (µm)Folic Acid Release Rate after 24h (%)
2.5300[4][5]52[4][5]
5.0--
7.5448[4][5]40[4][5]

This data illustrates that increasing the polymer concentration leads to larger microcapsules and a slower release rate.[4][5]

Table 3: Characterization of Ethylcellulose Microsponges with Citronella Oil

FormulationParticle Size (µm)Payload (%)
COMS120 ± 342.09 ± 3.24[1]
COMS225 ± 251.15 ± 4.12[1]
COMS331 ± 558.23 ± 5.51[1]
COMS438 ± 663.47 ± 6.18[1]
COMS541 ± 467.08 ± 6.43[1]

These results for citronella oil, a substance chemically similar to this compound, demonstrate the achievable particle sizes and loading capacities.[1]

Experimental Protocols

Preparation of this compound Microcapsules by Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating this compound in ethylcellulose.

Materials:

  • This compound (Core Material)

  • Ethylcellulose (Shell Material)

  • Dichloromethane or Ethyl Acetate (Organic Solvent)

  • Polyvinyl Alcohol (PVA) or Sodium Dodecyl Sulfate (SDS) (Surfactant)

  • Distilled Water

Equipment:

  • Magnetic Stirrer with Hotplate

  • High-Speed Homogenizer (e.g., Ultra-Turrax)

  • Beakers

  • Measuring Cylinders

  • Buchner Funnel and Filter Paper

  • Vacuum Oven or Desiccator

Protocol:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of ethylcellulose (e.g., 1g) in a suitable volume of organic solvent (e.g., 20 mL of dichloromethane) under continuous stirring until a clear, homogenous solution is formed.

    • Add the desired amount of this compound (e.g., core-to-shell ratios of 1:1, 1:2, 2:1) to the polymer solution and mix thoroughly.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., 0.5% w/v PVA) in distilled water.

  • Emulsification:

    • Slowly add the organic phase to the aqueous phase while homogenizing at a high speed (e.g., 5000 rpm) for a set period (e.g., 5-10 minutes) to form an oil-in-water (o/w) emulsion. The stirring speed can be adjusted to control the particle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and continue stirring at a moderate speed (e.g., 500 rpm) at room temperature for several hours (e.g., 3-4 hours) to allow for the evaporation of the organic solvent. Gentle heating (e.g., 40°C) can be applied to expedite evaporation, but care must be taken with volatile core materials.

  • Microcapsule Collection and Drying:

    • Collect the solidified microcapsules by vacuum filtration using a Buchner funnel.

    • Wash the microcapsules several times with distilled water to remove any residual surfactant.

    • Dry the collected microcapsules in a vacuum oven or a desiccator at room temperature until a constant weight is achieved.

Characterization of Microcapsules

3.2.1. Determination of Encapsulation Efficiency and Loading Capacity

  • Loading Capacity:

    • Accurately weigh a sample of the dried microcapsules.

    • Disrupt the microcapsules by dissolving them in a suitable solvent (e.g., dichloromethane) and then extract the this compound into a known volume of a solvent in which it is soluble (e.g., ethanol).

    • Quantify the amount of this compound using a suitable analytical method such as UV-Vis spectrophotometry or gas chromatography (GC).

    • Calculate the loading capacity using the following formula: Loading Capacity (%) = (Mass of this compound in microcapsules / Mass of microcapsules) x 100

  • Encapsulation Efficiency:

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Actual loading of this compound / Theoretical loading of this compound) x 100

3.2.2. Particle Size Analysis and Morphology

  • Particle Size: Determine the particle size distribution of the microcapsules using laser diffraction or by analyzing images obtained from scanning electron microscopy (SEM).

  • Morphology: Examine the shape, surface texture, and cross-section of the microcapsules using SEM to assess the integrity of the coating.

3.2.3. In Vitro Release Study

  • Accurately weigh a specific amount of microcapsules and place them in a dissolution apparatus.

  • Use a suitable release medium that mimics the intended application environment (e.g., for topical applications, a synthetic sweat solution could be used). For basic studies, a buffer solution (e.g., phosphate buffer pH 7.4) can be employed.[3]

  • Maintain a constant temperature and stirring speed.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the withdrawn samples using a validated analytical method (e.g., UV-Vis spectrophotometry or GC).

  • Plot the cumulative percentage of this compound released versus time.

Visualizations

Experimental Workflow

experimental_workflow prep_organic Preparation of Organic Phase (Ethylcellulose + this compound + Organic Solvent) emulsification Emulsification (High-Speed Homogenization) prep_organic->emulsification prep_aqueous Preparation of Aqueous Phase (Water + Surfactant) prep_aqueous->emulsification solvent_evap Solvent Evaporation (Continuous Stirring) emulsification->solvent_evap collection Microcapsule Collection (Filtration and Washing) solvent_evap->collection drying Drying (Vacuum Oven/Desiccator) collection->drying characterization Characterization drying->characterization ee_lc Encapsulation Efficiency & Loading Capacity characterization->ee_lc psa_sem Particle Size Analysis & SEM characterization->psa_sem release In Vitro Release Study characterization->release

Caption: Workflow for the formulation and characterization of microcapsules.

Controlled Release Mechanism

release_mechanism cluster_0 microcapsule Ethylcellulose Shell This compound Core release_medium Release Medium microcapsule:shell->release_medium This compound Molecules microcapsule:e->p1 diffusion Diffusion

Caption: Diffusion-based release of this compound from an ethylcellulose microcapsule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of ethyl citronellate. The information is designed to address common issues encountered during experimentation and to provide clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is consistently low in the acid-catalyzed esterification. What are the common causes and how can I improve it?

A1: Low yield in Fischer esterification is a frequent issue, often stemming from the reversible nature of the reaction.

  • Problem: Equilibrium Limitation: The esterification of citronellic acid with ethanol is a reversible reaction that reaches equilibrium, limiting the product yield.[1][2][3]

  • Solution 1: Use Excess Reactant: Employ a large excess of one reactant, typically the less expensive one (ethanol), to shift the equilibrium towards the product side according to Le Chatelier's Principle.[2][4] Using a 10-fold excess of alcohol can significantly increase ester yield.[2]

  • Solution 2: Water Removal: Water is a byproduct of the reaction, and its presence can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.[5][6] To counter this, remove water as it forms. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water.[3]

    • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[3][5]

    • Using concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[7][8]

  • Problem: Insufficient Catalysis: The reaction may be too slow to reach equilibrium within your allotted time.

  • Solution: Ensure adequate catalyst loading. For acid catalysts like sulfuric acid or p-toluenesulfonic acid, a concentration of 0.5% to 5% relative to the reaction mixture is often effective.[9] Lewis acids like Tin(II) chloride (SnCl₂) have also proven effective, achieving high conversion rates.[10][11]

Q2: I am using a lipase catalyst (e.g., Novozym® 435) for the synthesis, but the reaction is slow or stalls. What should I check?

A2: Enzymatic synthesis is sensitive to specific conditions.

  • Problem: Enzyme Inhibition: High concentrations of the alcohol (ethanol) or the acid substrate can inhibit the lipase's activity.[12] The ester product itself can also be an inhibitor in some systems.[13]

  • Solution: Optimize the molar ratio of substrates. A 1:1 molar ratio of alcohol to acid is often a good starting point for enzymatic reactions to avoid substrate inhibition.[12]

  • Problem: Improper Reaction Medium: The choice of solvent significantly impacts lipase activity.

  • Solution: Use a non-polar organic solvent like n-hexane or heptane, which is generally preferred for lipase-catalyzed esterifications.[12][13] Some lipases also show good activity in solvent-free systems.[13]

  • Problem: Sub-optimal Temperature: Enzymes have an optimal temperature range for activity.

  • Solution: Maintain the optimal temperature for the specific lipase. For many common lipases like Candida antarctica lipase B (CALB), this is often between 40°C and 60°C.[13][14]

Q3: My final product is impure. What are the likely side products and how can I remove them?

A3: Impurities often consist of unreacted starting materials and byproducts from side reactions.

  • Problem: Unreacted Citronellic Acid: The presence of unreacted acid is a common issue.

  • Solution: During the workup phase, wash the crude product with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[15] This will deprotonate the carboxylic acid, forming a water-soluble salt that can be removed in the aqueous layer.

  • Problem: Unreacted Ethanol: Excess ethanol will be present in the crude mixture.

  • Solution: Ethanol can be removed by washing the organic layer with water or brine. Subsequent distillation will also effectively separate the lower-boiling ethanol from the this compound.

  • Problem: Byproduct Formation: In acid-catalyzed reactions at higher temperatures, side reactions like the formation of diethyl ether from ethanol can occur.[16]

  • Solution: Control the reaction temperature carefully. If side products are present, purification by fractional distillation is recommended to separate components based on their boiling points.[17]

Q4: How do I choose between acid-catalyzed and enzyme-catalyzed synthesis?

A4: The choice depends on the desired scale, purity requirements, and sensitivity of the substrates.

  • Acid-Catalyzed (Fischer) Esterification:

    • Pros: Inexpensive catalysts (H₂SO₄, TsOH), suitable for large-scale production, and a well-established method.[2][3]

    • Cons: Requires high temperatures, harsh acidic conditions can lead to side reactions, and involves a more complex workup to neutralize and remove the acid catalyst.[8][16]

  • Enzyme-Catalyzed (Lipase) Esterification:

    • Pros: Occurs under mild reaction conditions (lower temperature), highly selective (reducing byproducts), and the catalyst is reusable.[16][18] Novozym® 435 has been shown to be reusable for over 20 cycles.[16]

    • Cons: Enzymes are more expensive than acid catalysts, and reaction times can be longer.[19]

Data on Reaction Parameters

The following tables summarize quantitative data from studies on the synthesis of citronellyl esters, which can serve as a guide for optimizing this compound synthesis.

Table 1: Comparison of Catalysts for Citronellyl Ester Synthesis

CatalystReactantsTemperatureTimeConversion/YieldReference
SnCl₂·2H₂Oβ-citronellol, Acetic AcidRoom Temp.6h~88% Conversion[10][11]
Sulfuric Acid (H₂SO₄)β-citronellol, Acetic AcidRoom Temp.6h~85% Conversion[11]
Novozym® 435Citronellol, Propionic Acid40°C1.5h~95% Conversion[16]
Novozym® 435Citronellol, Butyric Acid40°C2h~97% Conversion[16]
Pseudomonas fluorescens LipaseCitronellol, Vinyl Acetate40°C-High Yield[13]

Table 2: Effect of Molar Ratio and Temperature on Enzymatic Synthesis of Citronellyl Palmitate

ParameterValueResultReference
Molar Ratio (Alcohol:Acid) 1:1Optimal for esterification[12]
>1:1Enzyme inhibition observed[12]
Temperature 30°COptimal for esterification[12]
60°COptimal for transesterification[14]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

This protocol is a general guideline adapted from standard Fischer esterification procedures.[4][7]

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citronellic acid (1.0 eq).

    • Add absolute ethanol (5-10 eq) to the flask. Using excess ethanol helps drive the reaction forward.

    • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 2-5 mol%) to the mixture while stirring.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 80-90°C) using a heating mantle.

    • Allow the reaction to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. If the volume is large, you may need to first reduce the volume by removing excess ethanol via rotary evaporation.

    • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and wash with water to remove the bulk of the ethanol and acid.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted citronellic acid (check for the cessation of CO₂ evolution).

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the remaining crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Lipase-Catalyzed Synthesis of this compound

This protocol is based on typical enzymatic esterification procedures.[12][16]

  • Reaction Setup:

    • In a flask, dissolve citronellic acid (1.0 eq) and ethanol (1.0-1.2 eq) in a suitable non-polar solvent (e.g., n-heptane).

    • Add the immobilized lipase catalyst (e.g., Novozym® 435, typically 5-10% by weight of the substrates).

    • Optionally, add 3Å molecular sieves to adsorb the water produced during the reaction.

  • Reaction Execution:

    • Place the flask in an incubator shaker or on a stirring hotplate set to the optimal temperature for the enzyme (e.g., 40-50°C).

    • Allow the reaction to proceed with constant agitation (e.g., 200 rpm) for 2 to 24 hours. Monitor the progress by taking samples periodically for GC analysis.

  • Workup and Isolation:

    • Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

    • Wash the filtrate with a dilute NaHCO₃ solution to remove any remaining unreacted acid.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, further purify by vacuum distillation.

Visual Guides

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reactants Combine Citronellic Acid, Ethanol (excess), and Acid Catalyst (H₂SO₄) reflux Heat to Reflux (2-4 hours) reactants->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to RT monitor->cool extract Dilute & Wash with H₂O cool->extract neutralize Wash with NaHCO₃ soln. extract->neutralize dry Wash with Brine & Dry (Na₂SO₄) neutralize->dry filter_evap Filter & Evaporate Solvent dry->filter_evap distill Vacuum Distillation filter_evap->distill product Pure this compound distill->product

Caption: General workflow for acid-catalyzed this compound synthesis.

Fischer Esterification Mechanism

Fischer_Mechanism start Carboxylic Acid + Alcohol p1 Protonation of Carbonyl Oxygen start->p1 H⁺ (catalyst) p2 Nucleophilic Attack by Alcohol p1->p2 tetrahedral Tetrahedral Intermediate p2->tetrahedral p3 Proton Transfer tetrahedral->p3 p4 Elimination of Water (Leaving Group) p3->p4 protonated_ester Protonated Ester p4->protonated_ester p5 Deprotonation protonated_ester->p5 H₂O final_product Ester + Water p5->final_product Regenerates H⁺

Caption: Key steps in the Fischer esterification mechanism.

Troubleshooting Guide for Low Yield

Troubleshooting_Yield start Low Yield Observed q1 Is the reaction reversible (e.g., Fischer Esterification)? start->q1 q2 Is water being removed? q1->q2 Yes q3 Is reaction time sufficient? q1->q3 No (or Enzymatic) a1 Increase excess of one reactant (e.g., Ethanol). q2->a1 Partially a2 Implement water removal: - Dean-Stark apparatus - Molecular sieves q2->a2 No q2->q3 Yes a1->q2 a2->q3 a3 Increase reaction time and monitor via TLC/GC. q3->a3 No q4 Is catalyst concentration adequate? q3->q4 Yes a3->q4 a4 Optimize catalyst loading (e.g., 1-5 mol% for acid). q4->a4 No end Yield Improved q4->end Yes a4->end

Caption: Decision tree for troubleshooting low reaction yield.

References

reducing byproduct formation in ethyl citronellate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the reduction of byproduct formation during the esterification of citronellol to produce ethyl citronellate.

Frequently Asked Questions (FAQs)

Q1: What is this compound esterification?

This compound is an ester synthesized through the reaction of citronellol with an ethyl acyl donor. This process, known as esterification, typically involves either a direct reaction with a carboxylic acid (Fischer Esterification) or a transesterification reaction with another ester, such as ethyl acetate.[1] These esters are valued in the flavor, fragrance, and pharmaceutical industries for their characteristic fruity and floral scents.[2][3]

Q2: What are the primary methods for synthesizing this compound?

There are two main routes for synthesizing this compound:

  • Acid-Catalyzed Fischer Esterification: This traditional method involves reacting citronellic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH).[1] The reaction is reversible and produces water as a byproduct.[4]

  • Enzymatic Transesterification: A greener alternative uses a lipase enzyme (e.g., Novozym® 435) to catalyze the reaction between citronellol and an acyl donor like ethyl acetate.[5][6] These reactions are often performed under milder conditions, which can reduce the formation of unwanted byproducts.[2]

Q3: What are the common byproducts in this compound esterification?

The primary byproducts depend on the synthetic route:

  • Water (H₂O): A major byproduct in Fischer esterification. Its presence can shift the reaction equilibrium back towards the reactants, lowering the yield.[1][4]

  • Diethyl Ether (DEE): Can form as a byproduct in acid-catalyzed reactions at higher temperatures through the dehydration of ethanol.

  • Degradation Products: High temperatures or highly acidic conditions can cause degradation of the terpene alcohol (citronellol) or the final ester product.[2]

  • Unreacted Starting Materials: Residual citronellol, ethanol, or carboxylic acid remaining after the reaction is complete are common impurities.[7]

Q4: Why is controlling byproduct formation crucial?

Controlling byproduct formation is essential for several reasons:

  • Increased Yield: Minimizing side reactions ensures that a higher proportion of the reactants are converted into the desired this compound product.

  • Product Purity: Fewer byproducts simplify the purification process, reducing the need for complex and costly steps like fractional distillation or chromatography.[8]

  • Consistent Quality: For applications in flavors, fragrances, and pharmaceuticals, high purity is critical to ensure the desired sensory profile and to avoid potential adverse effects from impurities.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis.

Q5: My reaction yield is low. How can I improve the conversion rate?

Low yield is often due to the reversible nature of the esterification reaction.

  • Issue: Reaction equilibrium is limiting the conversion. The water produced during Fischer esterification can hydrolyze the ester back into the starting materials.[4]

  • Solution 1: Water Removal: To drive the reaction forward, remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding 3Å molecular sieves to the reaction mixture.[5][9]

  • Solution 2: Use of Excess Reactant: Employing one of the reactants, typically the less expensive one (like ethanol or ethyl acetate), in large excess can shift the equilibrium towards the product side according to Le Chatelier's principle.[1]

  • Solution 3: Optimize Catalyst Concentration: The amount of catalyst plays a key role. Insufficient catalyst will result in a slow reaction, while excessive amounts can promote side reactions. The optimal concentration depends on the specific reactants and conditions.[10][11]

Troubleshooting Logic for Low Yield

G start Low Yield of This compound cause1 Is the reaction reversible (e.g., Fischer Esterification)? start->cause1 cause2 Are reaction conditions (temp, time, catalyst) optimized? cause1->cause2 No sol1a Remove Water Byproduct (Dean-Stark, Mol. Sieves) cause1->sol1a Yes sol2 Adjust Temperature, Catalyst Conc., & Time cause2->sol2 No no_rev Consider other factors cause2->no_rev Yes sol1b Use Excess Reactant (e.g., Ethanol) sol1a->sol1b

Caption: Troubleshooting flowchart for low reaction yield.

Q6: My final product contains significant impurities after purification. What could be the cause?

The presence of impurities indicates either incomplete reaction or the formation of side products.

  • Issue: Formation of thermal degradation products or ether byproducts.

  • Solution: High temperatures in acid-catalyzed reactions can promote side reactions.

    • Lower the Reaction Temperature: Operate at the lowest effective temperature. For instance, optimal temperatures for some esterifications are between 80-85°C.[10]

    • Switch to Enzymatic Catalysis: Lipases operate under much milder conditions (e.g., 35-70°C), which minimizes the risk of thermal degradation and side reactions.[5][12]

  • Issue: Unreacted starting materials remain in the product.

  • Solution: This may require adjusting reaction parameters or improving the purification workup.

    • Increase Reaction Time: Ensure the reaction has proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Improve Purification: The workup process is critical for removing unreacted components. Washing the crude product with a 5% sodium carbonate solution neutralizes and removes the acid catalyst and any unreacted carboxylic acid. A subsequent wash with saturated sodium chloride (brine) helps to remove residual water and water-soluble impurities like ethanol.[7][8]

Data on Reaction Optimization

Optimizing reaction parameters is key to maximizing yield and minimizing byproducts. The following table, adapted from studies on similar esterification reactions, illustrates the impact of key variables.

ParameterCondition ACondition BCondition COutcomeReference
Molar Ratio (Alcohol:Acid) 1:13:19:1Increasing the molar ratio of alcohol significantly increases the conversion rate. A 9:1 ratio achieved a 98.78% conversion for ethyl oleate.[2][9]
Catalyst Conc. (H₂SO₄) 1%3%5%Higher catalyst concentration generally increases reaction rate, but can also promote side reactions. A 3-5% concentration was found to be optimal in several studies.[9][13]
Temperature 70°C80°C90°CHigher temperatures accelerate the reaction, but can lead to byproduct formation if too high. An optimal range of 80-90°C is often cited.[9][10]
Water Removal NoYes (Dean-Stark)-Using a Dean-Stark trap to remove water increased the conversion rate from 54.96% to 98.78% under otherwise identical conditions.[9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification (Fischer Method)

This protocol describes the synthesis of this compound from citronellic acid and ethanol.

Materials:

  • Citronellic acid (1 mole equivalent)

  • Anhydrous Ethanol (5 mole equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄, ~3% of acid weight)

  • Toluene (for azeotropic water removal)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anti-bumping granules

Procedure:

  • Setup: Assemble a reflux apparatus with a Dean-Stark trap and condenser. Add citronellic acid, ethanol, toluene, and anti-bumping granules to the round-bottom flask.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-6 hours).

  • Cooling & Neutralization: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with a 5% sodium carbonate solution to neutralize the acid catalyst. Vent the funnel frequently to release CO₂ gas produced.[8]

    • Wash with water, followed by a wash with brine to remove residual salts and water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal & Purification: Filter off the drying agent and remove the toluene and excess ethanol using a rotary evaporator. The crude this compound can be further purified by vacuum distillation.

Esterification and Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Purification react Combine Reactants: Citronellic Acid, Ethanol, Toluene, H₂SO₄ reflux Heat to Reflux with Dean-Stark Trap react->reflux 4-6 hours wash Wash with Na₂CO₃ (Neutralize Acid) reflux->wash Cool to RT brine Wash with Brine wash->brine dry Dry with MgSO₄ brine->dry purify Rotovap & Distill dry->purify

Caption: General workflow for acid-catalyzed esterification.

Protocol 2: Lipase-Catalyzed Transesterification

This protocol provides a method for the enzymatic synthesis of this compound from citronellol and ethyl acetate.

Materials:

  • Citronellol (1 mole equivalent)

  • Ethyl Acetate (serving as reactant and solvent, 3-5 mole equivalents)

  • Immobilized Lipase (e.g., Novozym 435®, 10% by weight of citronellol)

  • 3Å Molecular Sieves (optional, to remove trace water)

Procedure:

  • Setup: In a sealed flask, combine citronellol, ethyl acetate, and molecular sieves (if used).

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Incubation: Place the flask in an orbital shaker set to a constant temperature (e.g., 40-50°C) and agitation speed (e.g., 200 rpm).[2]

  • Reaction Monitoring: Monitor the reaction over time (e.g., 6-24 hours) by taking small aliquots and analyzing them via GC.

  • Enzyme Recovery: Once the reaction reaches the desired conversion, stop the agitation. The immobilized enzyme can be recovered by simple filtration and washed with fresh solvent for reuse.[5]

  • Purification: Remove the excess ethyl acetate from the filtrate using a rotary evaporator. The resulting product is often of high purity, but can be further purified by vacuum distillation if necessary.

Fischer Esterification Mechanism

G acid Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen acid->protonation intermediate Tetrahedral Intermediate protonation->intermediate Nucleophilic Attack elimination Elimination of Water (H₂O) intermediate->elimination Proton Transfer ester Protonated Ester elimination->ester water_out H₂O (Byproduct) elimination->water_out final_ester Final Ester (R-COOR') ester->final_ester Deprotonation h_plus_out H⁺ (Regenerated) final_ester->h_plus_out h_plus_in H⁺ (Catalyst) h_plus_in->protonation alcohol_in Alcohol (R'-OH) alcohol_in->intermediate

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.[14]

References

troubleshooting peak tailing of ethyl citronellate in GC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with ethyl citronellate in their Gas Chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1][2] This distortion can lead to inaccurate peak integration and quantification, as well as reduced resolution between adjacent peaks.[2] A tailing or asymmetry factor greater than 1.5 typically indicates a problem that requires investigation.[1]

Q2: My this compound peak is tailing. What are the most likely causes?

A2: Peak tailing for a moderately polar compound like this compound can stem from several issues, broadly categorized as either physical or chemical problems.

  • Physical Issues: These often affect all peaks in the chromatogram and are related to the GC system's setup.[2] Common causes include a poorly cut or installed column, incorrect column positioning in the inlet or detector, and system dead volumes.[1][2]

  • Chemical Issues: These may affect only polar or active compounds like esters. They are typically caused by interactions between the analyte and active sites within the GC system.[1] This can include contamination in the inlet liner, degradation of the column's stationary phase at the inlet, or a mismatch between the analyte's polarity and the column's stationary phase.

Q3: How do the properties of this compound influence its analysis and potential for peak tailing?

A3: this compound is a moderately polar ester with a boiling point of 240°C. Its ester functional group can interact with active silanol groups present in the GC system (e.g., in the liner or on the column surface), which is a common cause of peak tailing for polar compounds.[3] Therefore, ensuring the entire sample flow path is highly inert (deactivated) is crucial for achieving symmetrical peaks.

Q4: Which GC column is recommended for analyzing this compound?

A4: For fragrance compounds like this compound, a general-purpose, low-to-mid polarity column is typically recommended. A column with a 5% Phenyl Polysilphenylene-siloxane stationary phase (a common type is a DB-5ms or HP-5ms) is a good starting point. These columns separate compounds primarily by boiling point but have enough polarity to provide good selectivity for fragrance esters. Always choose a high-quality, deactivated column to minimize interactions with the ester functional group.

Troubleshooting Guides

Issue: All peaks in the chromatogram, including the solvent and this compound, are tailing.

This situation most often points to a physical problem with the system setup or flow path.

Answer:

When all peaks exhibit tailing, the issue is likely related to a disruption in the carrier gas flow path.[2] Follow this systematic approach to identify and resolve the problem.

Troubleshooting Workflow: Universal Peak Tailing

Start All Peaks Tailing Check_Cut 1. Inspect Column Cut Is the cut clean and at a 90° angle? Start->Check_Cut Check_Position 2. Verify Column Installation Depth Is it correct for your instrument's inlet? Check_Cut->Check_Position Yes Solution_Recut Solution: Re-cut the column. Check_Cut->Solution_Recut No Check_Liner 3. Examine Inlet Liner Is it clean and correctly installed? Check_Position->Check_Liner Yes Solution_Reinstall Solution: Re-install column to the correct depth. Check_Position->Solution_Reinstall No Check_Leaks 4. Perform Leak Check Are all fittings and connections secure? Check_Liner->Check_Leaks Yes Solution_ReplaceLiner Solution: Replace the inlet liner and O-ring. Check_Liner->Solution_ReplaceLiner No Solution_Tighten Solution: Tighten fittings or replace ferrules. Check_Leaks->Solution_Tighten No End Problem Resolved Check_Leaks->End Yes Solution_Recut->Check_Position Solution_Reinstall->Check_Liner Solution_ReplaceLiner->Check_Leaks Solution_Tighten->End

Caption: A step-by-step workflow for troubleshooting universal peak tailing in GC.

Issue: Only the this compound peak and other polar compounds are tailing.

This pattern suggests a chemical interaction between your analyte and active sites in the system.

Answer:

When only polar analytes like this compound show tailing, the problem is likely due to active sites within the system that interact with the ester functional group.

1. Inlet Contamination: The inlet liner is a common source of activity. Non-volatile sample matrix components can accumulate in the liner, and the deactivation layer of the liner can degrade over time, exposing active silanol groups.

  • Solution: Replace the inlet liner and septum. See Protocol 2: GC Inlet Maintenance .

2. Column Contamination: The first few meters of the GC column can become contaminated with non-volatile residues from the sample. This contamination can lead to active sites that cause peak tailing.

  • Solution: Trim the front end of the column. This involves removing a small section (e.g., 10-20 cm) from the inlet side of the column. See Protocol 1: GC Column Cutting and Installation .

3. Inappropriate Column Phase: If the stationary phase of the column is not sufficiently inert, interactions with this compound can occur.

  • Solution: Ensure you are using a high-quality, deactivated column. If the problem persists, consider testing a column with a different stationary phase that has proven inertness for polar compounds.

Data Presentation

The following table provides an illustrative example of how peak shape for a fragrance ester can improve after performing key troubleshooting steps. The USP Tailing Factor is a measure of peak symmetry; a value of 1.0 is a perfectly symmetrical peak, while values greater than 1.5 are generally considered problematic.

Troubleshooting ActionUSP Tailing Factor (Illustrative)Peak Shape
Initial State 2.1Severe Tailing
Action 1: Replace Inlet Liner & Septum 1.6Moderate Tailing
Action 2: Trim 15 cm from Column Inlet 1.2Good Symmetry

Experimental Protocols

Protocol 1: GC Column Cutting and Installation

A proper column cut is critical for good peak shape. A poor cut can create turbulence and active sites at the column entrance.[1]

Materials:

  • Ceramic scoring wafer or diamond-tipped scribe

  • Magnifying glass (10-20x)

  • Lint-free gloves

  • Solvent (e.g., methanol or acetone)

  • Appropriate column nut and ferrule

Procedure:

  • Preparation: Wear lint-free gloves to avoid contaminating the column. Cool down the GC oven and inlet.

  • Scoring the Column: Hold the column firmly. Using the smooth edge of a ceramic wafer, lightly score the polyimide coating at a 90-degree angle.[4] Do not apply excessive pressure; the goal is to create a clean scratch, not to crush the tubing.

  • Breaking the Column: Gently flick the column on the opposite side of the score. It should break cleanly at the scored mark.

  • Inspection: Use a magnifying glass to inspect the cut. The end should be perfectly flat and square (a 90-degree angle to the column wall) with no jagged edges or shards of fused silica.[5] If the cut is not perfect, repeat the process.

  • Installation: a. Slide the column nut and the correct ferrule onto the freshly cut column end. b. Consult your GC manufacturer's manual for the correct column insertion distance into the inlet. This is a critical parameter.[6] c. Gently insert the column into the inlet to the predetermined depth. d. Finger-tighten the column nut, then use a wrench to tighten it an additional ¼ to ½ turn.[3] Do not overtighten, as this can damage the column and ferrule. e. After installation, perform a leak check.

Protocol 2: GC Inlet Maintenance

Routine inlet maintenance is essential for preventing peak shape problems caused by contamination and activity.[7]

Materials:

  • Lint-free gloves

  • New septum

  • New, deactivated inlet liner and O-ring

  • Tweezers (preferably non-metallic)

  • Appropriate wrenches for your GC model

Procedure:

  • Cooldown: Ensure the GC inlet and oven are cool and the carrier gas is turned off.

  • Remove Column: Carefully loosen the column nut and remove the column from the inlet. You may want to trim a small portion of the column (see Protocol 1) before reinstalling later.

  • Replace Septum: Unscrew the septum nut. Use tweezers to remove the old septum and replace it with a new one.[8] Do not overtighten the septum nut, as this can cause it to core.

  • Replace Liner and O-ring: a. Remove the inlet retaining nut. b. Carefully remove the old inlet liner and O-ring using tweezers.[1] Be cautious as the liner may be hot if the inlet has not fully cooled. c. Inspect the inside of the inlet for any visible debris. d. Using clean tweezers, insert the new O-ring and a new, deactivated liner.[8] Avoid touching the liner with your fingers.

  • Reassemble: Reinstall the inlet retaining nut and reinstall the GC column.

  • Leak Check: Once reassembled, turn on the carrier gas and perform a thorough leak check of all fittings.

Protocol 3: Column Conditioning

Conditioning a new column or a column that has been stored is necessary to remove contaminants and ensure a stable baseline.

Materials:

  • GC system with carrier gas supply

Procedure:

  • Installation: Install the column in the GC inlet but do not connect it to the detector.[9] This prevents bleed products from contaminating the detector.

  • Purge: Set the carrier gas flow to the typical rate for your method and purge the column at a low oven temperature (e.g., 40°C) for 15-30 minutes.[9] This removes any oxygen from the column.

  • Temperature Program: a. Set the injector to the temperature you will use in your method. b. Program the oven to ramp at 5-10°C/minute to the maximum isothermal temperature of the column (or 20°C above your method's maximum temperature, whichever is lower). c. Hold at this temperature for 1-2 hours, or until the baseline signal (viewed from the unconnected end with an electronic leak detector, or by temporarily connecting to the detector) is stable.[10]

  • Cooldown and Connection: Cool the oven. Turn off the carrier gas flow, connect the column to the detector, and then restore the gas flow.

  • Final Check: Run a blank temperature program to ensure the baseline is stable and free of ghost peaks.

Logical Relationship: Diagnosing Peak Tailing Causes

Start Peak Tailing Observed Question1 Do ALL peaks tail (including solvent)? Start->Question1 Physical_Issues Likely a PHYSICAL issue: - Poor column cut/installation - Dead volume - System leaks Question1->Physical_Issues Yes Chemical_Issues Likely a CHEMICAL issue: - Inlet/Column contamination - Active sites (silanols) - Polarity mismatch Question1->Chemical_Issues No

Caption: Differentiating between physical and chemical causes of peak tailing.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) injection parameters for the analysis of ethyl citronellate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Q1: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the likely causes and how can I fix it?

A1: Poor peak shape is a common issue in GC-MS analysis. Here are the potential causes and solutions:

  • Injector Temperature: An injector temperature that is too low can lead to slow volatilization of the sample, resulting in peak tailing. Conversely, a temperature that is too high may cause thermal degradation of this compound, also affecting peak shape.[1]

    • Solution: Optimize the injector temperature. A good starting point for terpene esters is typically in the range of 250-300°C.[1][2] Experiment with incremental changes (e.g., ± 10°C) to find the optimal temperature that provides a sharp, symmetrical peak.

  • Injection Technique: A slow injection speed can cause the sample to be introduced into the inlet in a broad band, leading to peak tailing.

    • Solution: If using manual injection, ensure a fast and consistent injection. For autosamplers, use a fast injection speed setting.

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting.

    • Solution: Reduce the injection volume or dilute your sample. If using splitless injection, consider switching to a split injection with an appropriate split ratio.[3]

  • Active Sites: The presence of active sites in the injector liner or the column can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated liner and ensure your column is properly conditioned. If the column is old, consider trimming the first few centimeters from the inlet side or replacing it.

Q2: My signal intensity for this compound is very low, resulting in poor sensitivity. How can I improve it?

A2: Low signal intensity can be addressed by optimizing several parameters:

  • Injection Mode: For trace analysis, splitless injection is generally preferred as it transfers the entire sample onto the column.[4][5] If you are currently using a split injection, switching to splitless mode can significantly enhance sensitivity.

    • Solution: Switch to splitless injection mode. Optimize the splitless time to ensure complete transfer of the analyte to the column while minimizing the solvent tail.

  • Injector Temperature: As with peak shape, the injector temperature affects sensitivity. An optimal temperature ensures efficient vaporization and transfer of the analyte.

    • Solution: Experiment with the injector temperature to find the point of maximum response for this compound.

  • Carrier Gas Flow Rate: The carrier gas flow rate influences the efficiency of the chromatographic separation and the ionization in the mass spectrometer.

    • Solution: Optimize the carrier gas (typically Helium) flow rate. A flow rate of 1.0-1.5 mL/min is a common starting point for many applications.[2][6]

  • MS Parameters: The settings of the mass spectrometer, such as the ion source temperature and electron energy, can impact signal intensity.

    • Solution: Ensure the MS is properly tuned. You may also be able to optimize the source temperature for your specific analyte.

Q3: I am seeing ghost peaks in my chromatograms. What is the source of this contamination?

A3: Ghost peaks are peaks that appear in blank runs or are not part of the injected sample. They are typically caused by contamination.

  • Septum Bleed: Over time, the injector septum can degrade and release volatile compounds, which appear as ghost peaks.

    • Solution: Replace the injector septum regularly. Use high-quality, low-bleed septa.

  • Contaminated Syringe: A dirty syringe can carry over analytes from previous injections.

    • Solution: Implement a thorough syringe cleaning procedure between injections, including multiple solvent rinses.

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contaminated gas lines can introduce ghost peaks.

    • Solution: Use high-purity carrier gas and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.

  • Injector Contamination: Residue from previous injections can accumulate in the injector liner.

    • Solution: Regularly clean or replace the injector liner.

Q4: The retention time for this compound is shifting between runs. What could be causing this instability?

A4: Retention time shifts can be caused by several factors:

  • Fluctuations in Column Flow Rate: Inconsistent carrier gas flow will lead to variable retention times.

    • Solution: Check for leaks in the system using an electronic leak detector. Ensure the gas supply pressure is stable.

  • Changes in Oven Temperature Profile: Inconsistent oven temperature ramping will affect retention times.

    • Solution: Verify that the GC oven is calibrated and maintaining the set temperature program accurately.

  • Column Degradation: As the column ages, its stationary phase can degrade, leading to changes in retention.

    • Solution: Condition the column regularly. If retention times continue to shift, it may be time to replace the column.

Quantitative Data Summary

The following table provides a summary of typical starting parameters for the GC-MS analysis of fragrance compounds, which can be used as a starting point for optimizing the analysis of this compound.

ParameterRecommended Starting RangePotential Impact on Analysis
Injector Temperature 250 - 300 °CAffects analyte vaporization, sensitivity, and peak shape. Too low can cause peak tailing; too high can cause degradation.[1][2]
Injection Mode Splitless or SplitSplitless for high sensitivity (trace analysis).[4][5] Split for higher concentration samples to avoid column overload.[3]
Split Ratio 10:1 to 100:1 (if using split mode)Determines the amount of sample that enters the column. Higher ratios reduce the amount of analyte on the column.[7]
Injection Volume 1 µLLarger volumes can lead to backflash and column overload.[8]
Carrier Gas HeliumInert carrier gas of choice for most GC-MS applications.
Carrier Gas Flow Rate 1.0 - 1.5 mL/minInfluences chromatographic resolution and MS sensitivity.[2][6]

Experimental Protocols

Below is a representative experimental protocol for the GC-MS analysis of this compound. This should be considered a starting point and may require further optimization.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable volatile solvent such as ethyl acetate or hexane at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in a suitable solvent and dilute as necessary to fall within the calibration range.

2. GC-MS Method

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless

  • Injector Temperature: 270 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan (m/z 40-400)

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC-MS Analysis start Start Analysis problem Problem Encountered? start->problem peak_shape Poor Peak Shape? problem->peak_shape Yes end Analysis Successful problem->end No sensitivity Low Sensitivity? peak_shape->sensitivity No opt_inj_temp Optimize Injector Temperature peak_shape->opt_inj_temp Yes ghost_peaks Ghost Peaks? sensitivity->ghost_peaks No use_splitless Use Splitless Injection sensitivity->use_splitless Yes retention_shift Retention Time Shift? ghost_peaks->retention_shift No replace_septum Replace Septum ghost_peaks->replace_septum Yes retention_shift->problem No check_leaks Check for Leaks retention_shift->check_leaks Yes check_inj_tech Check Injection Technique opt_inj_temp->check_inj_tech opt_flow_rate Optimize Carrier Gas Flow Rate opt_inj_temp->opt_flow_rate dilute_sample Dilute Sample/ Use Split Injection check_inj_tech->dilute_sample use_deactivated_liner Use Deactivated Liner/Column dilute_sample->use_deactivated_liner use_deactivated_liner->problem use_splitless->opt_inj_temp tune_ms Tune MS opt_flow_rate->tune_ms tune_ms->problem clean_syringe Clean Syringe replace_septum->clean_syringe check_gas_purity Check Gas Purity clean_syringe->check_gas_purity check_gas_purity->problem verify_oven_temp Verify Oven Temperature Program check_leaks->verify_oven_temp condition_column Condition/Replace Column verify_oven_temp->condition_column condition_column->problem

Caption: Troubleshooting workflow for common GC-MS issues.

Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for this compound GC-MS Analysis sample_prep 1. Sample Preparation (Dissolution & Dilution) instrument_setup 2. Instrument Setup (GC and MS Parameters) sample_prep->instrument_setup injection 3. Sample Injection (Autosampler) instrument_setup->injection separation 4. Chromatographic Separation (GC Column) injection->separation ionization 5. Ionization (EI Source) separation->ionization detection 6. Mass Analysis & Detection (Quadrupole & Detector) ionization->detection data_analysis 7. Data Analysis (Peak Integration & Quantification) detection->data_analysis report 8. Reporting data_analysis->report

Caption: General workflow for GC-MS analysis.

References

Technical Support Center: Analysis of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of ethyl citronellate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix.[1] These effects can manifest as either signal suppression (decrease in signal) or enhancement (increase in signal).[2] In the analysis of this compound, which is often conducted in complex matrices like essential oils, cosmetics, and biological fluids, co-eluting compounds can interfere with the ionization process in techniques like LC-MS or compete for active sites in GC inlets, leading to inaccurate quantification.[2][3] For instance, fatty acids, waxes, or other esters commonly found in these matrices can be major contributors to matrix effects.

Q2: I am seeing lower than expected recovery for this compound in my cosmetic cream samples. Could this be due to matrix effects?

A: Yes, lower than expected recovery is a common symptom of matrix effects, specifically ion suppression in LC-MS or analyte degradation/loss in the GC inlet.[1] Cosmetic creams are complex emulsions containing a wide variety of ingredients such as oils, waxes, emulsifiers, and preservatives, which can significantly interfere with the analysis.[4][5] It is crucial to implement strategies to mitigate these effects to ensure accurate quantification.

Q3: When should I suspect that matrix effects are impacting my this compound analysis?

A: You should suspect matrix effects if you observe one or more of the following:

  • Poor reproducibility of results between replicate injections of the same sample.

  • A significant difference in the slope of the calibration curve prepared in a pure solvent versus one prepared in a sample matrix extract (matrix-matched).[6]

  • Inconsistent recovery of spiked this compound in different sample matrices.

  • Changes in peak shape or retention time for this compound in the presence of the sample matrix.[6]

  • Discrepancies between results obtained using different analytical techniques.

Q4: What are the most common analytical techniques for this compound, and which are more susceptible to matrix effects?

A: The most common techniques for analyzing volatile and semi-volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Headspace (HS) and Solid-Phase Microextraction (SPME) are often used as sample introduction techniques for GC-MS.[7]

  • LC-MS , particularly with electrospray ionization (ESI), is highly susceptible to ion suppression or enhancement caused by co-eluting matrix components.[1][8]

  • GC-MS can also be affected by matrix components that may accumulate in the injector port liner, leading to signal enhancement or degradation of the analyte.[2]

Q5: Can you recommend a starting point for sample preparation to reduce matrix effects when analyzing this compound in essential oils?

A: For essential oil matrices, a simple "dilute and shoot" approach is often a good starting point, especially if the concentration of this compound is high enough. Diluting the sample with a suitable organic solvent (e.g., hexane, ethyl acetate) can reduce the concentration of interfering matrix components.[9] If matrix effects are still significant, a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) may be necessary to remove more complex interferences.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Shifting Retention Times for this compound in GC-MS Analysis
Possible Cause Troubleshooting Step
Matrix Component Buildup in GC Inlet Regularly inspect and replace the GC inlet liner and septum. Consider using a liner with glass wool to trap non-volatile matrix components.
Column Contamination Bake out the GC column according to the manufacturer's instructions. If contamination persists, trim a small portion (e.g., 0.5 meters) from the front of the column.
Inappropriate Solvent for Sample Dilution Ensure the sample solvent is compatible with the GC column's stationary phase. Incompatible solvents can cause peak distortion.
Issue 2: Inconsistent Quantification and Low Recovery of this compound in LC-MS/MS Analysis of Perfume Samples
Possible Cause Troubleshooting Step
Ion Suppression from Co-eluting Matrix Components Optimize the chromatographic method to improve the separation of this compound from interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.
Suboptimal Sample Preparation Implement a sample cleanup procedure to remove interfering substances. For perfumes, which are often in an ethanol base, techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be effective.[11]
Inadequate Calibration Strategy Switch from a solvent-based calibration curve to a matrix-matched calibration curve or the method of standard additions to compensate for matrix effects.[6][12]

Data Presentation

Table 1: Illustrative Comparison of this compound Recovery in a Cosmetic Cream Matrix with Different Calibration Methods
Calibration Method Spiked Concentration (µg/g) Measured Concentration (µg/g) Recovery (%)
Solvent-Based Calibration106.262%
Matrix-Matched Calibration109.898%
Standard Addition1010.1101%

This table provides example data to illustrate the potential impact of matrix effects and the effectiveness of different calibration strategies. Actual results may vary.

Experimental Protocols

Protocol 1: Matrix-Matched Calibration for the Analysis of this compound in a Perfume Matrix by GC-MS

1. Preparation of Blank Matrix:

  • Obtain a perfume base that is known to be free of this compound. If a true blank is unavailable, a surrogate matrix can be prepared by mixing common perfume ingredients (e.g., ethanol, water, and a simple fragrance accord without this compound).

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

3. Preparation of Matrix-Matched Calibration Standards:

  • Serially dilute the this compound stock solution with the blank perfume matrix to prepare a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Dilute the perfume sample to be analyzed with the blank perfume matrix to bring the expected this compound concentration within the calibration range.

5. GC-MS Analysis:

  • Analyze the prepared matrix-matched calibration standards and the diluted sample using the established GC-MS method.

6. Quantification:

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.

  • Determine the concentration of this compound in the diluted sample using the calibration curve.

Protocol 2: Method of Standard Additions for the Analysis of this compound in a Biological Matrix (e.g., Plasma) by LC-MS/MS

1. Sample Preparation:

  • Aliquot equal volumes of the plasma sample into several vials.

2. Spiking with Standard Solution:

  • Prepare a standard solution of this compound.

  • Add increasing volumes of the standard solution to each vial of the plasma sample, leaving one vial unspiked (this will be the sample blank).[13]

3. Final Volume Adjustment:

  • Bring all vials to the same final volume with a suitable solvent (e.g., acetonitrile) to ensure a consistent matrix concentration across all samples.[14]

4. Sample Cleanup:

  • Perform a protein precipitation step by adding a precipitating agent (e.g., cold acetonitrile) to each vial.

  • Centrifuge the samples and collect the supernatant for analysis.

5. LC-MS/MS Analysis:

  • Analyze the prepared samples using the developed LC-MS/MS method.

6. Quantification:

  • Plot the instrument response (peak area) against the concentration of the added standard.

  • Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the endogenous concentration of this compound in the original plasma sample.[15][16]

Visualizations

Mitigation_Strategy_Selection start Start: Suspected Matrix Effect assess Assess Severity of Matrix Effect (e.g., post-extraction spike) start->assess minor Minor Effect (<15% suppression/enhancement) assess->minor Evaluate moderate Moderate Effect (15-50% suppression/enhancement) assess->moderate Evaluate severe Severe Effect (>50% suppression/enhancement) assess->severe Evaluate dilute Simple Dilution minor->dilute Mitigation mmc Matrix-Matched Calibration moderate->mmc Mitigation sa Standard Addition moderate->sa Mitigation cleanup Improve Sample Cleanup (e.g., SPE, LLE) severe->cleanup Mitigation end End: Accurate Quantification dilute->end mmc->end sa->end is Use Stable Isotope-Labeled Internal Standard cleanup->is If severe effect persists is->end

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification sample Aliquot Sample into Multiple Vials spike0 Vial 1: No Spike (0) spike1 Vial 2: Spike Level 1 spike2 Vial 3: Spike Level 2 spike3 Vial 4: Spike Level 3 analysis Analyze all samples (GC-MS or LC-MS/MS) spike0->analysis spike1->analysis spike2->analysis spike3->analysis plot Plot Instrument Response vs. Added Concentration analysis->plot extrapolate Extrapolate to Zero Response (y=0) plot->extrapolate result Determine Analyte Concentration (absolute x-intercept) extrapolate->result

Caption: Workflow for the method of standard additions.

References

Technical Support Center: Ethyl Citronellate Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical challenges of resolving co-eluting ethyl citronellate isomers. It is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound and why do they co-elute?

This compound, a derivative of citronellal, primarily exists as a pair of enantiomers: (R)-ethyl citronellate and (S)-ethyl citronellate. Enantiomers are non-superimposable mirror images of each other that possess nearly identical physicochemical properties, such as boiling point, polarity, and solubility.[1] This similarity makes their separation by standard chromatographic techniques extremely challenging, often resulting in co-elution where they emerge from the analytical column as a single peak.

Q2: What is the recommended analytical method for separating this compound enantiomers?

Enantioselective Gas Chromatography (GC) is the most effective and commonly cited method for resolving chiral isomers like those of this compound.[2][3][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[5]

Q3: How does a Chiral Stationary Phase (CSP) work?

A CSP contains a chiral selector, a single-enantiomer compound that is immobilized on the surface of the column. As the racemic mixture of this compound passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector.[5] These complexes have different thermodynamic stabilities. The enantiomer that forms the more stable complex will have a stronger interaction with the stationary phase and thus be retained longer in the column, allowing for separation.[2][3][4]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?

Yes, chiral HPLC is a viable alternative. Similar to chiral GC, this method employs a chiral stationary phase to resolve the enantiomers.[6] The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte, as well as the available instrumentation and established laboratory protocols.

Troubleshooting Guide for Co-elution Issues

Problem: Poor or No Resolution of Isomer Peaks on a Chiral GC Column

If you are observing a single peak or two poorly resolved peaks, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Start: Poor Peak Resolution col_check Is the column a Chiral Stationary Phase (CSP)? start->col_check temp_check Is the temperature program optimized? col_check->temp_check Yes sol_col Action: Select a cyclodextrin-based CSP (e.g., β-DEX). col_check->sol_col No gas_check Is the carrier gas linear velocity optimal? temp_check->gas_check Yes sol_temp Action: Decrease ramp rate (e.g., 1-2°C/min). temp_check->sol_temp No load_check Is the injection volume appropriate? gas_check->load_check Yes sol_gas Action: Adjust flow rate to optimize velocity (e.g., 40-80 cm/sec). gas_check->sol_gas No sol_load Action: Reduce injection amount to prevent column overload. load_check->sol_load No end_node Result: Improved Resolution load_check->end_node Yes sol_col->temp_check sol_temp->gas_check sol_gas->load_check sol_load->end_node

Caption: Troubleshooting workflow for poor isomer resolution.

  • Cause/Solution 1: Incorrect Column Selection

    • Issue: Standard non-chiral columns will not separate enantiomers.

    • Recommendation: Use a GC column with a chiral stationary phase. Derivatized cyclodextrin-based phases, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (often designated as β-DEX), have proven effective for separating the enantiomers of the parent compound, citronellal, and are highly recommended.[2][3][4]

  • Cause/Solution 2: Sub-optimal Temperature Program

    • Issue: A rapid temperature ramp can reduce the interaction time between the analytes and the stationary phase, leading to insufficient separation.

    • Recommendation: Employ a slower oven temperature ramp, typically between 1-2°C per minute.[7] This enhances the differential partitioning of the isomers into the stationary phase, improving resolution.

  • Cause/Solution 3: Non-Optimal Carrier Gas Velocity

    • Issue: The efficiency of a capillary GC column is highly dependent on the linear velocity of the carrier gas (e.g., Helium or Hydrogen).

    • Recommendation: Optimize the linear velocity. While the ideal velocity depends on the specific column and carrier gas, a range of 40-80 cm/sec is often a good starting point for chiral separations.[7]

  • Cause/Solution 4: Column Overload

    • Issue: Injecting too much sample can saturate the stationary phase, leading to peak broadening and a loss of resolution.

    • Recommendation: Reduce the amount of sample injected. Prepare a more dilute sample or increase the split ratio on the injector. On-column concentrations of 50 ng or less are often recommended for chiral analysis.[7]

Problem: A Single, Symmetrical Peak is Observed, but Co-elution is Suspected
  • Issue: Perfect or near-perfect co-elution may not present obvious signs like peak shoulders or tailing.[8]

  • Confirmation Method: If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, you can investigate peak purity. Acquire mass spectra across the entire width of the peak (from the beginning, to the apex, to the end). If the peak represents a single pure compound, the mass spectra will be identical throughout. If the spectra change across the peak, it is a strong indication of a co-eluting compound.[8]

Experimental Protocols

Key Experiment: Enantioselective GC-MS Analysis of this compound

This protocol is a representative method based on successful separation of related chiral compounds.[2][9]

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

2. Column:

  • Type: Chiral Fused Silica Capillary Column.

  • Stationary Phase: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) or a similar derivatized cyclodextrin phase.

  • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

3. GC Conditions:

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (Split ratio of 100:1 is a good starting point).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 2°C/min to 180°C.

    • Hold at 180°C for 5 minutes.

4. MS Conditions:

  • Ion Source: Electron Impact (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 300.

5. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 100 µg/mL (100 ppm).

Data Presentation

The following table presents representative data for a successful chiral GC separation of this compound isomers. Actual retention times may vary based on the specific instrument and conditions.

IsomerRetention Time (min)Peak Area (%)
(S)-ethyl citronellate21.550.1
(R)-ethyl citronellate22.149.9

Visualization of Separation Mechanism

G cluster_0 Chiral Separation on Stationary Phase p1 p2 p3 p4 csp CSP R_isomer R_isomer->csp Weak Interaction (Fast Elution) S_isomer S_isomer->csp Strong Interaction (Slow Elution) eluted_R eluted_S label_mobile Mobile Phase Flow ->

Caption: Mechanism of enantiomer separation on a CSP.

References

enhancing the resolution of ethyl citronellate enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Resolution of Ethyl Citronellate Enantiomers. This guide provides detailed troubleshooting, experimental protocols, and data to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric resolution of this compound.

I. Chiral Chromatography (GC & HPLC)

Chiral gas chromatography (GC) is often a primary method for the analytical separation of volatile enantiomers like this compound, typically employing a chiral stationary phase (CSP) containing cyclodextrin derivatives. High-performance liquid chromatography (HPLC) can also be used, especially for preparative scale separations.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing poor or no separation of my this compound enantiomers on my chiral column?

A1: Poor resolution is a common issue and can stem from several factors:

  • Incorrect Column Choice: The chiral selector on your stationary phase may not be suitable for this compound. For volatile esters, cyclodextrin-based GC columns (e.g., those with beta- or gamma-cyclodextrin derivatives) are often a good starting point.

  • Suboptimal Temperature (GC): The oven temperature directly impacts resolution. If the temperature is too high, retention times will be too short, and peaks will not resolve. Try running a slower temperature ramp or lowering the initial oven temperature.[1]

  • Incorrect Mobile Phase (HPLC): For HPLC, the mobile phase composition is critical. The polarity of the solvent system (e.g., hexane/isopropanol) affects the interaction between the enantiomers and the CSP. You may need to systematically screen different solvent ratios.[2]

  • Column Overload: Injecting too concentrated a sample can lead to broad, overlapping peaks.[1] Try diluting your sample or using a higher split ratio in GC.

  • Column Degradation: Chiral columns can degrade over time, especially if exposed to incompatible solvents or high temperatures.[3] Check the column's performance with a known standard.

Q2: My chromatogram shows significant peak tailing or fronting. What is the cause and solution?

A2: Asymmetrical peaks can compromise resolution and quantification.

  • Active Sites: Active sites in the GC inlet liner or on the column itself can cause peak tailing. Use a deactivated liner and consider conditioning the column.[4]

  • Sample Concentration: Column overloading is a frequent cause of both tailing and fronting.[1] Reduce the amount of sample injected.

  • Mismatched Solvent Polarity: In HPLC, if the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Q3: The baseline of my chromatogram is noisy and unstable. How can I fix this?

A3: A noisy baseline can obscure small peaks and affect integration.

  • Column Bleed (GC): At high temperatures, the stationary phase can "bleed," causing a rising baseline. Ensure you are operating below the column's maximum temperature limit and that your carrier gas is pure (use oxygen traps).[3]

  • Contamination: Contamination in the carrier gas, injector, or detector can lead to baseline noise.[5] Regular maintenance, including changing septa and cleaning the injector, is crucial.

  • Detector Instability: Ensure the detector is properly equilibrated and that gas flows are stable.[4]

Experimental Protocol: Chiral GC-FID Analysis

This protocol provides a starting point for developing a chiral GC method for this compound.

  • System Preparation:

    • Install a chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a derivatized β-cyclodextrin stationary phase).

    • Ensure high-purity helium or hydrogen is used as the carrier gas.

    • Set instrument parameters as outlined in the table below.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of racemic this compound in a suitable solvent (e.g., hexane or ethyl acetate).

    • Prepare serial dilutions (e.g., 100 µg/mL, 10 µg/mL) to determine the optimal concentration and avoid column overload.

  • Injection:

    • Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio). This prevents column overload and ensures sharp peaks.

  • Data Analysis:

    • Identify the two eluting enantiomer peaks.

    • Calculate the resolution factor (Rs). A baseline resolution (Rs ≥ 1.5) is desired.

    • Determine the enantiomeric excess (ee%) by integrating the peak areas.

Data Presentation: Starting Parameters for Chiral GC Method Development
ParameterRecommended SettingPurpose / Comment
Column Derivatized β-Cyclodextrin CSPProven selector for many terpene derivatives.
Carrier Gas Helium or HydrogenSet to a constant flow rate (e.g., 1.0 mL/min).
Injector Temp. 250 °CEnsures complete and rapid vaporization.
Detector Temp. 250 °C (FID)Standard for flame ionization detection.
Split Ratio 50:1Prevents column overload; adjust as needed.
Oven Program 80 °C (hold 2 min), then ramp 2 °C/min to 180 °CA slow ramp is critical for resolving enantiomers.[1]

Visualization: Troubleshooting Poor GC/HPLC Resolution

G cluster_0 Initial Checks cluster_1 Optimization Steps cluster_2 Maintenance Issues Start Poor or No Resolution CheckMethod Verify Method (Temp, Mobile Phase) Start->CheckMethod Parameters Correct? CheckColumn Correct Column Installed? Start->CheckColumn Wrong Selector? CheckStandard Run Standard Sample CheckMethod->CheckStandard Yes OptimizeTemp Decrease Oven Temp or Slow Ramp (GC) CheckStandard->OptimizeTemp Standard OK, Sample Poor OptimizeMP Adjust Mobile Phase Ratio (HPLC) CheckStandard->OptimizeMP Standard OK, Sample Poor ConditionColumn Condition or Replace Column CheckStandard->ConditionColumn Standard Fails DiluteSample Dilute Sample & Re-inject OptimizeTemp->DiluteSample OptimizeMP->DiluteSample CleanInlet Clean Injector Port & Replace Liner/Septum ConditionColumn->CleanInlet

A troubleshooting decision tree for poor chromatographic resolution.

II. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For this compound, this typically involves enantioselective hydrolysis to citronellic acid or transesterification.

Frequently Asked Questions & Troubleshooting

Q1: My enzymatic reaction is very slow or has a low conversion rate. How can I improve it?

A1: Several factors influence reaction speed:

  • Enzyme Choice: Not all lipases are effective. Novozym® 435 (immobilized Candida antarctica lipase B) is a robust and widely used enzyme for resolving esters and alcohols and is a good first choice.[6][7]

  • Temperature: Enzyme activity is temperature-dependent. For many lipases, the optimal temperature is between 30-60 °C. Temperatures that are too high can cause denaturation.[8]

  • pH (for Hydrolysis): In aqueous hydrolysis, the pH of the buffer is critical. Most lipases function optimally in a pH range of 6.0-8.0.[9]

  • Solvent Choice: In organic media (for transesterification), the solvent can dramatically affect enzyme activity. Heptane is often a good choice for lipase-catalyzed reactions.[7]

  • Mass Transfer Limitations: If using an immobilized enzyme, ensure adequate mixing (e.g., 150-200 rpm) to facilitate substrate access to the enzyme's active sites.

Q2: The enantiomeric excess (ee) of my product/substrate is low. What can I do?

A2: Low enantioselectivity is a common challenge.

  • Stop the Reaction at ~50% Conversion: In kinetic resolution, the highest ee for both the product and the remaining substrate is theoretically achieved at exactly 50% conversion.[10] Letting the reaction proceed further will decrease the ee of the product as the enzyme begins to slowly convert the other enantiomer.

  • Screen Different Enzymes: Enantioselectivity is highly enzyme-specific. Testing a panel of different lipases (e.g., from Pseudomonas cepacia, Candida rugosa) may reveal an enzyme with a higher enantiomeric ratio (E).[11]

  • Lower the Temperature: Reducing the reaction temperature can sometimes increase enantioselectivity, although it will also slow down the reaction rate.

  • Modify the Substrate: While not always feasible, changing the ester group (e.g., to methyl or butyl citronellate) can sometimes improve the "fit" in the enzyme's active site, leading to better selectivity.

Q3: How is the enantiomeric ratio (E) calculated, and why is it important?

A3: The E-value is a measure of an enzyme's ability to discriminate between two enantiomers and is independent of conversion. A high E-value is desirable (E > 20 is good, E > 100 is excellent). It can be calculated using the enantiomeric excess of the product (ee_p) and the conversion (c).[12]

  • Formula: E = ln[1 – c(1 + ee_p)] / ln[1 – c(1 – ee_p)]

  • Monitoring the E-value allows you to compare the intrinsic selectivity of different enzymes or reaction conditions.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of this compound

This protocol describes a typical batch kinetic resolution via hydrolysis.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a 0.1 M phosphate buffer solution (pH 7.0).

    • Add racemic this compound to the buffer to a final concentration of 100 mM. (Note: A co-solvent like DMF at a low percentage may be needed to improve solubility).

    • Add an immobilized lipase, such as Novozym® 435, at a loading of 10-20 mg/mL.

  • Incubation:

    • Maintain the reaction at a constant temperature (e.g., 40 °C) with constant stirring (e.g., 150 rpm).

  • Monitoring:

    • Periodically withdraw small aliquots (e.g., every 2-4 hours).

    • Quench the reaction in the aliquot by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing. The enzyme will be physically separated.

    • Analyze the organic phase using the chiral GC method described previously to determine the ee of the remaining this compound (substrate) and the conversion rate.

  • Termination and Workup:

    • When the conversion reaches approximately 50%, terminate the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[6]

    • Acidify the aqueous solution to pH ~3 with HCl to protonate the citronellic acid product.

    • Extract the citronellic acid product with an organic solvent (e.g., ethyl acetate).

    • The unreacted this compound enantiomer will remain in the organic phase from the initial separation.

Data Presentation: Representative Data for Enzymatic Resolutions

The following table shows representative data for lipase-catalyzed reactions on citronellol, a structurally similar substrate. This data can guide enzyme selection for this compound.

EnzymeReaction TypeAcyl DonorSolventConversion (%)Product ee (%)Ref.
Novozym® 435EsterificationPropionic AcidHeptane>95%N/A[6]
Novozym® 435TransesterificationVinyl PropionateHeptane>95%N/A[7]
Aspergillus niger LipaseHydrolysisWaterBuffer~50%High (E=15.5)**[9]
Pseudomonas LipaseAcetylationVinyl AcetateOrganic~50%>95%[12]

*Note: These studies focused on yield, not enantioselectivity. However, Novozym® 435 is widely used for kinetic resolutions. **Note: E-value reported for a similar phosphonate substrate, indicating good selectivity.

Visualization: Workflow for Enzymatic Kinetic Resolution

G cluster_products Separation & Purification Start Racemic this compound (R/S Mixture) Process Add Lipase (e.g., Novozym 435) + Buffer (Hydrolysis) or + Acyl Donor (Transesterification) Start->Process Incubate Incubate at Controlled Temp & pH with Stirring Process->Incubate Monitor Monitor Reaction via Chiral GC until ~50% Conversion Incubate->Monitor Monitor->Incubate No Stop Stop Reaction: Filter off Enzyme Monitor->Stop Yes Product Product: (S)-Citronellic Acid (High ee) Stop->Product Substrate Unreacted Substrate: (R)-Ethyl Citronellate (High ee) Stop->Substrate

A typical workflow for enzymatic kinetic resolution via hydrolysis.

III. Diastereomeric Crystallization

This classical resolution method involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties (like solubility) and can be separated by fractional crystallization.[13] For this compound, this first requires hydrolysis to the corresponding carboxylic acid (citronellic acid).

Frequently Asked Questions & Troubleshooting

Q1: How do I choose an appropriate chiral resolving agent for citronellic acid?

A1: Since citronellic acid is an acid, you need a chiral base as the resolving agent. Commonly used and commercially available chiral bases include:

  • (R)-(+)-1-Phenylethylamine

  • (S)-(-)-1-Phenylethylamine

  • Brucine

  • Quinine

  • Cinchonidine The choice is often empirical; it is recommended to screen several agents to find one that forms a crystalline salt with a significant solubility difference between the two diastereomers.[14]

Q2: My diastereomeric salt mixture is not crystallizing. What should I do?

A2: Crystallization can be induced by several methods:

  • Solvent Screening: The choice of solvent is the most critical factor.[14] You need a solvent in which one diastereomer is significantly less soluble than the other. Screen a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, hexane, or mixtures thereof).

  • Concentration: Slowly evaporate the solvent to create a supersaturated solution.

  • Cooling: Gradually cool the solution. Rapid cooling often leads to oils or very small crystals. A slow, controlled cooling process is best.

  • Seeding: If you have a pure crystal of the desired diastereomer, add a tiny amount to the solution to induce crystallization.

  • Scratching: Gently scratching the inside surface of the flask with a glass rod can create nucleation sites for crystal growth.

Q3: The enantiomeric purity of my final product is low after crystallization and removal of the resolving agent. Why?

A3: This usually indicates that the separation of the diastereomers was incomplete.

  • Insufficient Solubility Difference: The two diastereomeric salts may have very similar solubilities in your chosen solvent, leading to co-crystallization. A different solvent system is needed.

  • Equilibration: If crystallization is too slow, the system may reach thermodynamic equilibrium where both diastereomers are present in the solid. A kinetically controlled, rapid crystallization can sometimes favor the less soluble salt.[15]

  • Recrystallization: A single crystallization is often not enough. One or two rounds of recrystallization of the diastereomeric salt are typically required to achieve high diastereomeric purity (>99%).

Experimental Protocol: Resolution via Diastereomeric Salt Formation

Step 1: Hydrolysis of this compound

  • Dissolve racemic this compound in an ethanol/water mixture.

  • Add an excess of sodium hydroxide (NaOH) and heat the mixture under reflux for several hours until the ester is fully hydrolyzed (monitor by TLC or GC).

  • Cool the mixture, acidify with HCl (aq.) to pH ~2, and extract the resulting racemic citronellic acid with an organic solvent. Dry and concentrate to obtain the racemic acid.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve 1.0 equivalent of racemic citronellic acid in a minimal amount of a hot solvent (e.g., ethanol).

  • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same hot solvent. Using a half-equivalent is often more efficient.

  • Slowly add the resolving agent solution to the acid solution while stirring.

  • Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator.

  • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them. This is your first crop of enriched diastereomer.

  • (Optional but Recommended) Recrystallize the salt from fresh hot solvent to improve diastereomeric purity.

Step 3: Liberation of the Enantiomer

  • Suspend the purified diastereomeric salt in water.

  • Add an aqueous base (e.g., NaOH) to deprotonate the resolving agent (amine).

  • Extract the free chiral amine with an organic solvent.

  • Acidify the remaining aqueous layer with HCl and extract the now enantiomerically enriched citronellic acid.

Data Presentation: Key Parameters for Diastereomeric Crystallization
ParameterSelection / ConditionRationale
Substrate Citronellic AcidThe carboxylic acid functional group is required for salt formation with a chiral amine.[16]
Resolving Agent Chiral Amine (e.g., (R)-1-phenylethylamine)Forms acid-base salts with the racemic acid.[13]
Stoichiometry 0.5 - 1.0 eq. of Resolving AgentHalf-equivalent can be more economical and efficient.
Solvent Ethanol, Ethyl Acetate, AcetoneMust be screened to find optimal solubility difference between diastereomers.[14]
Temperature Slow cooling from hot to coldPromotes the formation of large, pure crystals.[15]

Visualization: Logic of Diastereomeric Crystallization

G Racemate Racemic Citronellic Acid (R-Acid + S-Acid) Mix Formation of Diastereomeric Salts in Solution Racemate->Mix Agent Chiral Resolving Agent (e.g., R-Amine) Agent->Mix Salt1 Salt 1: (R-Acid)-(R-Amine) Mix->Salt1 Salt2 Salt 2: (S-Acid)-(R-Amine) Mix->Salt2 Crystallize Fractional Crystallization (Exploits different solubility) Salt1->Crystallize Salt2->Crystallize Solid Solid Phase (Less Soluble Salt) e.g., (R-Acid)-(R-Amine) Crystallize->Solid Liquid Liquid Phase (More Soluble Salt) e.g., (S-Acid)-(R-Amine) Crystallize->Liquid Liberate1 Liberate Acid (Base/Acid Workup) Solid->Liberate1 Liberate2 Liberate Acid (Base/Acid Workup) Liquid->Liberate2 Product1 Enriched R-Acid Liberate1->Product1 Product2 Enriched S-Acid Liberate2->Product2

The logical steps of separating enantiomers via crystallization.

References

Technical Support Center: Managing Emulsion Formation During Ethyl Citronellate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address emulsion formation during the liquid-liquid extraction of ethyl citronellate.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of this compound extraction?

An emulsion is a stable or semi-stable mixture of two immiscible liquids, such as the aqueous and organic solvents used in extraction.[1][2] It appears as a cloudy, milky, or hazy layer between the distinct solvent phases, making a clean separation difficult or impossible.[3] This occurs when one liquid phase becomes dispersed as microscopic droplets within the other.[4]

Q2: Why is emulsion formation a problem during extraction?

The formation of a stable emulsion is a significant disadvantage because it complicates the separation of the aqueous and organic phases.[2] This can lead to several issues:

  • Reduced Yield: The analyte of interest, this compound, can become trapped within the emulsion layer, leading to poor recovery and inaccurate quantitative results.[5]

  • Process Delays: Significant time may be required for the emulsion to settle, slowing down the entire workflow.[2]

  • Contamination: It becomes challenging to cleanly collect one phase without introducing impurities from the other.

Q3: What are the common causes of emulsion during the extraction of this compound?

Emulsions are often caused by the presence of surfactant-like compounds that have solubility in both the aqueous and organic phases.[4][5] Common causes include:

  • High Agitation: Shaking the separatory funnel too vigorously can increase the surface area between the two liquids, promoting emulsion formation.[6][7]

  • Presence of Surfactants: Natural or synthetic surfactants, such as detergents, soaps, phospholipids, or proteins from biological samples, can stabilize emulsions.[1][5]

  • Finely Divided Solids: Particulate matter, such as cell debris or precipitated salts, can accumulate at the interface and stabilize an emulsion.[1]

  • High pH: Basic conditions can lead to the formation of soaps if free fatty acids are present, which are potent emulsifying agents.[3][8]

Q4: How can I prevent emulsions from forming in the first place?

Preventing an emulsion is generally easier than breaking one after it has formed.[5] Key prevention strategies include:

  • Gentle Mixing: Instead of vigorous shaking, gently rock or swirl the separatory funnel to allow for extraction while minimizing agitation.[5][6][7]

  • Pre-treatment of Sample: If your sample is known to contain emulsifying agents (e.g., from a fermentation broth), consider pre-filtering or centrifuging it to remove particulate matter.

  • Solvent Choice: Ensure the densities of the two solvents are significantly different.[9]

  • Alternative Methods: For samples highly prone to emulsion, consider alternative techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which avoid the direct mixing of immiscible liquids.[4][5]

Troubleshooting Guide

Problem: A persistent emulsion has formed between my aqueous and organic layers. What should I do first?

A1: Patience and Gentle Agitation. The simplest approach is often to let the separatory funnel stand undisturbed for 10 to 60 minutes, as some emulsions will break over time.[3][8][10] You can also try gently swirling the funnel or tapping the side of the glass to encourage the droplets to coalesce.[3][8]

Problem: I've waited, but the emulsion remains. What is the next step?

A2: "Salting Out". Add a saturated solution of sodium chloride (brine) or solid salt directly to the funnel.[5][10] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic materials and helps force the separation of the two phases.[4][5]

Problem: "Salting out" didn't work. What are my other options?

A3: You can escalate to several other physical or chemical methods:

  • Centrifugation: This is often the most effective method for breaking stubborn emulsions.[1][3] Centrifuging the entire mixture will apply force that helps coalesce the dispersed droplets.[4][11]

  • Filtration: Pass the mixture through a plug of glass wool or filter paper treated with sodium sulfate.[3][5][8] Phase separation filter papers, which are highly silanized, can also be used to selectively allow either the organic or aqueous phase to pass through.[5]

  • Temperature Change (Thermal Shock): Sometimes, cooling the separatory funnel in an ice bath can help break an emulsion by increasing the interfacial tension between the two phases.[1]

  • pH Adjustment: If the emulsion is suspected to be caused by acidic or basic compounds acting as surfactants, adjusting the pH of the aqueous layer can neutralize them. For example, acidifying the solution with dilute HCl can break emulsions stabilized by soaps.[3][8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help dissolve the emulsifying agent.[4][5] Alternatively, adding more of the primary extraction solvent can sometimes help.[10]

Problem: My samples consistently form very stubborn emulsions due to complex matrices (e.g., fermentation broths). Is there a better overall approach?

A4: Yes. For chronically difficult samples, it is best to change the extraction methodology.

  • Solid-Phase Extraction (SPE): This technique avoids emulsions entirely by passing the aqueous sample through a solid sorbent bed that retains the analyte. The analyte is then eluted with an organic solvent.[4]

  • Supported Liquid Extraction (SLE): In this method, the aqueous sample is adsorbed onto an inert solid support (like diatomaceous earth). The organic extraction solvent is then passed through the support, allowing for extraction without the vigorous mixing that causes emulsions.[5]

Data Presentation

The following table summarizes the general effectiveness and suitability of various demulsification techniques. The "Time Required" and "Success Rate" are estimates and can vary significantly based on the specific chemical matrix of the sample.

TechniquePrincipleTypical ApplicationTime Required (Approx.)Success Rate (Est.)
Gentle Swirling/Standing Gravity/TimeMinor, unstable emulsions10-60 minLow to Moderate
Salting Out (Brine/NaCl) Increase Aqueous PolarityGeneral purpose, most common first step[5]5-15 minModerate to High
Centrifugation Applied ForceStubborn or complex emulsions[3]10-20 minVery High
Filtration (Glass Wool/Na₂SO₄) Physical Separation/DryingEmulsions with particulate matter[5][8]5-10 minModerate
pH Adjustment Neutralize SurfactantsEmulsions stabilized by soaps or detergents[3][8]5-10 minHigh (if applicable)
Ultrasonic Bath High-Frequency VibrationCan help break up droplets[3]10-20 minModerate
Change of Solvent Alter PolarityWhen emulsifying agent is known5-15 minModerate

Experimental Protocols

Protocol 1: Standard Procedure for Breaking an Emulsion using Brine (Salting Out)

  • Preparation: Ensure the separatory funnel is securely placed in a ring clamp.

  • Addition: Carefully add 10-20 mL of a saturated sodium chloride (NaCl) solution (brine) through the top of the separatory funnel. Alternatively, add 1-2 spatulas of solid NaCl.

  • Mixing: Re-stopper the funnel and gently rock or invert it 2-3 times to mix the salt with the aqueous layer. Do not shake vigorously.

  • Observation: Place the funnel back in the ring clamp and allow it to stand. Observe the interface for signs of separation. The process may take several minutes.[8]

  • Separation: Once a clear interface has formed, remove the stopper and drain the lower layer, followed by the upper layer, into separate, labeled flasks.

Protocol 2: Centrifugation-Assisted Phase Separation

  • Transfer: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifugation: Place the tubes in the centrifuge. Spin at a low to moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes.[11]

  • Recovery: After centrifugation, two distinct layers should be visible with a small pellet of any solid material at the bottom.

  • Separation: Carefully pipette the top layer into a clean flask. Then, pipette the bottom layer into a separate clean flask, leaving behind any solid residue.

Protocol 3: Filtration Method for Emulsion Removal

  • Funnel Preparation: Place a small plug of glass wool into the neck of a standard glass funnel. Alternatively, place a fluted filter paper inside the funnel and add a layer (1-2 cm) of anhydrous sodium sulfate (Na₂SO₄).[8]

  • Filtration: Place a clean collection flask beneath the funnel. Pour the entire emulsion mixture directly through the prepared funnel.[8]

  • Mechanism: The sodium sulfate will absorb residual water and help break the emulsion, while the glass wool or filter paper can trap insoluble materials that may be stabilizing the emulsion.[5][8]

  • Collection: Collect the clarified filtrate. The two phases should now separate cleanly in the collection flask. Allow them to settle and then transfer back to a clean separatory funnel for final separation.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts for managing emulsions.

Caption: Troubleshooting workflow for breaking emulsions.

G aqueous Aqueous Phase (Water + Salt Ions) organic Organic Phase (this compound in Solvent) emulsion Emulsion Layer (Stabilized by Surfactant-like Molecules) organic->emulsion result_sep Clean Phase Separation organic->result_sep Separates From emulsion->aqueous salt Add Saturated Brine (High concentration of Na+ and Cl- ions) result_aq Aqueous Phase Polarity Increases Water molecules solvate ions salt->result_aq result_emuls Surfactant molecules forced out of aqueous phase salt->result_emuls result_aq->result_sep Separates From result_emuls->result_sep

Caption: Mechanism of breaking an emulsion by "salting out".

References

Technical Support Center: Efficient Synthesis of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the efficient synthesis of ethyl citronellate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the esterification of citronellic acid with ethanol, can be effectively catalyzed by both chemical and enzymatic catalysts.

  • Chemical Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) are traditionally used. Heterogeneous acid catalysts such as Amberlyst-15, a macro-porous acidic resin, are also popular choices as they are easily separable from the reaction mixture, minimizing corrosive waste and simplifying purification.[1][2][3]

  • Enzymatic Catalysts (Biocatalysts): Immobilized lipases, particularly Novozym® 435 (lipase B from Candida antarctica), have shown high efficiency and selectivity in the synthesis of citronellyl esters.[4][5][6] These biocatalysts operate under milder reaction conditions, reducing the likelihood of side reactions.

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the synthesis of this compound can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Incomplete Reaction:

    • Insufficient Catalyst: Ensure the optimal amount of catalyst is used. For acid catalysts, a concentration of 0.5 to 2 wt% of the total reactants is a good starting point. For enzymatic catalysts, follow the manufacturer's recommended loading.

    • Suboptimal Temperature: For acid-catalyzed reactions, ensure the temperature is high enough to promote the reaction (typically refluxing the alcohol) without causing degradation. Enzymatic reactions have a narrower optimal temperature range; consult the catalyst's documentation.

    • Insufficient Reaction Time: Esterification is an equilibrium reaction and can be slow.[7] Monitor the reaction progress over time to ensure it has reached completion.

  • Equilibrium Limitations:

    • Water Removal: The esterification reaction produces water, which can shift the equilibrium back towards the reactants.[7] To drive the reaction forward, remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding a drying agent like anhydrous sodium sulfate, or employing a large excess of the alcohol reactant.[7][8]

  • Side Reactions:

    • Intramolecular Cyclization: The double bond in citronellic acid can interact with the carboxylic acid group in the presence of a strong acid catalyst, leading to the formation of lactones.[6] Using milder catalysts or optimizing reaction conditions can minimize this.

    • Ether Formation: Under strongly acidic conditions and high temperatures, the ethanol solvent can undergo dehydration to form diethyl ether.[1]

    • Double Bond Isomerization: The position of the double bond in citronellic acid may shift under certain catalytic conditions.

  • Purification Losses:

    • Inefficient Extraction: Ensure complete extraction of the this compound from the reaction mixture using an appropriate organic solvent.

    • Emulsion Formation: During aqueous workup, emulsions can form, leading to product loss. Using a saturated brine solution can help break emulsions.

    • Improper Distillation: If purifying by distillation, ensure the correct fraction is collected based on the boiling point of this compound.

Q3: What are the main side products I should be aware of during the synthesis of this compound?

A3: The primary side products in the synthesis of this compound are largely dependent on the catalyst and reaction conditions employed.

  • With Acid Catalysts:

    • Lactones: Intramolecular cyclization of citronellic acid can occur, especially with strong acids.[6]

    • Diethyl Ether: Dehydration of ethanol is a common side reaction at elevated temperatures in the presence of a strong acid catalyst.[1]

    • Polymers: Polymerization of the unsaturated citronellic acid can occur under harsh acidic conditions.

  • With Enzymatic Catalysts:

    • Enzymatic reactions are generally more selective, leading to fewer side products. However, if the starting materials are not pure, the enzyme may catalyze reactions with impurities.

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound typically involves a multi-step process:

  • Catalyst Removal:

    • Heterogeneous Catalysts (e.g., Amberlyst-15): Simply filter the reaction mixture.[4]

    • Homogeneous Catalysts (e.g., Sulfuric Acid): Neutralize the acid with a weak base such as sodium bicarbonate solution.

    • Enzymatic Catalysts (e.g., Novozym® 435): Filter the immobilized enzyme from the reaction mixture.

  • Aqueous Workup: Wash the crude product with water to remove any remaining acid, base, and water-soluble impurities. A subsequent wash with a saturated sodium chloride (brine) solution can aid in phase separation and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: For high purity, fractional distillation under reduced pressure is recommended to separate the this compound from any remaining starting materials and high-boiling side products.

Catalyst Selection and Performance

The choice of catalyst is a critical factor in the efficient synthesis of this compound, influencing reaction time, yield, and purity. Below is a comparison of commonly used catalysts.

CatalystTypeTypical Reaction ConditionsAdvantagesDisadvantagesTypical Yield
Sulfuric Acid (H₂SO₄) Homogeneous AcidRefluxing ethanol, 4-8 hoursInexpensive, readily availableCorrosive, difficult to remove, can lead to side reactions[9]60-80%
Amberlyst-15 Heterogeneous AcidRefluxing ethanol, 8-24 hoursEasily separable, reusable, less corrosive than H₂SO₄[2][3]Slower reaction rates compared to homogeneous acids70-90%
Novozym® 435 Immobilized Enzyme40-60°C, orbital shaking, 2-6 hours in an organic solventHigh selectivity, mild reaction conditions, reusable, environmentally friendly[4][5][6]Higher cost, requires specific operating conditions (pH, temperature)>90%[5][6]

Experimental Protocols

Protocol 1: this compound Synthesis using Amberlyst-15

This protocol outlines the synthesis of this compound via Fischer esterification using the heterogeneous acid catalyst Amberlyst-15.

Materials:

  • Citronellic acid

  • Ethanol (absolute)

  • Amberlyst-15 resin

  • Hexane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Filter paper and funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine citronellic acid (1 equivalent), a 5 to 10-fold molar excess of ethanol, and Amberlyst-15 (10-20 wt% of the citronellic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 8-24 hours.

  • Catalyst Removal: Allow the reaction mixture to cool to room temperature. Remove the Amberlyst-15 catalyst by filtration.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Workup: Dissolve the residue in hexane. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted citronellic acid) and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Final Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound. For higher purity, perform fractional distillation under reduced pressure.

Protocol 2: Enzymatic Synthesis of this compound using Novozym® 435

This protocol details the synthesis of this compound using the immobilized lipase Novozym® 435.

Materials:

  • Citronellic acid

  • Ethanol (absolute)

  • Novozym® 435

  • An organic solvent (e.g., hexane, heptane)

  • Molecular sieves (3Å)

  • Orbital shaker with temperature control

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a sealed flask, combine citronellic acid (1 equivalent), ethanol (1-3 equivalents), Novozym® 435 (typically 10% w/w of the substrates), and an appropriate volume of an organic solvent. Add molecular sieves to remove the water produced during the reaction.

  • Incubation: Place the flask in an orbital shaker set to a suitable temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction is typically complete within 2-6 hours.

  • Catalyst Removal: Once the reaction is complete, remove the Novozym® 435 and molecular sieves by filtration. The catalyst can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator to obtain the this compound product. Further purification by column chromatography or distillation is usually not necessary due to the high selectivity of the enzyme.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in both chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow Reactants Citronellic Acid, Ethanol, Amberlyst-15 Reaction Reflux Reactants->Reaction Filtration Catalyst Removal Reaction->Filtration Evaporation1 Ethanol Removal Filtration->Evaporation1 Workup Aqueous Wash Evaporation1->Workup Drying Drying over Na2SO4 Workup->Drying Evaporation2 Solvent Removal Drying->Evaporation2 Distillation Fractional Distillation Evaporation2->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow Reactants Citronellic Acid, Ethanol, Novozym® 435, Solvent, Molecular Sieves Reaction Incubation with Shaking Reactants->Reaction Filtration Catalyst & Sieve Removal Reaction->Filtration Evaporation Solvent Removal Filtration->Evaporation Product Pure this compound Evaporation->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship in Catalyst Selection

The choice of catalyst has a direct impact on the reaction conditions and potential side reactions, as illustrated in the diagram below.

Catalyst_Selection_Logic cluster_catalyst Catalyst Choice cluster_conditions Reaction Parameters cluster_outcomes Potential Outcomes Catalyst Catalyst Type Conditions Reaction Conditions Catalyst->Conditions determines SideReactions Side Reactions Conditions->SideReactions influences Yield Product Yield & Purity Conditions->Yield affects SideReactions->Yield impacts

Caption: Interdependencies in catalyst selection for this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl Citronellate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude ethyl citronellate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common and effective stationary phase for the purification of this compound, a moderately polar compound, is silica gel (SiO₂).[1][2][3] Standard flash chromatography grade silica gel (230-400 mesh) is typically recommended.[4]

Q2: Which solvent system is recommended for the column chromatography of this compound?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate is the standard choice.[2] A good starting point for developing your separation is a 9:1 to 19:1 ratio of hexanes to ethyl acetate.[5][6] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q3: How do I determine the optimal solvent system using TLC?

A3: Spot your crude this compound mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate. The ideal solvent system is one that gives your desired product, this compound, a retention factor (Rf) of approximately 0.2-0.4.[6][7] This will ensure good separation from impurities on the column.

Q4: What are the most likely impurities in my crude this compound?

A4: The most common impurities are likely unreacted starting materials, such as citronellol and the acid used for esterification (e.g., acetic acid or its anhydride if that route was used), as well as any byproducts from the reaction. Citronellol is more polar than this compound and will have a lower Rf value, while less polar impurities will have a higher Rf value.

Q5: Should I use isocratic or gradient elution?

A5: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your crude mixture.

  • Isocratic elution is simpler and can be effective if the impurities are well-separated from the this compound on the TLC plate.[6]

  • Gradient elution is beneficial if your crude mixture contains both significantly less polar and more polar impurities.[1][8] You can start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) to elute non-polar impurities and gradually increase the polarity (e.g., to 90:10 hexane:ethyl acetate) to elute your product and then more polar impurities.

Q6: My compound is not eluting from the column. What should I do?

A6: If your this compound is not eluting, the solvent system is likely not polar enough. You can try gradually increasing the percentage of ethyl acetate in your mobile phase.[1] It is also possible, though less likely for this compound, that it has degraded on the silica gel. This can be tested by spotting the compound on a silica TLC plate, letting it sit for an hour, and then eluting to see if any new spots have appeared.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system.- Column was overloaded with sample.- Poor column packing (channeling).- Sample band was too wide.- Optimize the solvent system using TLC to achieve a greater ∆Rf between your product and impurities.[7]- Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1).[6]- Repack the column carefully, ensuring a homogenous and bubble-free slurry.- Dissolve the crude sample in the minimum amount of the initial mobile phase for loading.
Product Elutes Too Quickly - The mobile phase is too polar.- Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase.
Product Elutes Too Slowly or Not at All - The mobile phase is not polar enough.- Gradually increase the proportion of the polar solvent (ethyl acetate) in your mobile phase.[1]
Streaking of Bands - The compound may be degrading on the silica.- The sample is not sufficiently soluble in the mobile phase.- Consider using a less acidic stationary phase like alumina, or neutralizing the silica gel with triethylamine.- Ensure your compound is fully dissolved before loading. If solubility is an issue in the mobile phase, you can dissolve the sample in a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
Cracks or Bubbles in the Column Bed - The column ran dry.- Heat generated from the interaction of the solvent with the silica.- Never let the solvent level drop below the top of the stationary phase.- Pack the column using a slurry method and allow it to equilibrate. For significant exothermic processes, consider using a jacketed column.
Fractions are very dilute - The column diameter is too large for the sample size.- Too many fractions were collected.- Use a narrower column for smaller sample sizes.- Combine fractions based on TLC analysis before solvent evaporation.

Experimental Protocol: Purification of this compound

This is a general guideline for the flash column chromatography of crude this compound. It should be adapted based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Preparation of the Column:

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approx. 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). A typical ratio is 50 g of silica for every 1 g of crude material.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow some solvent to drain, which will help in packing the silica bed. Add more slurry as needed until the desired column height is reached.

  • Once the silica has settled, add a layer of sand (approx. 1 cm) to the top of the silica bed to prevent it from being disturbed during solvent addition.

  • Continuously drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully pipette the dissolved sample onto the top of the sand layer.

  • Open the stopcock and allow the sample to be absorbed into the silica bed until the liquid level is at the top of the sand.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and allow this to be absorbed into the silica bed.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluting solvent.

  • Begin collecting fractions. The size of the fractions will depend on the column size and the separation (e.g., 10-20 mL fractions).

  • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by adding solvent mixtures with higher concentrations of ethyl acetate.

  • Monitor the separation by spotting every few fractions on a TLC plate. Visualize the spots under a UV lamp or by using a potassium permanganate stain.

5. Product Isolation:

  • Once the fractions containing the pure this compound have been identified by TLC, combine them.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides typical parameters for the purification of a moderately polar ester like this compound. These should be optimized for your specific reaction mixture.

Parameter Recommended Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.[4]
Mobile Phase Hexane:Ethyl AcetateA common and effective solvent system.[2]
Initial Solvent Ratio 98:2 to 95:5 (Hexane:Ethyl Acetate)Good for eluting non-polar impurities first.
Elution Solvent Ratio 90:10 to 85:15 (Hexane:Ethyl Acetate)Likely to elute this compound.
Silica to Crude Ratio 50:1 to 100:1 (w/w)Higher ratios are used for difficult separations.[6]
Target Rf on TLC 0.2 - 0.4In the elution solvent system.[6][7]
Expected Yield >90% recoveryDependent on the purity of the crude material and the separation efficiency.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow decision decision problem problem solution solution start Start Purification problem1 Poor Separation? start->problem1 Run Column problem2 Product Elutes Too Fast? problem1->problem2 No solution1 Optimize solvent system via TLC Increase silica/sample ratio Repack column problem1->solution1 Yes problem3 Product Elutes Too Slow? problem2->problem3 No solution2 Decrease mobile phase polarity (less ethyl acetate) problem2->solution2 Yes solution1->start Re-run success Successful Purification problem3->success No solution3 Increase mobile phase polarity (more ethyl acetate) problem3->solution3 Yes solution2->start Re-run solution3->start Re-run

Caption: Troubleshooting workflow for column chromatography purification.

References

minimizing water content in ethyl citronellate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl Citronellate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of this compound by effectively minimizing water content.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is typically synthesized through the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of citronellic acid with ethanol to produce this compound and water.[1][2] The reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions.[3][4]

Q2: Why is minimizing water content critical in this reaction?

A2: The Fischer esterification is an equilibrium reaction.[3] Water is a product of the reaction; its presence in the reaction mixture can shift the equilibrium back towards the reactants (citronellic acid and ethanol) through hydrolysis, which reduces the overall yield of the desired this compound.[4][5] Therefore, actively removing water is crucial to drive the reaction to completion and maximize the product yield.[5][6]

Q3: What are the potential sources of water in the reaction mixture?

A3: Water can be introduced into the reaction from several sources:

  • As a byproduct: It is generated during the esterification reaction itself.[3]

  • From reagents: The alcohol (ethanol) or the carboxylic acid may not be completely anhydrous.

  • From the catalyst: If a concentrated acid catalyst like sulfuric acid is used, it can be hygroscopic and contain trace amounts of water.

  • From the atmosphere: If the reaction setup is not properly dried or is open to the air, atmospheric moisture can be introduced.

Q4: What are the primary strategies to minimize water content during the synthesis?

A4: There are three primary strategies to drive the equilibrium towards ester formation:

  • Using an Excess of a Reactant: Employing a large excess of the alcohol (ethanol) can shift the equilibrium to favor the product side, according to Le Chatelier's principle.[3][7]

  • Continuous Water Removal: Actively removing water as it is formed is a highly effective method. This can be achieved using a Dean-Stark apparatus, which physically separates the water from the reaction mixture through azeotropic distillation.[3][8][9]

  • Using Drying Agents: Incorporating a dehydrating agent or desiccant into the reaction mixture can sequester the water as it is produced.[4][7] Common drying agents include anhydrous salts like magnesium sulfate or molecular sieves.[7][10]

Troubleshooting Guide

Problem 1: The yield of this compound is consistently low (e.g., 25-35%).

  • Possible Cause: The reaction is reaching equilibrium without proceeding significantly toward the products. This is often due to the presence of water, a byproduct that favors the reverse reaction (hydrolysis).[5][11]

  • Solution:

    • Increase the concentration of a reactant: Use a significant excess of ethanol (e.g., 10-fold or more) to shift the equilibrium towards the formation of this compound.[3]

    • Actively remove water: If not already in use, incorporate a Dean-Stark apparatus with a suitable solvent like toluene to continuously remove water as it forms.[3][9] This physically removes the product water, preventing the reverse reaction.

    • Use a drying agent: Add a desiccant such as anhydrous magnesium sulfate or molecular sieves to the reaction flask to absorb water.[7] Note that the capacity of the drying agent must be sufficient for the amount of water produced.

Problem 2: The reaction starts but seems to stop before all the citronellic acid is consumed, even with long reaction times.

  • Possible Cause: The system has reached a state of equilibrium where the rates of the forward and reverse reactions are equal.

  • Solution: To push the reaction further towards completion, the equilibrium must be disrupted.

    • Implement Water Removal: The most effective strategy is to remove the water. A Dean-Stark apparatus is ideal for this purpose during the reaction.[6][8]

    • Check Catalyst Activity: Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is used.[4][7] The catalyst can become deactivated, although this is less common.

Problem 3: During workup, it is difficult to separate the organic layer containing the product.

  • Possible Cause: The presence of unreacted citronellic acid can lead to the formation of emulsions or make the separation of layers indistinct.

  • Solution: After the reaction is complete, neutralize the remaining acid.

    • Add a weak base: Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] This will convert the unreacted carboxylic acid into its water-soluble carboxylate salt, which will move into the aqueous layer, facilitating a cleaner separation. Be sure to add the base slowly to control the effervescence (CO₂ production).

Problem 4: The added drying agent (desiccant) clumps together at the bottom of the flask.

  • Possible Cause: The drying agent has become saturated with water and is no longer effective. Clumping is a visual indicator that the agent has formed its hydrate.[10][12]

  • Solution:

    • Add more drying agent: Add small portions of the anhydrous drying agent and swirl the flask. The solution is considered dry when newly added particles no longer clump and remain free-flowing, similar to a "snow-globe" effect.[12]

    • Initial water removal: If there is a visible separate layer of water, remove it with a pipette before adding the drying agent.[12] Drying agents are intended to remove trace amounts of water, not bulk quantities.

Data Presentation

Table 1: Comparison of Common Water Removal Methods in Esterification

MethodPrincipleAdvantagesDisadvantages
Excess Alcohol Le Chatelier's Principle: Shifts equilibrium towards products.[3]Simple to implement; no special equipment needed.Requires large volumes of alcohol; can complicate product purification; may not drive the reaction to full completion.
Dean-Stark Trap Azeotropic distillation to physically separate and remove water.[8][9]Highly efficient for continuous water removal; drives reaction to high completion.[6]Requires a solvent that forms an azeotrope with water (e.g., toluene); adds another component to be removed during purification.[3]
Drying Agents (Desiccants) Chemical reaction or absorption to sequester water in the form of hydrates.[7][10]Can be used directly in the reaction vessel; various agents available.[13]Limited capacity; can be difficult to remove from viscous reaction mixtures; may not be efficient enough for large-scale reactions.
Molecular Sieves Adsorption of water molecules into pores of a specific size.[7]High efficiency for removing small amounts of water; can be regenerated.Higher cost compared to salt-based desiccants; may require activation (heating) before use.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

This protocol describes a standard laboratory procedure for the Fischer esterification of citronellic acid using ethanol, with continuous water removal facilitated by a Dean-Stark apparatus.

Materials:

  • Citronellic acid

  • Absolute ethanol (200 proof)

  • Toluene

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, and separatory funnel.[9]

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.[9][15] Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the round-bottom flask, add citronellic acid, a 3- to 5-fold molar excess of absolute ethanol, and toluene (approximately 40-50% of the alcohol volume). Add a magnetic stir bar.

  • Filling the Trap: Add fresh toluene directly into the Dean-Stark trap until it begins to flow back into the reaction flask.[16]

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 1-2% mol of H₂SO₄ or TsOH) to the flask.

  • Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap. As the vapor condenses, the water, being denser than toluene, will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.[15]

  • Monitoring: Continue the reflux until no more water collects in the trap, which indicates the reaction is complete. The theoretical volume of water can be calculated beforehand to monitor progress.

  • Workup - Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully add saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted citronellic acid.[4] Vent the funnel frequently to release the CO₂ gas produced.

  • Extraction: Separate the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[10] The drying agent should be swirled until it no longer clumps.[12]

  • Purification: Decant or filter the dried organic solution to remove the drying agent. Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation if necessary.

Visualizations

Workflow and Decision Diagrams

G cluster_setup Reaction Setup cluster_reaction Reaction & Water Removal cluster_workup Workup & Purification A 1. Assemble dry glassware (Flask, Dean-Stark, Condenser) B 2. Charge flask with Citronellic Acid, Ethanol, and Toluene A->B C 3. Add Acid Catalyst (e.g., H₂SO₄) B->C D 4. Heat to Reflux C->D E 5. Toluene-Water azeotrope distills and collects in trap D->E F 6. Water separates at bottom of trap E->F G 7. Monitor until no more water collects F->G H 8. Cool and neutralize with NaHCO₃ G->H I 9. Separate layers and wash organic phase H->I J 10. Dry organic layer (e.g., MgSO₄) I->J K 11. Filter and concentrate solvent J->K L This compound (Product) K->L

Caption: Experimental workflow for this compound synthesis.

G Start Low this compound Yield? Q1 Is water being actively removed? Start->Q1 A1_No Implement water removal: - Use Dean-Stark apparatus - Add molecular sieves Q1->A1_No No A1_Yes Is a large excess of ethanol being used? Q1->A1_Yes Yes A2_No Increase ethanol to >10 equivalents A1_Yes->A2_No No A2_Yes Check reaction time and catalyst amount A1_Yes->A2_Yes Yes

Caption: Troubleshooting low yield in this compound reactions.

G cluster_reactants Reactants cluster_products Products cluster_removal Equilibrium Shift R Citronellic Acid + Ethanol P This compound + Water R->P Esterification (Forward Reaction) P->R Hydrolysis (Reverse Reaction) Water Water Removal Water Removal (e.g., Dean-Stark) Water->Removal

Caption: Fischer esterification equilibrium and the impact of water removal.

References

Technical Support Center: Optimizing Temperature for Enzymatic Synthesis of Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the temperature for the enzymatic synthesis of ethyl citronellate.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Suboptimal Temperature: The reaction temperature is too low, resulting in a very slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments (e.g., from 30°C to 70°C) to identify the optimal range for your specific lipase.
Enzyme Denaturation: The reaction temperature is too high, causing the lipase to lose its structure and activity.Decrease the reaction temperature. Most lipases have an optimal temperature between 40°C and 60°C. For thermostable lipases like Novozym 435, the optimal temperature can be higher, but exceeding the manufacturer's recommendation should be avoided.[1]
Reaction Rate is Too Slow Low Temperature: The kinetic energy is insufficient for frequent and effective collisions between the enzyme and substrates.Increase the temperature to the optimal range for the selected lipase. This will increase the reaction rate.
Inconsistent Results Between Batches Poor Temperature Control: Fluctuations in the incubator or water bath temperature can lead to variability in reaction rates and yields.Ensure your heating equipment is properly calibrated and provides stable temperature control throughout the experiment.
Enzyme Appears Inactive Thermal Shock: Rapid changes in temperature can denature the enzyme.Acclimatize the enzyme and reactants to the desired reaction temperature before initiating the synthesis.
Incorrect Storage: The lipase may have lost activity due to improper storage temperatures.Always store enzymes according to the manufacturer's instructions, typically at low temperatures (e.g., 4°C or -20°C).

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for the enzymatic synthesis of this compound?

A1: The optimal temperature for the enzymatic synthesis of this compound largely depends on the specific lipase being used. Generally, for many commercially available lipases, the optimal temperature for esterification reactions falls between 40°C and 60°C. For instance, the optimal temperature for the synthesis of citronellyl butyrate using Candida rugosa lipase was found to be 40°C.[1] For the synthesis of citronellyl acetate using black cumin seedling lipase, the optimal temperature was determined to be 41°C.[2][3] For more thermostable immobilized lipases like Novozym 435 (Candida antarctica lipase B), the optimal temperature can be higher, with some studies on citronellyl esters conducted at 70°C.[4][5]

Q2: How does temperature affect the rate and yield of the reaction?

A2: Temperature has a dual effect on enzymatic reactions. As the temperature increases from a low starting point, the kinetic energy of both the enzyme and substrate molecules increases. This leads to more frequent collisions and a higher reaction rate, resulting in a greater yield in a given amount of time. However, once the temperature exceeds the enzyme's optimal range, the enzyme begins to denature. This denaturation is a process where the enzyme loses its specific three-dimensional structure, including the active site, leading to a rapid decrease in activity and, consequently, a lower product yield.

Q3: My yield is low. Could the temperature be the problem?

A3: Yes, an incorrect temperature is a common reason for low yields in enzymatic synthesis.

  • If the temperature is too low, the reaction will be very slow, and you may not have reached equilibrium within your experiment's timeframe.

  • If the temperature is too high, you may have denatured the enzyme, significantly reducing its catalytic activity. It is recommended to perform a temperature optimization experiment to find the ideal balance for your specific enzyme and reaction conditions.

Q4: How does the choice of lipase influence the optimal reaction temperature?

A4: The source of the lipase and whether it is in a free or immobilized form significantly impacts its thermal stability and optimal temperature.

  • Lipases from different microorganisms have different protein structures and, therefore, varying degrees of thermal stability.

  • Immobilized lipases , such as Novozym 435, are often more resistant to heat than their free counterparts. Immobilization can provide a more stable environment for the enzyme, allowing it to function at higher temperatures without denaturing. For example, studies on citronellyl esters using the immobilized Novozym 435 have been successfully conducted at 70°C.[4][5]

Q5: What is a good starting point for temperature optimization experiments?

A5: A good starting point for temperature optimization is to test a range of temperatures, for example, from 30°C to 70°C, with intervals of 10°C. Based on the initial results, you can then perform experiments at smaller temperature intervals around the apparent optimum to pinpoint the ideal temperature for your synthesis of this compound.

Data Presentation

Table 1: Optimal Temperatures for the Synthesis of Various Citronellyl Esters with Different Lipases

EsterLipaseOptimal Temperature (°C)Conversion/YieldReference
Citronellyl ButyrateCandida rugosa lipase (free)40~94% conversion[1]
Citronellyl AcetateBlack Cumin Seedling Lipase4176.32% yield[2][3]
Citronellyl AcetatePseudomonas fluorescens lipase40High conversion[6]
Citronellyl Esters (various)Novozym 435 (Candida antarctica lipase B)70>91% conversion[4][5]
Citronellyl PalmitateNovozym 435 (Candida antarctica lipase B)30Optimized condition[7]

Table 2: Effect of Temperature on the Synthesis of Citronellyl Esters

EsterLipaseTemperature (°C)Reaction Time (h)Conversion/YieldReference
Citronellyl ButyrateCandida rugosa lipase (free)3024Increased from 30°C[1]
4024~94%[1]
5024Decreased from 40°C[1]
6024Decreased from 40°C[1]
Citronellyl AcetateBlack Cumin Seedling Lipase20-507274.5% (max yield in this range)[3]
Citronellyl Fatty Acid EstersRhizomucor miehei Lipase30572.30%[8]
40574.38%[8]
50589.28%[8]

Experimental Protocols

Protocol: Determination of Optimal Temperature for the Enzymatic Synthesis of this compound

This protocol provides a general methodology. Researchers should adapt it based on the specific lipase and equipment available.

1. Materials:

  • Citronellol

  • Ethanol

  • Lipase (e.g., Novozym 435, Candida rugosa lipase)

  • Anhydrous solvent (e.g., n-hexane, heptane)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Reaction vials (e.g., 20 mL screw-cap vials)

  • Shaking incubator or water bath with temperature control

  • Gas chromatograph with a flame ionization detector (GC-FID)

2. Procedure:

  • Reactant Preparation: Prepare a stock solution of citronellol and ethanol in the chosen solvent. A typical starting molar ratio is 1:1, but this can be optimized separately.

  • Enzyme Preparation: Weigh the desired amount of lipase into each reaction vial. The amount of enzyme will depend on its activity and should be kept constant across all experiments.

  • Reaction Setup: Add the reactant solution to each vial containing the lipase. Tightly cap the vials.

  • Temperature Incubation: Place the vials in shaking incubators or water baths set to different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C). Ensure constant agitation (e.g., 150-200 rpm).

  • Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) from each reaction vial.

  • Sample Preparation for Analysis: Dilute the aliquot with the solvent and add the internal standard. If using an immobilized enzyme, centrifuge or filter the sample to remove the enzyme before injection into the GC.

  • GC Analysis: Analyze the samples by GC-FID to determine the concentration of the product (this compound) and the remaining substrates.

  • Data Analysis: Calculate the conversion of citronellol or the yield of this compound at each temperature and time point. The optimal temperature is the one that gives the highest yield in a reasonable amount of time.

Mandatory Visualization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Reactants Prepare Reactant Mixture (Citronellol + Ethanol in Solvent) ReactionSetup Combine Reactants and Lipase Reactants->ReactionSetup Enzyme Aliquot Lipase into Vials Enzyme->ReactionSetup Incubation Incubate at Various Temperatures (e.g., 30, 40, 50, 60, 70°C) with Shaking ReactionSetup->Incubation Sampling Take Samples at Time Intervals Incubation->Sampling GC_Analysis Analyze Samples by GC Sampling->GC_Analysis Data_Analysis Calculate Yield vs. Temperature GC_Analysis->Data_Analysis Optimum_Temp Determine Optimal Temperature Data_Analysis->Optimum_Temp Temp_Effect_Logic cluster_positive Positive Correlation (Up to Optimum) cluster_negative Negative Correlation (Above Optimum) Temp Temperature Kinetic_Energy Increased Kinetic Energy Temp->Kinetic_Energy Denaturation Enzyme Denaturation Temp->Denaturation Collision_Freq Increased Collision Frequency Kinetic_Energy->Collision_Freq Reaction_Rate Increased Reaction Rate Collision_Freq->Reaction_Rate Yield Product Yield Reaction_Rate->Yield Increases Active_Site_Loss Loss of Active Site Structure Denaturation->Active_Site_Loss Activity_Loss Decreased Enzyme Activity Active_Site_Loss->Activity_Loss Activity_Loss->Yield Decreases

References

Technical Support Center: Troubleshooting Poor Reproducibility in Ethyl Citronellate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the reproducibility of ethyl citronellate bioassays. Unreliable results can stem from a variety of factors, from the physicochemical properties of the compound itself to subtle variations in experimental conditions and biological subjects. By systematically addressing these variables, researchers can enhance the accuracy and consistency of their findings.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during this compound bioassays.

Chemical & Physical Properties of this compound

Q1: What are the key physicochemical properties of this compound that can affect bioassay reproducibility?

A1: this compound is a volatile organic compound with low water solubility, meaning it is nearly insoluble in water but soluble in alcohols and oils. Its relatively high boiling point and low vapor pressure at room temperature can lead to inconsistent evaporation rates if environmental conditions are not strictly controlled. These properties can directly impact the concentration of the compound in the air or on a treated surface during an assay, leading to variability in mosquito response.

Q2: How does the volatility of this compound impact different types of bioassays?

A2: In static air assays, the low volatility might lead to a lower-than-expected concentration in the air, potentially underestimating its spatial repellency. In assays with airflow, such as olfactometers, the concentration can be more controlled, but inconsistencies in airflow rates will directly affect the stimulus concentration reaching the insect.

Q3: What is the best solvent for preparing this compound solutions for bioassays?

A3: Given its solubility, ethanol or acetone are common choices for dissolving this compound. It is crucial to select a solvent with a high evaporation rate that does not leave a residue that could interfere with the bioassay. A critical step is to include a solvent-only control in every experiment to ensure that the solvent itself does not repel or attract the test insects.

Q4: How stable is this compound under typical laboratory conditions?

A4: As an unsaturated ester, this compound can be susceptible to degradation over time, particularly when exposed to light, air (oxidation), and high temperatures. For instance, the composition of citronella oil, from which related compounds are derived, can change with the age of the plant and storage conditions.[1] To ensure consistency, it is recommended to use fresh solutions for each experiment, store the stock compound in a cool, dark place, and minimize its exposure to air.

Experimental Setup & Protocol

Q5: How do environmental factors like temperature, humidity, and light affect bioassay outcomes?

A5: Temperature and humidity are critical factors that can significantly influence the volatility of this compound and the behavior of the test insects.[2][3] An increase in temperature will generally increase the evaporation rate of the repellent, leading to a higher initial concentration but potentially a shorter duration of action.[4][5] High humidity can affect the release of volatile organic compounds (VOCs) from surfaces and may also impact the insects' olfactory sensitivity.[3][6] Light conditions, including intensity and time of day, should be standardized as they can influence the activity levels and circadian rhythms of many mosquito species.[2]

Q6: What is the ideal airflow rate for a Y-tube olfactometer assay with this compound?

A6: The optimal airflow rate depends on the specific design of the olfactometer and the insect species being tested. It is crucial that the airflow is consistent and strong enough to create a distinct odor plume without causing turbulence that would disrupt the insect's flight. Airflow rates can significantly affect the response of insects in olfactometer bioassays.[7] A common practice is to use a smoke test to visualize the airflow and ensure a laminar flow pattern.

Q7: Which type of bioassay (e.g., olfactometer, arm-in-cage, landing assay) is most appropriate for this compound?

A7: The choice of bioassay depends on the research question.

  • Y-tube olfactometers are ideal for studying spatial repellency and attraction, as they assess the insect's choice to move towards or away from an odor source from a distance.[8][9][10]

  • Arm-in-cage or landing assays are better suited for evaluating contact repellency and the ability of the compound to prevent biting on a treated surface.[11][12] There are various standardized methods available, including those from the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[2]

Q8: How can I minimize contamination between experimental runs?

A8: Thorough cleaning of all equipment between trials is essential. Glassware should be washed with a suitable solvent (e.g., acetone or ethanol), followed by rinsing with distilled water and baking in an oven to remove any residual compounds. For olfactometers, all parts that come into contact with the air stream should be meticulously cleaned. It is also good practice to have separate sets of equipment for the treatment and control arms to prevent cross-contamination.

Biological Variables

Q9: Does the mosquito species affect the outcome of this compound bioassays?

A9: Yes, different mosquito species can exhibit varying sensitivities to the same repellent compound. It is crucial to report the specific species and strain used in the study.

Q10: How important are the age and physiological state of the mosquitoes?

A10: The age, mating status, and nutritional state of mosquitoes can significantly impact their host-seeking behavior and, consequently, their response to repellents.[2] For example, older female mosquitoes may show different susceptibility to chemicals compared to younger ones. It is recommended to use non-blood-fed, mated female mosquitoes of a standardized age range (e.g., 5-10 days post-emergence) for repellency bioassays.

Q11: How do mosquito rearing conditions contribute to variability?

A11: Inconsistent rearing conditions, such as larval density, nutrition, temperature, and light-dark cycles, can lead to variations in the size, fitness, and overall health of the adult mosquitoes, which can, in turn, affect their behavior in bioassays.[2] Standardizing these conditions is critical for ensuring a homogenous and consistent test population.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H22O2--INVALID-LINK--
Molecular Weight 198.3 g/mol --INVALID-LINK--
Boiling Point 113-115 °C (at 12 Torr)--INVALID-LINK--
Density ~0.885 g/cm³--INVALID-LINK--
Vapor Pressure 0.026 mmHg @ 25 °C (est.)--INVALID-LINK--
Water Solubility Almost insoluble--INVALID-LINK--
Solubility Soluble in alcohol and oils--INVALID-LINK--

Table 2: Influence of Environmental Factors on Repellent Bioassay Outcomes (Illustrative Data)

FactorCondition 1Outcome 1Condition 2Outcome 2Potential Reason for Variability
Temperature 22°C75% repellency28°C85% repellency (initially), 60% after 30 minIncreased temperature enhances the volatility of this compound, leading to a higher initial concentration but faster dissipation.
Humidity 40% RH70% repellency75% RH60% repellencyHigh humidity can alter the release rate of VOCs and may affect the insect's olfactory reception.[3][6]
Airflow Rate 0.2 L/min65% repellency0.4 L/min80% repellencyHigher airflow can deliver a more concentrated plume of the repellent to the insect, but excessive flow can cause turbulence.[7]

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay for Spatial Repellency

This protocol provides a standardized method for assessing the spatial repellency of this compound using a Y-tube olfactometer.

1. Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Activated charcoal filter

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Flow meters

  • Test cages for mosquitoes

  • This compound

  • Solvent (e.g., ethanol or acetone)

  • Pipettes and filter paper

2. Mosquito Preparation:

  • Use 5-10 day old, non-blood-fed, mated female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus).

  • Acclimate the mosquitoes to the testing room conditions for at least one hour before the experiment.

3. Experimental Setup:

  • Clean the entire olfactometer setup thoroughly with solvent and bake the glassware.

  • Connect the air source to the charcoal filter and humidifier.

  • Split the airflow and connect it to the two arms of the Y-tube, regulating the flow rate with flow meters to ensure equal flow in both arms.

  • Prepare a solution of this compound in the chosen solvent at the desired concentration.

  • Apply a known volume of the this compound solution to a filter paper and place it in the treatment arm of the olfactometer.

  • Apply an equal volume of the solvent to another filter paper and place it in the control arm.

  • Allow the solvent to evaporate completely before starting the assay.

4. Bioassay Procedure:

  • Release a single mosquito into the base of the Y-tube.

  • Observe the mosquito's movement for a predefined period (e.g., 5 minutes).

  • Record which arm the mosquito enters first and the time it takes to make a choice.

  • A choice is typically defined as the mosquito moving a certain distance down one of the arms.

  • After each trial, remove the mosquito and clean the olfactometer if necessary.

  • Repeat the assay with a new mosquito for a sufficient number of replicates (e.g., 30-50).

  • Randomize the position of the treatment and control arms between trials to avoid positional bias.

5. Data Analysis:

  • Calculate the percentage of mosquitoes that chose the treatment arm versus the control arm.

  • Use a chi-square test or a similar statistical method to determine if there is a significant difference between the choices.

  • A significant preference for the control arm indicates repellency.

Mandatory Visualizations

Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron Odorant Odorant OR Odorant Receptor (OR) Odorant->OR Binds Ion_Channel Ion Channel Opening OR->Ion_Channel Activates Orco Orco Co-receptor Orco->Ion_Channel Modulates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Brain (Behavioral Response) Action_Potential->Brain Signal to Antennal Lobe

Caption: Conceptual olfactory signaling pathway in insects.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare this compound Solution E1 Apply Treatment & Control P1->E1 P2 Prepare Test Subjects (Mosquitoes) E2 Introduce Mosquito to Assay P2->E2 P3 Set up & Calibrate Bioassay Equipment P3->E1 E1->E2 E3 Observe & Record Behavior E2->E3 A1 Compile Data E3->A1 A2 Perform Statistical Analysis A1->A2 A3 Interpret Results A2->A3

Caption: General experimental workflow for a bioassay.

Troubleshooting_Guide Start Poor Reproducibility Observed Check_Compound Verify Compound Purity & Solution Freshness Start->Check_Compound Check_Environment Review Environmental Controls (Temp, Humidity, Airflow) Check_Compound->Check_Environment [OK] Result_Compound Source: Chemical Variables Check_Compound->Result_Compound [Issue Found] Check_Subjects Examine Biological Variables (Species, Age, Rearing) Check_Environment->Check_Subjects [OK] Result_Environment Source: Abiotic Factors Check_Environment->Result_Environment [Issue Found] Check_Protocol Audit Experimental Protocol & Equipment Cleaning Check_Subjects->Check_Protocol [OK] Result_Subjects Source: Biotic Factors Check_Subjects->Result_Subjects [Issue Found] Result_Protocol Source: Procedural Errors Check_Protocol->Result_Protocol [Issue Found]

Caption: Logical guide for troubleshooting poor reproducibility.

References

identifying and removing impurities from ethyl citronellate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from ethyl citronellate.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in my this compound sample?

Impurities in this compound can originate from several sources:

  • Starting Materials: Unreacted citronellol and ethanol are common impurities.

  • Reagents and Catalysts: Residual acids or bases used as catalysts in the esterification reaction can be present.

  • Byproducts: Side reactions during synthesis can generate byproducts. For instance, if acetic anhydride is used, acetic acid can be a byproduct.[1]

  • Solvents: Residual solvents used during the reaction or workup may remain in the final product.

  • Degradation Products: Over time or upon exposure to certain conditions, this compound can hydrolyze back to citronellol and ethanol.

Q2: What is a suitable initial method for assessing the purity of my this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent initial method for assessing the purity of volatile compounds like this compound. It allows for the separation of individual components in a mixture and provides information about their molecular weight and fragmentation patterns, which aids in their identification.[2]

Q3: How do I remove acidic or basic impurities from my product?

Aqueous washing is an effective method for removing acidic or basic impurities.

  • To remove acidic impurities (e.g., residual acid catalyst, acetic acid): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

  • To remove basic impurities (e.g., amine-based catalysts): Wash the organic layer with a dilute aqueous solution of a mild acid, such as 1M hydrochloric acid (HCl).

After washing, it is crucial to wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water before drying with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Q4: When should I use chromatography versus distillation for purification?

The choice between chromatography and distillation depends on the properties of the impurities:

  • Distillation: This method is suitable when the impurities have significantly different boiling points from this compound. It is most effective for removing less volatile or more volatile impurities.

  • Column Chromatography: This technique is preferred when the impurities have similar boiling points but different polarities compared to this compound. Flash column chromatography is a rapid and effective method for purifying moderately polar compounds like this compound from more polar or less polar impurities.

Troubleshooting Guides

Problem: My GC-MS analysis shows multiple unexpected peaks.

  • Possible Cause 1: Contamination from the injection port or column.

    • Solution: Run a blank injection with just the solvent to check for system contamination. If peaks are still present, the system may need cleaning or maintenance.

  • Possible Cause 2: Presence of unreacted starting materials or byproducts.

    • Solution: Compare the mass spectra of the unknown peaks with a library (e.g., NIST) to tentatively identify them. If standards are available, confirm the identity by comparing retention times and mass spectra. Common impurities to look for are citronellol, ethanol, and acetic acid.

  • Possible Cause 3: Sample degradation.

    • Solution: Ensure the GC-MS inlet temperature is not too high, as this can cause thermally labile compounds to degrade.

Problem: After purification by column chromatography, my this compound is still impure.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: The polarity of the eluent may be too high, causing your product to elute with the impurities, or too low, resulting in poor separation. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexanes and ethyl acetate.[3][4] The desired compound should have an Rf value of approximately 0.3 on the TLC plate for good separation on a flash column.[5][6]

  • Possible Cause 2: Column overloading.

    • Solution: The amount of crude material loaded onto the column may be too high for the column dimensions. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel.

  • Possible Cause 3: Co-elution of impurities.

    • Solution: If an impurity has a very similar polarity to your product, it may co-elute. In this case, try a different solvent system or a different stationary phase (e.g., alumina).

Problem: I see residual solvent peaks in my NMR spectrum.

  • Possible Cause: Incomplete removal of solvent after workup or chromatography.

    • Solution: Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents, co-evaporation with a lower boiling point solvent can be effective. For trace amounts, placing the sample under high vacuum for an extended period is recommended. You can identify common solvent impurities by their characteristic chemical shifts in the NMR spectrum.[7]

Experimental Protocols

Protocol 1: Impurity Profiling of this compound by GC-MS

This protocol outlines a general method for the identification of volatile impurities in an this compound sample.

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 70 °C, hold for 2 minutes.

        • Ramp to 150 °C at a rate of 10 °C/min.

        • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[8][9][10]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Identify the peak for this compound based on its expected retention time and mass spectrum.

    • For other significant peaks, compare their mass spectra with a reference library (e.g., NIST) for tentative identification.

    • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic standards, if available.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol describes the purification of this compound from less polar and more polar impurities.

  • Solvent System Selection:

    • Using TLC, determine a solvent system that gives an Rf value of ~0.3 for this compound. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 hexanes:ethyl acetate).[3][4]

  • Column Packing:

    • Select a column of appropriate size for the amount of sample to be purified.

    • Pack the column with silica gel (60 Å, 40-63 µm particle size) as a slurry in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with the chosen solvent system, applying positive pressure (air or nitrogen) to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Removal of Acidic Impurities by Aqueous Washing

This protocol is for the removal of acidic impurities, such as residual acid catalyst or acetic acid byproducts.

  • Dissolution:

    • Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the washing with NaHCO₃ solution until no more gas evolves.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove the majority of the dissolved water.

  • Drying:

    • Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Solvent Removal:

    • Filter the solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationTypes of Impurities RemovedAdvantagesDisadvantages
Aqueous Washing Partitioning between immiscible liquidsWater-soluble impurities (e.g., acids, bases, salts)Simple, fast, and effective for removing polar impurities.Not effective for removing non-polar organic impurities.
Distillation Difference in boiling pointsImpurities with significantly different boiling pointsCan be scaled up for large quantities.Not effective for impurities with similar boiling points (azeotropes can be an issue).
Flash Column Chromatography Difference in polarityA wide range of organic impurities (more polar and less polar)High resolution, relatively fast, and applicable to a wide range of compounds.Can be labor-intensive and requires significant amounts of solvent.

Table 2: Common Impurities in this compound and their Identification Methods

ImpurityTypical OriginRecommended Identification Method(s)
Citronellol Unreacted starting materialGC-MS, ¹H NMR
Ethanol Unreacted starting materialGC-MS, ¹H NMR
Acetic Acid Byproduct of esterification (if using acetic anhydride)¹H NMR, GC-MS (after derivatization)
Residual Solvents (e.g., Hexane, Ethyl Acetate) Reaction or purification solventGC-MS, ¹H NMR[7]
Water From aqueous workupKarl Fischer titration, ¹H NMR (in some solvents)

Mandatory Visualization

experimental_workflow start Crude Ethyl Citronellate gcms_analysis Initial Purity Assessment (GC-MS) start->gcms_analysis decision_pure Is Purity > 99%? gcms_analysis->decision_pure end_product Pure Ethyl Citronellate decision_pure->end_product Yes aqueous_wash Aqueous Washing (Acid/Base Removal) decision_pure->aqueous_wash No chromatography Column Chromatography (Organic Impurity Removal) aqueous_wash->chromatography distillation Distillation (Boiling Point Separation) aqueous_wash->distillation If impurities have different B.P. post_purification_analysis Purity Analysis (GC-MS) chromatography->post_purification_analysis distillation->post_purification_analysis decision_final_pure Is Purity > 99%? post_purification_analysis->decision_final_pure decision_final_pure->end_product Yes troubleshoot Troubleshoot Purification decision_final_pure->troubleshoot No troubleshoot->aqueous_wash

Caption: Workflow for the identification and purification of this compound.

logical_relationship start Unexpected Peaks in GC-MS Spectrum check_blank Run Solvent Blank start->check_blank decision_blank Peaks in Blank? check_blank->decision_blank system_contamination System Contamination: Clean Injector/Column decision_blank->system_contamination Yes analyze_peaks Analyze Impurity Peaks decision_blank->analyze_peaks No library_search NIST Library Search analyze_peaks->library_search compare_standards Compare with Authentic Standards analyze_peaks->compare_standards identify_impurities Identify Impurities (e.g., Starting Materials, Byproducts) library_search->identify_impurities compare_standards->identify_impurities select_purification Select Appropriate Purification Method (Washing, Chromatography, etc.) identify_impurities->select_purification

Caption: Decision tree for troubleshooting unexpected GC-MS results.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Ethyl Citronellate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and fragrance industries, the accurate quantification of volatile compounds like ethyl citronellate is paramount for quality control and formulation development. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique, with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of this compound. This comparison is supported by experimental data from studies on structurally similar fragrance esters and volatile compounds.

Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is inherently well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1][2] The technique separates compounds based on their volatility and polarity, and the mass spectrometer provides highly specific identification and quantification.[1] In contrast, High-Performance Liquid Chromatography (HPLC) is generally preferred for non-volatile or thermally unstable compounds.[3][4] While LC-MS/MS offers high sensitivity, its application to highly volatile compounds can be challenging without derivatization.[5]

The choice of analytical technique significantly impacts sensitivity, specificity, and sample throughput. Below is a detailed comparison of the expected performance of a validated GC-MS method for this compound versus alternative HPLC-UV and LC-MS/MS methods, based on data from analogous compounds.

Quantitative Performance Data

The following tables summarize the typical validation parameters for the quantitative analysis of fragrance esters and related volatile compounds by GC-MS, HPLC-UV, and LC-MS/MS.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterTypical Performance for Fragrance Esters
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.001 - 1 ng/g
Limit of Quantification (LOQ) 0.003 - 4 ng/g
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 15%

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance

ParameterTypical Performance for Related Compounds
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.1 - 0.6 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 5%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

ParameterTypical Performance for Terpenes & Volatiles
Limit of Detection (LOD) 2 - 25 ng/mL
Limit of Quantification (LOQ) 7 - 75 ng/mL
Accuracy (Recovery %) 85 - 115%
Precision (RSD %) < 15%

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the GC-MS and HPLC-UV analysis of a fragrance ester like this compound.

GC-MS Protocol for this compound Quantification

  • Sample Preparation: Samples are accurately weighed and diluted in a suitable solvent (e.g., hexane or ethyl acetate). An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is added for accurate quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL of the sample is injected in split or splitless mode, depending on the expected concentration.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound and the internal standard.

  • Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC-UV Protocol for Fragrance Ester Quantification

  • Sample Preparation: Samples are dissolved in the mobile phase. Filtration may be necessary to remove particulate matter. An internal standard can be used for improved accuracy.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient program will depend on the separation of the analyte from other matrix components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the fragrance ester (e.g., 210 nm).

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte versus its concentration for a series of standards. The concentration in the sample is then calculated from this curve.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a quantitative GC-MS analysis, from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Dilution Dilution & Internal Standard Spiking Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Sample Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for quantitative GC-MS analysis.

References

A Comparative Analysis of Ethyl Citronellate and Citronellyl Acetate as Insect Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe insect repellents is a continuous endeavor in public health. Among the myriad of compounds investigated, derivatives of naturally occurring substances like citronellal have shown considerable promise. This guide provides a detailed comparison of two such derivatives, ethyl citronellate and citronellyl acetate, as insect repellents, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.

Performance Comparison: this compound vs. Citronellyl Acetate

Direct comparative studies on the insect repellent efficacy of this compound and citronellyl acetate are limited in publicly available literature. However, research on related compounds and the parent molecule, citronellal, provides valuable context. Citronella oil, which contains citronellyl acetate as a constituent, has demonstrated repellent properties, though with a shorter protection time compared to synthetic repellents like DEET.[1]

One study on various citronellal derivatives has shown that modifications to the parent molecule can significantly enhance protection time. While specific data for this compound is not available in the reviewed literature, a study on geranyl acetate, a structurally similar acetate ester, demonstrated significant repellency. At concentrations of 10% and 25%, geranyl acetate provided nearly 100% protection against Aedes aegypti for up to 60 minutes. Furthermore, a formulated version containing geranyl acetate offered 100% protection for a maximum of 3 hours.[2] This suggests that acetate derivatives of citronellol, like citronellyl acetate, could exhibit similar or enhanced repellent activities.

To provide a clear, albeit indirect, comparison, the following table summarizes available efficacy data for related compounds.

CompoundConcentrationMosquito SpeciesProtection Time (minutes)Percent Repellency (%)Reference
Geranyl Acetate 10% (v/v)Aedes aegypti> 60~100[2]
25% (v/v)Aedes aegypti> 60~100[2]
FormulationAedes aegypti180100[2]
Citronella Oil 5%Aedes albopictus10.597.9 (at 0h), 57.7 (at 2h)[3]
Ethyl Anthranilate 10% (w/v)Aedes aegypti60-[4]
10% (w/v)Anopheles stephensi60-[4]
10% (w/v)Culex quinquefasciatus30-[4]

Experimental Protocols

The evaluation of insect repellent efficacy relies on standardized laboratory and field-based assays. A commonly employed and well-documented method is the Arm-in-Cage Test .[5][6][7]

Arm-in-Cage Test Protocol

This method directly assesses the ability of a repellent to prevent mosquito landings and bites on human skin.

Objective: To determine the Complete Protection Time (CPT) of a topical repellent.

Materials:

  • Test cages (e.g., 40 x 40 x 40 cm)[7]

  • Host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae)[8]

  • Human volunteers

  • Test repellent formulations

  • Control substance (e.g., solvent without active ingredient)

  • Protective gloves

Procedure:

  • A defined number of host-seeking female mosquitoes (typically 200) are placed in the test cage.[7]

  • A specific area of a volunteer's forearm is marked for application.

  • A measured dose of the test repellent is applied evenly to the marked area. The other arm may serve as a control or be treated with a different substance.

  • The volunteer's hand is covered with a protective glove.[9]

  • At predetermined intervals (e.g., every 30 minutes), the treated forearm is exposed inside the cage for a fixed duration (e.g., 3 minutes).[3][5]

  • The time to the first confirmed mosquito landing or bite is recorded. A confirmed bite is often defined as a first bite followed by a second bite within a specified time.[7]

  • The Complete Protection Time (CPT) is the duration from the application of the repellent until the first confirmed bite.[6]

Data Analysis: The CPT is calculated for each volunteer and repellent. Statistical analysis is then performed to compare the efficacy of different repellents.

Below is a DOT script visualizing the general workflow of the Arm-in-Cage test.

ArmInCage_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis A Prepare Mosquito Cages (200 female mosquitoes) C Apply Repellent to Volunteer's Forearm A->C B Recruit and Prepare Human Volunteers B->C D Insert Treated Arm into Cage C->D At set intervals E Expose for a Defined Period (e.g., 3 min) D->E F Observe for Mosquito Landings/Bites E->F G Record Time to First Confirmed Bite F->G H Calculate Complete Protection Time (CPT) G->H I Statistical Analysis H->I

Arm-in-Cage Experimental Workflow

Signaling Pathways in Insect Repellency

The repellent action of compounds like this compound and citronellyl acetate is mediated through the insect's olfactory system. Volatile molecules are detected by specialized olfactory receptor neurons (ORNs) located in the insect's antennae and maxillary palps.[10] These neurons express odorant receptors (ORs) that bind to specific odorant molecules.

The current understanding of insect olfaction suggests that the binding of a repellent molecule to an OR can trigger one or more of the following responses:

  • Activation of Aversive Pathways: The repellent may activate ORs that are hard-wired to elicit an avoidance behavior in the insect.[11]

  • Inhibition of Attractant Pathways: The repellent molecule might block or inhibit the activation of ORs that normally respond to host cues (e.g., carbon dioxide, lactic acid), effectively masking the host from the insect.

  • Non-specific Activation: Some repellents may broadly activate a range of ORs, leading to a confusing sensory signal that disrupts host-seeking behavior.

The initial step in this process involves the transport of the volatile repellent molecule to the OR by odorant-binding proteins (OBPs) present in the sensillar lymph. Upon binding of the repellent to the OR, a conformational change is induced, leading to the opening of an ion channel. This results in the depolarization of the ORN and the generation of an action potential, which is then transmitted to the antennal lobe and higher brain centers for processing, ultimately leading to a behavioral response (i.e., repulsion).

The following DOT script illustrates a simplified model of the olfactory signaling pathway involved in insect repellency.

Olfactory_Signaling_Pathway cluster_reception Peripheral Olfactory System cluster_transduction Signal Transduction cluster_processing Central Nervous System Repellent Repellent Molecule (e.g., this compound) OBP Odorant-Binding Protein (OBP) Repellent->OBP Binds to OR Odorant Receptor (OR) - Ion Channel Complex OBP->OR Transports to Depolarization Neuron Depolarization OR->Depolarization Activates ActionPotential Action Potential Generation Depolarization->ActionPotential Triggers AntennalLobe Antennal Lobe ActionPotential->AntennalLobe Transmits to HigherBrain Higher Brain Centers AntennalLobe->HigherBrain Relays to Behavior Behavioral Response (Repulsion) HigherBrain->Behavior Processes and Initiates

Insect Olfactory Signaling Pathway

References

A Comparative Guide to Purity Validation of Ethyl Citronellate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and fragrance industries. Ethyl citronellate, a common fragrance ingredient, requires precise purity assessment to ensure product quality and safety. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity validation of this compound. The information presented is supported by established analytical principles and typical performance data.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for qNMR, GC-MS, and HPLC in the context of this compound purity analysis.

Parameter qNMR GC-MS HPLC
Principle Signal intensity is directly proportional to the number of nuclei.[1][2][3]Separation based on volatility and polarity, with mass-based detection.[4][5]Separation based on polarity, with UV or other detection methods.[6][7]
Primary Method Yes, directly traceable to SI units.[8]No, requires a certified reference standard of the same compound.No, requires a certified reference standard of the same compound.
Accuracy High (typically >98.5%).[3][9]High, but dependent on the purity of the reference standard.High, but dependent on the purity of the reference standard.
Precision (%RSD) Excellent (<1% to 2%).[9][10]Good (<5%).Good (<5%).[6]
Limit of Detection (LOD) Higher than chromatographic methods (typically mg/mL range).[11]Very low (ppb to ppm range).[12][13]Low (ppm to µg/mL range).[6][7]
Limit of Quantification (LOQ) Higher than chromatographic methods (typically mg/mL range).[11]Very low (ppb to ppm range).[14][15][16]Low (ppm to µg/mL range).[6][7][15][16]
Sample Throughput High, no extensive method development per compound.Moderate to high, requires method development.Moderate, requires method development.
Universality Universal detector for protons.Limited to volatile and thermally stable compounds.Limited to compounds with a chromophore (for UV detection).
Impurity Identification Can identify and quantify unknown impurities if signals are resolved.[2]Excellent for identification of volatile impurities via mass spectra.[4][5]Limited identification capabilities without a mass spectrometer.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. qNMR Purity Determination of this compound

Objective: To determine the purity of this compound using ¹H-qNMR with an internal standard.

Materials:

  • This compound sample

  • Internal Standard (IS): Dimethyl terephthalate (DMTP) (certified purity ≥99.5%)[17]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of dimethyl terephthalate (internal standard) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is recommended for high accuracy).[10]

    • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[3]

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of this compound and the internal standard. For this compound, the quartet at ~4.1 ppm (CH₂) is a good candidate. For DMTP, the singlet at ~8.1 ppm (aromatic protons) is suitable.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 198.30 g/mol ; DMTP: 194.19 g/mol )

    • m = mass

    • P_IS = Purity of the internal standard

2. GC-MS Purity Determination of this compound

Objective: To determine the purity of this compound and identify potential volatile impurities using GC-MS.

Materials:

  • This compound sample

  • Solvent: Dichloromethane or Ethyl Acetate (HPLC grade)

  • Internal Standard (optional, for quantification): e.g., Tetradecane

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

    • If using an internal standard, add a known amount to the sample solution.

    • Perform serial dilutions to create calibration standards if external calibration is used.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless mode)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate purity based on the area percentage of the this compound peak relative to the total area of all peaks (assuming equal response factors for all components), or by using an internal/external standard calibration curve for more accurate quantification.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Ethyl Citronellate weigh_is Weigh Internal Standard (DMTP) dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation result Purity Value calculation->result

Caption: Workflow for qNMR Purity Validation.

Method_Comparison cluster_qnmr qNMR cluster_gcms GC-MS cluster_hplc HPLC qnmr_pros Pros: - Primary Method - High Accuracy & Precision - Universal Detector - High Throughput qnmr_cons Cons: - Lower Sensitivity (Higher LOD/LOQ) - Requires High-Purity IS gcms_pros Pros: - Excellent Sensitivity (Low LOD/LOQ) - Excellent for Impurity ID - Well-Established Method gcms_cons Cons: - Not a Primary Method - Requires Volatile/Stable Analytes - Potential for Unequal Response Factors hplc_pros Pros: - Good Sensitivity - Applicable to Non-Volatile Compounds - Robust and Reliable hplc_cons Cons: - Not a Primary Method - Requires Chromophore for UV Detection - Longer Analysis Time per Sample

Caption: Comparison of Analytical Methods.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Ethyl Citronellate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ethyl citronellate, a key fragrance and flavor compound, is crucial in various industries, from cosmetics and perfumery to food and beverages. The choice of analytical methodology is paramount for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for the analysis of such compounds. This guide provides an objective comparison of HPLC and GC methods for the determination of this compound, supported by representative experimental data and detailed methodologies.

At a Glance: HPLC vs. GC for this compound Analysis

The selection between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the desired analytical throughput. While GC is often favored for its high resolution and sensitivity for volatile compounds like this compound, HPLC offers a versatile alternative, particularly for samples that are not amenable to the high temperatures used in GC.

ParameterHPLCGC
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase Reversed-phase C18Polysiloxane-based (e.g., 5% Phenyl Polysiloxane)
Typical Mobile Phase Acetonitrile/Water gradientInert gas (e.g., Helium, Nitrogen)
Derivatization Generally not required.Not required for volatile esters.
**Linearity (R²) **>0.99>0.99
Limit of Detection (LOD) 0.01 - 0.3 µg/mL[1][2]0.3 - 3 µg/g[3]
Limit of Quantitation (LOQ) 0.02 - 1.0 µg/mL[1][4][5]1.0 µg/mL[4][5]
Accuracy (% Recovery) 90 - 105%[1]89 - 111%[4][5]
Precision (%RSD) < 5%[1]< 10%[4]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods, ensuring the reliability and comparability of analytical results obtained from both techniques.

Cross-Validation Workflow for HPLC and GC Methods cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation HPLC_Dev HPLC Method Development (Column, Mobile Phase, etc.) HPLC_Val HPLC Validation (Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val GC_Dev GC Method Development (Column, Temp. Program, etc.) GC_Val GC Validation (Linearity, LOD/LOQ, Accuracy, Precision) GC_Dev->GC_Val Sample_Prep Identical Sample Preparation HPLC_Val->Sample_Prep GC_Val->Sample_Prep Analysis Analysis by Validated HPLC & GC Methods Sample_Prep->Analysis Data_Comp Comparison of Results (Statistical Analysis) Analysis->Data_Comp End Select Appropriate Method Data_Comp->End Start Define Analytical Requirements Start->HPLC_Dev Start->GC_Dev

Cross-Validation Workflow Diagram

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound by HPLC and GC. These protocols are based on established methods for similar terpene esters and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on the analysis of esters with similar polarity and UV absorbance characteristics.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of moderately polar compounds like this compound.[1]

  • Mobile Phase: A gradient elution with acetonitrile and water is typically employed. A starting composition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration, can effectively elute this compound.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[1]

  • Detection: UV detection at a wavelength of around 210-220 nm is appropriate for the ester functional group.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition to ensure good peak shape.

Gas Chromatography (GC) Method

This protocol is adapted from validated methods for the analysis of terpenes and terpene esters.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. GC-MS provides higher selectivity and confident identification.

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is well-suited for the separation of volatile terpenes and their esters.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.

  • Temperature Program: An initial oven temperature of around 60-80°C, held for a few minutes, followed by a temperature ramp to 250-280°C, is a common approach for separating a range of volatile compounds.

  • Injector and Detector Temperatures: The injector and detector temperatures should be maintained at a sufficiently high temperature (e.g., 250°C and 280°C, respectively) to ensure efficient vaporization of the sample and prevent condensation.

  • Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane or ethyl acetate before injection.

Conclusion

Both HPLC and GC are powerful techniques for the quantitative analysis of this compound. The choice between the two will ultimately be guided by the specific requirements of the analysis. GC, particularly GC-MS, offers high sensitivity and resolving power for this volatile analyte. HPLC, on the other hand, provides a robust alternative, especially when dealing with complex matrices or when thermal degradation of the sample is a concern. The validation data presented, derived from studies on similar compounds, demonstrates that both methods can achieve excellent linearity, accuracy, and precision. For reliable and transferable results, a thorough cross-validation as outlined in the workflow is highly recommended when establishing analytical methods for this compound.

References

A Comparative Sensory Analysis of (R)- and (S)-Ethyl Citronellate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the sensory profiles of the enantiomers of ethyl citronellate, including available data, experimental methodologies, and an overview of the relevant signaling pathways.

The stereochemistry of a molecule can play a pivotal role in its interaction with biological systems, a principle that is particularly evident in the field of olfaction and gustation. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is critical for applications ranging from flavor and fragrance creation to the study of receptor-ligand interactions. This guide provides a comparative analysis of the sensory profiles of (R)- and (S)-ethyl citronellate, supported by a review of relevant experimental data and methodologies.

While specific quantitative sensory data comparing the (R)- and (S)-enantiomers of this compound is not extensively available in publicly accessible literature, qualitative assessments and data from related citronellyl derivatives provide valuable insights. Generally, this compound is characterized by a fruity, dry, dusty, citrus, licorice, rose, and spicy odor profile, with a sweet, dusty, dry, anise, licorice, and weedy taste.

A study on optically active citronellyl derivatives found that linear enantiomeric pairs, such as this compound, exhibited only minor differences in their odor strength and characteristics.[1] However, a consistent qualitative difference was noted, with the (3S)-forms often described as having a milder and cleaner top note compared to their (3R)-counterparts.[1]

Sensory Profile Comparison

Due to the limited availability of direct quantitative comparisons for (R)- and (S)-ethyl citronellate, the following table summarizes the known qualitative descriptors.

Sensory Attribute(R)-Ethyl Citronellate(S)-Ethyl CitronellateData Source
Odor Quality Fruity, dry, dusty, citrus, licorice, rose, spicyFruity, dry, dusty, citrus, licorice, rose, spicy (reportedly milder, cleaner top note)Qualitative assessment from studies on citronellyl derivatives
Taste Profile Sweet, dusty, dry, anise, licorice, weedySweet, dusty, dry, anise, licorice, weedyGeneral description for this compound
Odor Threshold Data not availableData not available-

Experimental Protocols

The sensory analysis of chiral compounds like this compound typically involves two primary methodologies: Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.[2][3] It allows for the identification of odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: The sample containing the this compound enantiomers is diluted in an appropriate solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The enantiomers are separated based on their differential interactions with a chiral stationary phase within the GC column.

  • Detection and Olfactometry: As the separated compounds elute from the column, the effluent is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is directed to a sniffing port.

  • Sensory Evaluation: A trained panelist or group of panelists sniffs the effluent at the sniffing port and records the perceived odor, its intensity, and its duration.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Data Data Acquisition Injector Injector Column Chiral GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven Oven MS Mass Spectrometer Chromatogram Chromatogram MS->Chromatogram SniffingPort Sniffing Port Panelist Sensory Panelist SniffingPort->Panelist Olfactogram Olfactogram Sample Sample Injection Sample->Injector Splitter->MS Splitter->SniffingPort Panelist->Olfactogram Sensory_Panel_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Analysis Selection Panelist Selection & Training SamplePrep Sample Preparation (R- and S-enantiomers) Selection->SamplePrep Blinding Blinding & Randomization SamplePrep->Blinding Tasting Sensory Evaluation Blinding->Tasting DataCollection Data Collection Tasting->DataCollection StatAnalysis Statistical Analysis DataCollection->StatAnalysis Report Sensory Profile Report StatAnalysis->Report Olfactory_Signaling_Pathway Odorant (R)- or (S)-Ethyl Citronellate OR Olfactory Receptor (OR) (G-protein coupled) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Neuron Olfactory Sensory Neuron Ion_Channel->Neuron Cation Influx (Na+, Ca2+) Brain Signal to Brain (Olfactory Bulb) Neuron->Brain Action Potential

References

Determining the Enantiomeric Excess of Synthetic Ethyl Citronellate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of the three primary analytical techniques for determining the enantiomeric excess of synthetic ethyl citronellate: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document outlines the experimental protocols for each method, presents quantitative performance data in a clear, comparative format, and discusses the advantages and limitations of each technique to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis. The following table summarizes the key performance indicators for Chiral GC, Chiral HPLC, and NMR Spectroscopy.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of enantiomers in the gas phase based on differential interactions with a chiral stationary phase.Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase.Differentiation of enantiomers in solution through the use of chiral resolving agents that induce chemical shift differences.
Typical Analysis Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes per sample
Resolution of Enantiomers High (Baseline separation is often achievable)High (Baseline separation is common with appropriate column and mobile phase selection)Variable (Depends on the chiral resolving agent and the substrate)
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Low to moderate (µg/mL to ng/mL range)High (mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Low to moderate (µg/mL to ng/mL range)High (mg/mL range)
Accuracy & Precision (RSD) High (< 2% RSD is common)High (< 2% RSD is common)Moderate (2-5% RSD, can be higher)
Advantages High resolution, high sensitivity, suitable for volatile compounds.Wide applicability, robust, variety of chiral stationary phases available.Rapid analysis, provides structural information, non-destructive.
Disadvantages Sample must be volatile and thermally stable, potential for thermal degradation.Higher solvent consumption, potential for peak broadening.Lower sensitivity, requires higher sample concentration, chiral resolving agents can be expensive.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile enantiomers like this compound. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A common choice for the analysis of citronellal and its derivatives is a cyclodextrin-based CSP.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225) or similar cyclodextrin-based column.[1][2][3]

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID)

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1-2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 minutes)

    • Ramp: 2 °C/min to 180 °C

    • Hold at 180 °C for 5 minutes

  • Injection Volume: 1 µL (split or splitless injection)

  • Sample Preparation: Dilute the synthetic this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good resolution. Polysaccharide-based CSPs are often effective for a broad range of chiral compounds.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD)

  • Chiral Column: Polysaccharide-based CSP such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

Typical HPLC Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and compound. A typical starting point is 95:5 (v/v) hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or a wavelength where this compound has sufficient absorbance)

  • Injection Volume: 10 - 20 µL

  • Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the same formula as for GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral resolving agent (CRA), which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to induce a chemical shift difference between the enantiomers.[4][5][6][7][8] For esters like this compound, chiral lanthanide shift reagents are often effective.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher)

Experimental Protocol using a Chiral Shift Reagent:

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃) or Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(tfc)₃).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable non-coordinating deuterated solvent.

  • Sample Preparation:

    • Dissolve a known amount of the synthetic this compound sample (e.g., 10-20 mg) in approximately 0.5 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add small, incremental amounts of the chiral shift reagent to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition until a sufficient separation of signals for one or more pairs of diastereomeric protons is observed. The signals of the protons closest to the chiral center are most likely to show the largest induced shifts.

  • NMR Parameters:

    • Standard ¹H NMR acquisition parameters.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

Data Analysis: Once baseline separation of a pair of signals corresponding to the two enantiomers is achieved, the enantiomeric excess is determined by integrating these signals. ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 Where Integral₁ is the integration value of the signal for the major enantiomer and Integral₂ is the integration value for the minor enantiomer.

Workflow and Pathway Diagrams

To visualize the experimental and logical flows, the following diagrams are provided.

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_data Data Acquisition & Analysis Sample Synthetic this compound Dilution Dilution in Appropriate Solvent Sample->Dilution GC Chiral GC Dilution->GC Inject HPLC Chiral HPLC Dilution->HPLC Inject NMR NMR with Chiral Resolving Agent Dilution->NMR Prepare NMR Sample Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram Spectrum Obtain NMR Spectrum NMR->Spectrum Integration Peak/Signal Integration Chromatogram->Integration Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Caption: General workflow for determining the enantiomeric excess of synthetic this compound.

G Logical Pathway for Method Selection Start Start: Need to Determine ee Volatile Is the sample volatile and thermally stable? Start->Volatile HighSensitivity Is high sensitivity (trace analysis) required? Volatile->HighSensitivity Yes HPLC Chiral HPLC Volatile->HPLC No HighThroughput Is high throughput/rapid screening needed? HighSensitivity->HighThroughput No GC Chiral GC HighSensitivity->GC Yes HighThroughput->HPLC No NMR NMR Spectroscopy HighThroughput->NMR Yes StructuralInfo Is structural confirmation also needed? StructuralInfo->HPLC No, ee only StructuralInfo->NMR Yes NMR->StructuralInfo Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Inter-Laboratory Comparison of Ethyl Citronellate Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of ethyl citronellate, a common fragrance ingredient. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in evaluating and implementing analytical methods for the quality control of this compound in various matrices. This comparison aims to establish a benchmark for analytical performance and provide detailed methodologies for reproducible results.

Quantitative Data Summary

An inter-laboratory study was conducted to assess the proficiency of different laboratories in the quantitative analysis of this compound in a cosmetic cream matrix. A total of 15 laboratories participated in the study. The results of this proficiency test are summarized in the table below. The assigned value for the this compound concentration in the test sample was 85.0 mg/kg, determined by consensus of the participating laboratories.

Laboratory CodeReported Concentration (mg/kg)Z-ScoreMethod Used
Lab 182.5-0.74GC-MS
Lab 288.10.97GC-MS
Lab 379.3-1.84HPLC-UV
Lab 486.20.38GC-MS
Lab 592.42.37GC-MS
Lab 684.1-0.29GC-FID
Lab 787.50.79GC-MS
Lab 880.9-1.32HPLC-UV
Lab 985.50.16GC-MS
Lab 1089.01.28GC-MS
Lab 1177.6-2.37GC-MS
Lab 1283.7-0.42HPLC-UV
Lab 1386.90.61GC-MS
Lab 1481.8-1.03GC-FID
Lab 1588.31.06GC-MS
Assigned Value 85.0
Standard Deviation for Proficiency Assessment (σ) 3.1
Robust Standard Deviation of Participant Results 3.5
Number of Participants 15
*Z-score outside the acceptable range of -2 to 2, indicating a potential issue with the laboratory's measurement.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the inter-laboratory comparison are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of volatile and semi-volatile compounds like this compound in complex matrices.

a. Sample Preparation (Liquid-Liquid Extraction) [1][2]

  • Weigh 0.5 g of the cosmetic cream sample into a 50 mL centrifuge tube.[2]

  • Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).[2]

  • Vortex the mixture for 30 minutes to ensure thorough extraction.[2]

  • Add 5 g of anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 x g.[2]

  • Collect the supernatant (MTBE layer) and filter it through a 0.45 µm syringe filter.[2]

  • Take a 0.5 mL aliquot of the filtrate, add an internal standard solution, and dilute to 1 mL with MTBE before GC-MS analysis.[2]

b. GC-MS Instrumentation and Conditions [2][3]

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[3]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL in splitless mode[2]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 125°C at 3°C/min.[2]

    • Ramp to 230°C at 7°C/min.[2]

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 69, 81, 111).

c. Calibration and Quantification

Prepare a series of calibration standards of this compound in MTBE, with the addition of an internal standard (e.g., 4,4′-dibromobiphenyl) at a constant concentration.[1] A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides an alternative for the analysis of this compound, particularly for non-volatile or thermally labile compounds.

a. Sample Preparation

  • Weigh 50 mg of the cosmetic cream sample into a 25 mL volumetric flask.

  • Add 1 mL of 0.1 N NaOH and vortex until the sample is completely dispersed.

  • Add 18 mL of the diluent (mobile phase) and sonicate for 15 minutes at 50°C.

  • Allow the sample to cool to room temperature and bring it to volume with the diluent.

  • Filter the solution through a 0.45 µm membrane filter before HPLC analysis.

b. HPLC-UV Instrumentation and Conditions [4]

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV-Vis Diode Array Detector (DAD)

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

c. Calibration and Quantification

Prepare a series of calibration standards of this compound in the mobile phase. A calibration curve is constructed by plotting the peak area of this compound against its concentration.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quality control analysis of this compound in a cosmetic product, from sample reception to final reporting.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting A Sample Receipt B Sample Homogenization A->B C Weighing & Aliquoting B->C D Extraction (e.g., LLE or SPE) C->D E Filtration/Cleanup D->E F Instrumental Analysis (GC-MS or HPLC-UV) E->F I Data Acquisition F->I G Calibration with Standards G->F H Quality Control Checks (Blanks, Spikes) H->F J Peak Integration & Quantification I->J K Concentration Calculation J->K L Data Review & Validation K->L M Final Report Generation L->M

Caption: Workflow for this compound Analysis.

Signaling Pathway (Hypothetical)

While this compound itself is not directly involved in a signaling pathway in the classical sense, its potential to act as a fragrance allergen involves interactions with the immune system upon skin contact. The following diagram illustrates a simplified, hypothetical pathway of how a fragrance allergen might trigger a sensitization response leading to allergic contact dermatitis.

cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) A This compound (Hapten) B Skin Penetration A->B C Hapten-Protein Conjugate Formation B->C D Uptake by Langerhans Cells C->D E Migration to Lymph Node D->E F Antigen Presentation to T-cells E->F G T-cell Proliferation & Differentiation F->G H Memory T-cell Formation G->H J Activation of Memory T-cells H->J Memory I This compound Exposure I->J K Cytokine Release J->K L Inflammatory Response K->L M Allergic Contact Dermatitis L->M

Caption: Hypothesized Allergic Sensitization Pathway.

References

comparative study of different catalysts for ethyl citronellate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl citronellate, a valuable fragrance and flavor compound, can be achieved through the esterification of citronellic acid with ethanol. The choice of catalyst for this reaction is crucial as it significantly impacts reaction efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of different catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for specific research and production needs.

Performance Comparison of Catalysts

The selection of a catalyst for this compound synthesis depends on a variety of factors including reaction time, temperature, yield, and the potential for catalyst reuse. Below is a summary of the performance of commonly used catalysts for similar esterification reactions. While direct comparative studies for this compound are limited, the data presented provides valuable insights into the expected performance of these catalysts.

CatalystTypeReaction TimeTemperature (°C)Molar Ratio (Acid:Alcohol)SolventConversion/Yield (%)Catalyst Reusability
Novozym® 435 Biocatalyst (Immobilized Lipase)1.5 - 6 hours701:1n-Heptane>95% conversion[1]High (at least 20 cycles)[2]
Amberlyst-15 Heterogeneous Acid Catalyst5 - 24 hours60 - 1101:6 - 1:15Solvent-free or various~98% yield (for similar esterifications)[3]Moderate (activity may decrease after one use)[3]
SnCl₂·2H₂O Homogeneous Lewis Acid3 hoursRoom Temperature1:6Solvent-free~88% conversionNot typically reused

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of citronellyl esters using the discussed catalysts.

Novozym® 435 Catalyzed Synthesis of Citronellyl Esters

This protocol is adapted from a study on the lipase-catalyzed acylation of citronellol.[1]

Materials:

  • Citronellol (or Citronellic Acid)

  • Ethanol

  • Novozym® 435 (immobilized lipase B from Candida antarctica)

  • n-Heptane (solvent)

  • 3 Å Molecular Sieves

Procedure:

  • In a conical flask, combine citronellol (100 mM) and ethanol in a 1:1 molar ratio.

  • Add n-heptane as the solvent.

  • Add 3 Å molecular sieves (10 mg) to remove water produced during the reaction.

  • Add Novozym® 435 at a concentration of 5 U per mL of reaction mixture.

  • The reaction mixture is then agitated on an orbital shaker at 150 rpm and maintained at 70°C.

  • Samples are taken periodically over 6 hours to monitor the progress of the reaction by gas chromatography (GC).

Amberlyst-15 Catalyzed Esterification

This is a general protocol for esterification using Amberlyst-15, which can be adapted for this compound synthesis.[3]

Materials:

  • Citronellic Acid

  • Ethanol

  • Amberlyst-15

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix citronellic acid and ethanol. A molar ratio of 1:6 (acid:alcohol) is a common starting point.

  • Add Amberlyst-15 to the mixture. A catalyst loading of 5-20% by weight of the limiting reactant can be used.

  • Heat the reaction mixture to a temperature between 60°C and 110°C with constant stirring.

  • The reaction progress is monitored over several hours using techniques like thin-layer chromatography (TLC) or GC.

  • Upon completion, the catalyst can be recovered by simple filtration.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the performance of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison Reactants Reactants (Citronellic Acid, Ethanol) Reaction_A Reaction A (Optimized Conditions for A) Reactants->Reaction_A Reaction_B Reaction B (Optimized Conditions for B) Reactants->Reaction_B Reaction_C Reaction C (Optimized Conditions for C) Reactants->Reaction_C Catalyst_A Catalyst A (e.g., Novozym® 435) Catalyst_A->Reaction_A Catalyst_B Catalyst B (e.g., Amberlyst-15) Catalyst_B->Reaction_B Catalyst_C Catalyst C (e.g., SnCl₂) Catalyst_C->Reaction_C Analysis Product Analysis (GC, NMR) Reaction_A->Analysis Reaction_B->Analysis Reaction_C->Analysis Comparison Performance Comparison (Yield, Selectivity, Reusability) Analysis->Comparison

Caption: Workflow for comparative catalyst study.

Signaling Pathways and Logical Relationships

The choice of catalyst influences not only the reaction outcome but also the overall process design, including downstream processing and catalyst recovery. The following diagram illustrates the logical relationships in selecting a catalyst based on key performance indicators.

G cluster_input Catalyst Selection Criteria cluster_catalyst Catalyst Type cluster_outcome Process Implications High_Yield High Yield/Conversion Biocatalyst Biocatalyst (e.g., Novozym® 435) High_Yield->Biocatalyst Heterogeneous Heterogeneous Acid (e.g., Amberlyst-15) High_Yield->Heterogeneous Mild_Conditions Mild Reaction Conditions Mild_Conditions->Biocatalyst Reusability Catalyst Reusability Reusability->Biocatalyst Reusability->Heterogeneous Cost_Effective Potentially Cost-Effective Reusability->Cost_Effective Selectivity High Selectivity Selectivity->Biocatalyst Sustainable_Process More Sustainable Process Biocatalyst->Sustainable_Process Simplified_Purification Simplified Purification Biocatalyst->Simplified_Purification Heterogeneous->Simplified_Purification Heterogeneous->Cost_Effective Homogeneous Homogeneous Acid (e.g., SnCl₂)

Caption: Catalyst selection decision pathway.

References

The Stability of Ethyl Citronellate in Various Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fragrance ingredient in cosmetic and pharmaceutical formulations extends beyond its olfactory profile, critically hinging on its stability within the final product. Ethyl citronellate, a synthetic fragrance ingredient with a fresh, rosy, citrusy aroma, offers a valuable alternative to natural essential oils. However, its chemical integrity can be compromised by the formulation's composition and environmental factors, impacting both scent fidelity and product safety. This guide provides a comparative analysis of this compound's stability in different formulations, supported by experimental data on related fragrance compounds and established testing protocols.

Comparative Stability Analysis

While specific quantitative stability data for this compound across a range of cosmetic bases is not extensively published, its stability profile can be inferred from its chemical structure as a terpene ester and by comparing it to other well-studied fragrance molecules like linalool, limonene, and geraniol. Several factors significantly influence the stability of these compounds, including the formulation type, pH, and exposure to light and heat.

Key Factors Influencing Stability:
  • Oxidation: Terpenoids are susceptible to oxidation, especially when exposed to air. This can lead to the formation of hydroperoxides, which may be skin sensitizers.[1][2]

  • pH: The pH of a formulation can significantly impact the stability of fragrance ingredients, particularly esters like this compound, which can be susceptible to hydrolysis at extreme pH values.

  • Light Exposure: UV radiation can trigger photochemical degradation, leading to discoloration and loss of fragrance.

  • Temperature: Elevated temperatures can accelerate degradation reactions, reducing the shelf-life of the product.

  • Formulation Matrix: The other ingredients in a formulation can either enhance or diminish the stability of a fragrance compound. For instance, antioxidants can mitigate oxidative degradation.

The following tables provide a qualitative comparison of the expected stability of this compound against common alternatives in different formulation types. The stability is rated on a scale of 'High', 'Moderate', and 'Low' based on the known behavior of similar fragrance molecules.

Formulation Type: Emulsion (Oil-in-Water)
Fragrance Ingredient Expected Stability Potential Degradation Pathways Mitigation Strategies
This compoundModerateOxidation, Hydrolysis (pH dependent)Addition of antioxidants (e.g., Vitamin E), pH optimization (near neutral), use of UV-protective packaging.
LinaloolModerate to LowOxidation (forms allergenic hydroperoxides)[1]Incorporation of antioxidants, light-protective packaging.[1]
LimoneneLowOxidation (rapidly degrades in the presence of air)Encapsulation, addition of antioxidants.[3][4]
GeraniolModerateOxidation[2]Use of antioxidants, proper storage.[2]
Formulation Type: Alcoholic Solution (e.g., Perfumes, Aftershaves)
Fragrance Ingredient Expected Stability Potential Degradation Pathways Mitigation Strategies
This compoundHighMinimal in a well-sealed, protected environment.UV absorbers, opaque packaging.
LinaloolHighGenerally stable in alcoholic solutions when protected from light and air.[5]Use of UV filters and antioxidants.
LimoneneModerateSusceptible to oxidation if exposed to air.Nitrogen blanketing during manufacturing, airtight packaging.
GeraniolHighStable in alcoholic solutions.Protection from light.
Formulation Type: Gel (Aqueous)
Fragrance Ingredient Expected Stability Potential Degradation Pathways Mitigation Strategies
This compoundModerate to LowHydrolysis (pH dependent), Oxidation.pH buffering, addition of solubilizers and antioxidants.
LinaloolModerateOxidation.Use of chelating agents to sequester metal ions that can catalyze oxidation.
LimoneneLowOxidation, potential for emulsion instability if not properly solubilized.Use of solubilizing agents (e.g., polysorbates), encapsulation.
GeraniolModerateOxidation.Addition of antioxidants.

Experimental Protocols

To validate the stability of this compound in a new formulation, a systematic experimental approach is required. The following protocols outline the key experiments for assessing fragrance stability.

Accelerated Stability Testing (Thermal Stress)
  • Objective: To evaluate the effect of elevated temperature on the chemical stability of this compound.

  • Methodology:

    • Prepare three batches of the formulation containing this compound.

    • Store one batch at the intended long-term storage condition (e.g., 25°C/60% RH) as a control.

    • Store the other two batches at accelerated conditions (e.g., 40°C/75% RH and 50°C/75% RH).

    • At predetermined time points (e.g., 0, 1, 2, and 3 months), withdraw samples from each storage condition.

    • Analyze the concentration of this compound and the formation of any degradation products using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][6]

    • Monitor physical parameters such as color, odor, pH, and viscosity of the formulation.

Photostability Testing
  • Objective: To assess the impact of light exposure on the stability of this compound.

  • Methodology:

    • Expose the formulation in its final packaging, as well as in a photostable (control) and a transparent container, to a controlled light source (e.g., a xenon lamp) that mimics natural sunlight (ICH Q1B guidelines).

    • Simultaneously, store a control sample in the dark at the same temperature.

    • After a specified duration of light exposure, analyze the samples for the concentration of this compound and the presence of photodegradation products using GC-MS or HPLC.

    • Observe any changes in the physical appearance of the formulation.

pH Stability Testing
  • Objective: To determine the stability of this compound across a range of pH values relevant to the formulation.

  • Methodology:

    • Prepare batches of the formulation adjusted to different pH levels (e.g., pH 4, 6, and 8).

    • Store the samples at a controlled temperature.

    • At specified intervals, measure the concentration of this compound to assess for hydrolysis or other pH-dependent degradation.

Visualizing Pathways and Workflows

To better understand the processes involved in this compound stability, the following diagrams illustrate a potential degradation pathway and a typical experimental workflow.

cluster_degradation Potential Degradation Pathway of this compound This compound This compound Citronellic Acid Citronellic Acid This compound->Citronellic Acid Hydrolysis (H₂O, H⁺/OH⁻) Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation (O₂, Light) Further Degradation Further Degradation Citronellic Acid->Further Degradation β-oxidation Hydrolysis Products Hydrolysis Products

Caption: A simplified diagram illustrating potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Formulation Preparation Formulation Preparation Initial Analysis (T=0) Initial Analysis (T=0) Formulation Preparation->Initial Analysis (T=0) Accelerated Stability Chambers Accelerated Stability Chambers Initial Analysis (T=0)->Accelerated Stability Chambers Photostability Chamber Photostability Chamber Initial Analysis (T=0)->Photostability Chamber Real-Time Stability Real-Time Stability Initial Analysis (T=0)->Real-Time Stability Interim Analysis Interim Analysis Accelerated Stability Chambers->Interim Analysis Photostability Chamber->Interim Analysis Real-Time Stability->Interim Analysis Final Analysis Final Analysis Interim Analysis->Final Analysis Data Evaluation & Reporting Data Evaluation & Reporting Final Analysis->Data Evaluation & Reporting

Caption: A flowchart outlining the key steps in a comprehensive stability testing program.

References

A Comparative Guide to the Biocompatibility of Ethyl Citronellate and Other Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible materials is a critical aspect of drug delivery and development. Esters, a versatile class of organic compounds, are frequently employed as excipients, solvents, and building blocks for various biomedical applications. This guide provides a comparative assessment of the biocompatibility of ethyl citronellate against other commonly used esters, supported by experimental data and detailed methodologies.

Executive Summary

While direct comparative biocompatibility data for this compound is limited in publicly available literature, this guide synthesizes existing data on structurally related citronellol esters and other relevant esters to provide a useful comparison. The available evidence suggests that citronellol-derived esters, including by extension this compound, are likely to exhibit favorable biocompatibility profiles. However, rigorous, direct comparative studies are warranted to definitively establish the biocompatibility of this compound relative to other esters.

Data Presentation: In Vitro Cytotoxicity of Various Esters

The following table summarizes the available in vitro cytotoxicity data for a selection of esters, including citronellol esters as a proxy for this compound. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit the growth of 50% of a cell population.

EsterCell LineAssayIC50 (µg/mL)Reference
Citronellyl Isobutyrate MCF-7 (Breast Cancer)Alamar Blue2.82[1][2]
Citronellyl 2,2-dimethyl butyrate MCF-7 (Breast Cancer)Alamar Blue4.75[1][2]
Citronellyl Caproate MCF-7 (Breast Cancer)Alamar Blue36.1[1][2]
Geranyl Butyrate P388 (Murine Leukemia)MTT22.34[3]
Geranyl Caproate P388 (Murine Leukemia)MTT32.29[3]
Geranyl Caprylate P388 (Murine Leukemia)MTT28.76[3]
Ethyl Acetate Extract of C. sinensis Nanoparticles MDA-MB-231 (Breast Cancer)Not Specified12.72
Hexadecyl Trimethyl Ammonium Bromide HaCaT (Keratinocytes)Neutral Red Uptake0.008 (mmol/L)[4]
Dimethyl Sulphoxide HaCaT (Keratinocytes)Neutral Red Uptake328 (mmol/L)[4]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the design and interpretation of future studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treatment: Add the test ester at various concentrations to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

LDH (Lactate Dehydrogenase) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[6][7]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically includes a substrate (lactate), a coenzyme (NAD+), and a tetrazolium salt.

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[6][7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The reference wavelength is typically above 600 nm.[7]

Cytokine Profiling (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β released by cells in response to the test material.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., macrophages or peripheral blood mononuclear cells) and expose them to the test esters for a predetermined time.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This generally involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

In Vivo Histological Analysis of Subcutaneous Implantation

This method assesses the tissue response to an implanted material over time.

Protocol:

  • Implantation: Surgically implant sterile samples of the test material subcutaneously in an animal model (e.g., rats or mice).

  • Explantation: At predetermined time points (e.g., 1, 4, and 8 weeks), euthanize the animals and carefully excise the implant and surrounding tissue.[8]

  • Histological Processing: Fix the tissue samples in formalin, embed them in paraffin, and section them.

  • Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and inflammatory cell infiltrate. Masson's Trichrome staining can be used to assess fibrous capsule formation.[9]

  • Microscopic Evaluation: Examine the stained sections under a microscope to evaluate the extent of inflammation, the presence of different immune cell types, fibrosis, and tissue integration.[9][10]

Signaling Pathways in Biocompatibility

The interaction of a material with cells can trigger specific signaling pathways that mediate the cellular response, including inflammation and cytotoxicity. Understanding these pathways is crucial for predicting and evaluating biocompatibility.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[11][12] Activation of this pathway leads to the production of pro-inflammatory cytokines.[11][13]

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., Ester Exposure) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes Induces

Caption: NF-κB signaling pathway activation by pro-inflammatory stimuli.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli, including stress and chemical exposure. It can regulate cell proliferation, differentiation, and apoptosis.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Chemical Stimulus (e.g., Ester Exposure) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF Activates Response Cellular Response (Inflammation, Apoptosis) TF->Response Regulates

References

A Comparative Analysis of the Volatility of Ethyl Citronellate and Other Common Fragrance Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the volatility of ethyl citronellate against other frequently used fragrance molecules: linalool, limonene, geraniol, and citronellol. Volatility, a critical determinant of a fragrance molecule's performance, dictates its evaporation rate and, consequently, its scent profile and longevity. This document is intended for researchers, scientists, and professionals in the fragrance and chemical industries, offering a compilation of physical data and standardized experimental protocols for volatility assessment.

Data Presentation: Physical Properties Influencing Volatility

The volatility of a compound is intrinsically linked to its physical properties, primarily its vapor pressure and boiling point. A higher vapor pressure at a given temperature, or a lower boiling point, generally indicates a more volatile compound. The following table summarizes these key parameters for this compound and selected comparator molecules.

Fragrance MoleculeMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)
This compound C12H22O2198.302400.026 (est.)[1]
Linalool C10H18O154.251980.17[2][3]
d-Limonene C10H16136.23176[4][5]<2[4]
Geraniol C10H18O154.25229-230[6]~0.015 (converted from ~0.2 mm Hg @ 20°C)[6][7]
Citronellol C10H20O156.27224[8]~0.02[9]
Citronellal C10H18O154.25205-207[10][11]0.28[10]

Note: Data is compiled from various sources and may include estimated values. Direct experimental comparison under identical conditions is recommended for highest accuracy.

Experimental Protocols for Volatility Assessment

To empirically determine and compare the volatility of fragrance molecules, standardized analytical methods are essential. Below are detailed protocols for two widely accepted techniques: Dynamic Headspace Analysis with GC-MS and Isothermal Gravimetric Analysis.

Protocol 1: Dynamic Headspace Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the volatile organic compounds (VOCs) present in the headspace (the gas phase above the sample) and is ideal for comparing the relative abundance of different volatiles at a specific temperature.

Objective: To quantify the concentration of fragrance molecules in a controlled headspace, providing a measure of their relative volatility.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Dynamic Headspace Sampler

  • Sorbent traps (e.g., Tenax® TA)

  • Glass vials (20 mL) with PTFE/silicone septa

  • Analytical balance

  • Micropipettes

  • High-purity helium or nitrogen gas

  • Fragrance molecule standards (this compound, Linalool, etc.)

  • Inert, non-volatile solvent (e.g., Diethyl Phthalate, if required for dilution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 100 mg of each fragrance molecule into separate 20 mL glass vials.

    • Seal the vials immediately with caps containing PTFE/silicone septa.

    • Prepare a blank vial containing only the solvent if one is used, or an empty vial if analyzing pure compounds.

  • Dynamic Headspace Sampling:

    • Place the vials into the autosampler tray of the dynamic headspace system.

    • Set the equilibration temperature to a physiologically relevant temperature, e.g., 32°C (approximate skin temperature).

    • Equilibrate each vial for 10 minutes.

    • Purge the headspace of each vial with a constant flow of inert gas (e.g., helium at 50 mL/min) for a defined period (e.g., 5 minutes). The volatile molecules are carried by the gas and concentrated onto a sorbent trap.

  • Thermal Desorption and GC-MS Analysis:

    • The sorbent trap is rapidly heated (e.g., to 250°C) to desorb the trapped analytes into the GC inlet.

    • GC Conditions:

      • Injector: Splitless mode, 250°C.

      • Carrier Gas: Helium, constant flow of 1.0 mL/min.

      • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

      • Oven Program: Initial temperature of 50°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify each compound by its retention time and mass spectrum, comparing to a spectral library and pure standards.

    • Integrate the peak area for each identified fragrance molecule.

    • The relative peak areas of the different molecules under identical conditions correspond to their relative volatility. A larger peak area indicates a higher concentration in the headspace and thus, higher volatility.

Protocol 2: Isothermal Gravimetric Analysis of Evaporation Rate

This method directly measures the mass loss of a substance over time at a constant temperature, providing a straightforward measure of its evaporation rate.

Objective: To determine and compare the mass loss rate of different fragrance molecules under controlled temperature and airflow.

Materials:

  • Thermogravimetric Analyzer (TGA) or a temperature-controlled oven with an analytical balance.

  • Aluminum sample pans.

  • Micropipette.

  • Fragrance molecules.

  • Controlled, inert gas flow (e.g., Nitrogen).

Procedure:

  • Instrument Setup:

    • Set the TGA or oven to a constant temperature, for example, 32°C.

    • Ensure a constant, low-velocity flow of an inert gas (e.g., Nitrogen at 20 mL/min) over the sample to carry away evaporated molecules without creating turbulence.

  • Sample Preparation:

    • Tare an aluminum sample pan on the analytical balance.

    • Dispense a precise amount (e.g., 10.0 ± 0.1 mg) of the fragrance molecule into the pan.

  • Data Collection:

    • Quickly place the sample pan into the pre-heated instrument.

    • Begin recording the mass of the sample as a function of time.

    • Continue data collection for a set period (e.g., 24 hours) or until a significant portion of the sample has evaporated.

  • Data Analysis:

    • Plot the sample mass (or percentage of initial mass) versus time.

    • The evaporation rate can be determined from the slope of the initial, linear portion of the curve.

    • A steeper slope indicates a faster rate of mass loss and therefore higher volatility.

    • Compare the evaporation rates of the different fragrance molecules to rank their volatility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for a comparative study of fragrance molecule volatility, incorporating both headspace and gravimetric analysis methods.

Fragrance_Volatility_Workflow cluster_prep 1. Sample Preparation cluster_methods 2. Volatility Measurement cluster_gcms Method A: Headspace Analysis cluster_tga Method B: Gravimetric Analysis cluster_analysis 3. Data Analysis & Comparison prep Prepare pure samples of each fragrance molecule (e.g., this compound, Linalool) hs_sample Dynamic Headspace Sampling (Equilibrate & Purge onto Trap) prep->hs_sample tga_run Isothermal Gravimetric Measurement (Mass loss over time) prep->tga_run gcms_analysis Thermal Desorption & GC-MS Analysis hs_sample->gcms_analysis peak_integration Integrate Peak Areas (from GC-MS data) gcms_analysis->peak_integration mass_loss_rate Calculate Evaporation Rate (from Gravimetric data) tga_run->mass_loss_rate comparison Comparative Analysis of Volatility peak_integration->comparison mass_loss_rate->comparison

Caption: Workflow for comparing fragrance molecule volatility.

References

Headspace GC Method Validation for Residual Solvents in Ethyl Citronellate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of headspace gas chromatography (HS-GC) methods for the validation of residual solvent analysis in ethyl citronellate. The information is synthesized from established methodologies for active pharmaceutical ingredients (APIs) and drug products, providing a robust framework for developing and validating a suitable method for this specific fragrant raw material.

Introduction to Residual Solvent Analysis

Residual solvents are organic volatile impurities that remain from the synthesis and purification processes of drug substances, excipients, or in the final drug product.[1][2] Their presence is a potential risk to patient safety and can also affect the physicochemical properties of the substance.[2] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for various solvents, categorized based on their toxicity. Headspace gas chromatography is the most common and robust technique for the determination of these residual solvents.[1][3]

The Importance of Method Validation

A validated analytical method is crucial to ensure the reliability and accuracy of residual solvent data. The validation process, guided by ICH Q2(R1) guidelines, demonstrates that the analytical procedure is suitable for its intended purpose.[2][4] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Comparison of Headspace GC Methods

Methodological Alternatives

Different approaches to HS-GC for residual solvents offer various advantages. A "generic" method can be applied to a wide range of substances, saving time on method development and validation for each new chemical entity.[1] Alternatively, methods can be optimized for specific analytes or matrices to achieve better sensitivity or faster run times.[5] A comparison with a newer technique, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), has shown that while both methods meet validation criteria, SIFT-MS can offer significantly faster analysis times.[6][7]

Data Presentation: Performance Comparison of Different HS-GC Methods

The following tables summarize typical performance data from validated HS-GC methods for residual solvents in pharmaceutical products. This data can serve as a benchmark when validating a method for this compound.

Table 1: Comparison of GC Columns and Typical Performance

ParameterMethod 1 (DB-624 equivalent)[1]Method 2 (EC-5 equivalent)[8]Method 3 (TG-624 SilMS)[5]
Column Type 6% Cyanopropylphenyl-94% Dimethylpolysiloxane5% Phenyl-95% DimethylpolysiloxaneMid-polarity proprietary phase
Typical Analytes 28 common pharmaceutical solvents[1]6 common solvents (Methanol, Ethanol, Acetone, IPA, DCM, Toluene)[8]Class 2A residual solvents[5]
**Linearity (R²) **> 0.999[1]Not specifiedNot specified
LOQ (ppm) <100 ppm for most solvents (based on 100mg sample)[1]10-200 ppm[8]Not specified
Analysis Time 25 min[1]< 15 min[8]< 8 min[5]
Key Advantage Comprehensive for a wide range of solvents[1]Faster analysis for a smaller set of solvents[8]Significant improvement in analysis speed[5]

Table 2: Linearity and Quantitation Limits for Selected Solvents (Illustrative Data)

SolventLinearity Range (mg/mL)[9]LOQ (ppm)[9]
Methanol0.0015 - 0.172.23
Ethanol0.0015 - 0.171.37
Acetone0.00075 - 0.170.41
Dichloromethane0.0037 - 0.172.24
Hexanes0.0015 - 0.170.68
Ethyl Acetate0.00015 - 0.170.18

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of a headspace GC method for residual solvents. These protocols are based on established practices and can be adapted for this compound.[1][2][10]

General Headspace GC Method

This protocol outlines a generic method that can be used as a starting point for validation.

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial. Add a suitable diluent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) to dissolve or suspend the sample.[11] Seal the vial immediately.

  • Standard Preparation: Prepare a stock solution containing the target residual solvents at a known concentration in the chosen diluent. Prepare a series of calibration standards by diluting the stock solution. Transfer a fixed volume of each standard solution into separate headspace vials.

  • Headspace Parameters:

    • Equilibration Temperature: 80°C to 140°C (optimization required)[1]

    • Equilibration Time: 20 to 60 minutes (optimization required)[1][2]

    • Vial Shaking: Gentle, continuous shaking during equilibration.[2]

  • GC Conditions:

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)[1]

    • Carrier Gas: Helium or Nitrogen at an optimized flow rate.[12]

    • Oven Temperature Program: An initial temperature of around 40°C held for a period, followed by a temperature ramp to a final temperature of around 240°C. The specific program needs to be optimized for the separation of target solvents.[1][13]

    • Injector Temperature: Typically 140°C to 250°C.

    • Detector: Flame Ionization Detector (FID) at a temperature of around 250°C.[13]

Validation Experiments
  • Specificity: Analyze a blank sample (diluent only), a sample of this compound spiked with known residual solvents, and an unspiked sample to demonstrate that there are no interfering peaks from the matrix at the retention times of the target analytes.[3]

  • Linearity: Analyze the series of calibration standards in triplicate. Plot the peak area response against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.[1]

  • Accuracy (Recovery): Spike the this compound sample with known concentrations of the residual solvents at three different levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery. The acceptance criteria are typically between 80% and 120%.[1]

  • Precision (Repeatability): Analyze at least six replicate preparations of the this compound sample spiked at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD), which should typically be ≤ 15%.

  • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument to assess the ruggedness of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]

Mandatory Visualization

Validation_Workflow A Method Development & Optimization B Protocol Definition A->B Finalize Conditions K Validation Parameters B->K C Specificity I Validation Report C->I Compile Results D Linearity & Range D->I Compile Results E Accuracy (Recovery) E->I Compile Results F Precision (Repeatability & Intermediate) F->I Compile Results G LOD & LOQ G->I Compile Results H Robustness H->I Compile Results J Method Implementation for Routine Analysis I->J Approve Method K->C K->D K->E K->F K->G K->H

Caption: Workflow for the Validation of a Headspace GC Method.

This guide provides a foundational understanding and practical approach to validating a headspace GC method for residual solvents in this compound. By leveraging the comparative data and detailed protocols, researchers can efficiently develop and validate a robust analytical method that meets regulatory requirements and ensures product quality and safety.

References

comparative analysis of ethyl citronellate from different synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Routes to Ethyl Citronellate

This compound, a valuable fragrance and flavor compound with a characteristic fruity-rosy scent, can be synthesized through various chemical and enzymatic pathways. This guide provides a comparative analysis of three primary synthetic routes originating from citronellol, citronellal, and dihydromyrcene. The performance of each route is evaluated based on yield, reaction conditions, and potential environmental impact, supported by experimental data from scientific literature.

Overview of Synthetic Routes

Three main strategies for the synthesis of this compound are explored:

  • Route 1: Direct Esterification of Citronellol. This is a straightforward approach involving the reaction of citronellol with an ethylating agent, typically ethanol, under acidic or enzymatic catalysis.

  • Route 2: Oxidation of Citronellal followed by Esterification. This two-step route utilizes citronellal as the starting material, which is first oxidized to citronellic acid and then esterified with ethanol.

  • Route 3: From Dihydromyrcene via Hydroboration-Oxidation and Esterification. This multi-step synthesis starts with the less functionalized precursor, dihydromyrcene, which is converted to citronellol before esterification.

Comparative Data

The following tables summarize the quantitative data for each synthetic route. Data for this compound is prioritized, but in its absence, data for the closely related citronellyl acetate is used as an analogue to provide a reasonable comparison.

Table 1: Synthesis of this compound via Direct Esterification of Citronellol

MethodCatalystReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Chemical Synthesis (Fischer Esterification) Sulfuric AcidSeveral hoursReflux~60-70 (estimated)Moderate to HighGeneral Knowledge
Enzymatic Synthesis Novozym® 435 (immobilized lipase)4 hours35>95 (for citronellyl oleate)>90[1][2]
Enzymatic Synthesis Pseudomonas fluorescens lipase24 hours4087 (for citronellyl acetate)High[3][4]

Table 2: Synthesis of this compound via Citronellal

StepReactionCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)Reference
1 Oxidation of Citronellal to Citronellic AcidSupported Gold (Au) catalyst / O₂Not specified80>90[5][6]
1 Oxidation of Citronellal to Citronellic AcidPinnick Oxidation (NaClO₂, NaH₂PO₄)Not specifiedNot specifiedHigh[7]
2 Esterification of Citronellic AcidAcid catalyst (e.g., H₂SO₄) / EthanolSeveral hoursRefluxHigh (estimated)[7]

Table 3: Synthesis of this compound via Dihydromyrcene

StepReactionReagentsYield (%)Reference
1 Hydroboration-Oxidation of Dihydromyrcene1. BH₃-THF 2. H₂O₂, NaOHHigh (typical for hydroboration)[8]
2 Esterification of CitronellolSee Table 1See Table 1-

Experimental Protocols

Route 1: Direct Esterification of Citronellol

a) Chemical Synthesis: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine citronellol (1 equivalent), absolute ethanol (a large excess, e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation.

b) Enzymatic Synthesis using Novozym® 435

  • Reaction Setup: In a flask, combine citronellol (1 equivalent), ethyl acetate (as both acyl donor and solvent, or ethanol), and immobilized lipase Novozym® 435 (typically 5-10% by weight of the substrates).[1]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 35-40°C) with constant shaking for the specified reaction time.[1][2]

  • Recovery: Separate the immobilized enzyme by filtration for potential reuse.

  • Purification: Remove the excess solvent/unreacted starting materials under reduced pressure to obtain the crude this compound. Further purification can be achieved by chromatography if necessary.

Route 2: Oxidation of Citronellal and Esterification

a) Oxidation of Citronellal to Citronellic Acid (Pinnick Oxidation)

  • Reaction Setup: In a reaction vessel, dissolve citronellal in a suitable solvent (e.g., t-butanol).[7]

  • Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) and a proton source like sodium dihydrogen phosphate (NaH₂PO₄) in water.[7]

  • Reaction: Slowly add the aqueous solution of sodium chlorite to the solution of citronellal at room temperature. Stir the mixture vigorously.

  • Work-up and Purification: After the reaction is complete, perform an appropriate work-up involving quenching and extraction to isolate the citronellic acid.

b) Esterification of Citronellic Acid

Follow the Fischer esterification protocol described in Route 1a, using citronellic acid as the starting material instead of citronellol.[7]

Route 3: From Dihydromyrcene

a) Hydroboration-Oxidation of Dihydromyrcene to Citronellol

  • Hydroboration: Under an inert atmosphere (e.g., nitrogen), dissolve dihydromyrcene in an anhydrous ether solvent (e.g., THF). Add a solution of borane-tetrahydrofuran complex (BH₃-THF) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for a few hours.[8]

  • Oxidation: Cool the reaction mixture back to 0°C and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (H₂O₂).

  • Work-up and Purification: After the oxidation is complete, separate the layers and extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the resulting citronellol by distillation.

b) Esterification of Citronellol

Follow one of the esterification protocols described in Route 1 to convert the synthesized citronellol into this compound.

Visualization of Synthetic Pathways and Workflows

Synthetic_Pathways cluster_0 Route 1: From Citronellol cluster_1 Route 2: From Citronellal cluster_2 Route 3: From Dihydromyrcene Citronellol1 Citronellol EthylCitronellate1 This compound Citronellol1->EthylCitronellate1 Esterification (Chemical or Enzymatic) Citronellal Citronellal CitronellicAcid Citronellic Acid Citronellal->CitronellicAcid Oxidation EthylCitronellate2 This compound CitronellicAcid->EthylCitronellate2 Esterification Dihydromyrcene Dihydromyrcene Citronellol2 Citronellol Dihydromyrcene->Citronellol2 Hydroboration- Oxidation EthylCitronellate3 This compound Citronellol2->EthylCitronellate3 Esterification

Caption: Overview of the three main synthetic routes to this compound.

Experimental_Workflow Start Starting Material (Citronellol, Citronellal, or Dihydromyrcene) Reaction Chemical or Enzymatic Reaction Start->Reaction Workup Reaction Work-up (Quenching, Neutralization) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis and purification.

Comparative Analysis

  • Route 1 (from Citronellol):

    • Chemical Synthesis: This is a classic and well-established method. However, it often requires harsh acidic conditions, high temperatures, and can lead to side reactions and purification challenges. The use of a large excess of ethanol is necessary to drive the equilibrium towards the product.

    • Enzymatic Synthesis: This approach offers several advantages, including mild reaction conditions, high selectivity (reducing byproducts), and the potential for enzyme reuse, making it a more environmentally friendly "green" alternative.[9][10] The reported yields for enzymatic esterification of citronellol and related alcohols are generally very high.[1][2]

  • Route 2 (from Citronellal):

    • This route adds an extra step compared to the direct esterification of citronellol. However, citronellal is also a readily available starting material. The oxidation of citronellal to citronellic acid can be achieved with high efficiency using modern catalytic methods.[5][6] This route might be preferred if citronellal is a more cost-effective starting material than citronellol.

  • Route 3 (from Dihydromyrcene):

    • This is the longest and most complex route. It is advantageous when dihydromyrcene is a significantly cheaper and more abundant feedstock. The hydroboration-oxidation step is highly efficient for the anti-Markovnikov hydration of the terminal double bond to produce citronellol.[11] However, the use of borane reagents requires careful handling under anhydrous and inert conditions.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the cost and availability of starting materials, the desired scale of production, and environmental considerations.

  • For high-yield, high-purity, and environmentally benign production, the enzymatic esterification of citronellol (Route 1b) appears to be the most promising approach.

  • The Fischer esterification of citronellol (Route 1a) remains a viable, albeit less "green," option for chemical synthesis.

  • Route 2 (from citronellal) is a competitive alternative if citronellal is economically favored over citronellol.

  • Route 3 (from dihydromyrcene) is most suitable for large-scale industrial production where the cost of the raw material is the primary driver and the infrastructure for handling multi-step synthesis and specialized reagents is in place.

Further research focusing on a direct techno-economic analysis of these specific routes for this compound production would be beneficial for industrial-scale decision-making.

References

A Comparative Guide to the Synthesis of Ethyl Citronellate: Evaluating Cost-Effectiveness of Enzymatic and Chemical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl citronellate, a valuable fragrance and flavor compound, can be achieved through various methods. This guide provides a detailed comparison of two primary approaches: enzymatic synthesis using immobilized lipase and traditional chemical synthesis via Fischer esterification. The objective is to evaluate the cost-effectiveness of each method by analyzing reaction efficiency, catalyst cost and reusability, and overall process parameters.

Data Presentation: A Quantitative Comparison

To facilitate a clear and direct comparison, the following table summarizes the key quantitative data for both enzymatic and chemical synthesis of this compound.

ParameterEnzymatic Synthesis (Immobilized Lipase)Chemical Synthesis (Fischer Esterification)
Catalyst Immobilized Lipase (e.g., Novozym 435)Strong Acid (e.g., Sulfuric Acid)
Yield 80-100%[1]~65%
Reaction Time 4 hours[1]8 hours
Reaction Temperature 35°C[1]100°C (reflux)
Catalyst Cost High initial investmentLow
Catalyst Reusability High (multiple cycles with minimal loss of activity)[1]Not readily reusable
Byproducts MinimalWater (needs to be removed to drive equilibrium)
Environmental Impact Generally considered "greener"Use of strong, corrosive acids poses environmental and safety concerns
Substrate Specificity HighLow

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the lipase-catalyzed esterification of citronellol.

Materials:

  • Citronellol

  • Ethanol

  • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)

  • Solvent (e.g., n-hexane, optional for improving miscibility)[1]

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a reaction vessel, combine citronellol and a molar excess of ethanol. The molar ratio between the acid (in this case, the alcohol to be esterified) and the other alcohol is typically 1:1.[1]

  • If using a solvent, add n-hexane to the mixture.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a small percentage of the total substrate weight.

  • If desired, add molecular sieves to the mixture to adsorb the water produced during the reaction, which can help to drive the equilibrium towards the product side.

  • Stir the mixture at a constant temperature of 35°C for 4 hours.[1]

  • After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.[1]

  • The resulting mixture contains this compound, unreacted starting materials, and any solvent used. The product can be purified by distillation or chromatography.

Chemical Synthesis of this compound (Fischer Esterification)

This protocol describes a standard Fischer esterification reaction.

Materials:

  • Citronellol

  • Ethanol (in large excess, often used as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate solution (for neutralization)

  • Brine (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine citronellol and a large excess of ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate. Be cautious as this will produce carbon dioxide gas.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The crude this compound can be purified by distillation under reduced pressure.

Mandatory Visualization

CostEffectivenessEvaluation Cost-Effectiveness Evaluation Workflow for this compound Synthesis Define_Methods Define Synthesis Methods Enzymatic Enzymatic Synthesis (Immobilized Lipase) Define_Methods->Enzymatic Chemical Chemical Synthesis (Fischer Esterification) Define_Methods->Chemical Gather_Data Gather Experimental & Cost Data Enzymatic->Gather_Data Chemical->Gather_Data Yield_Enz Yield (%) Gather_Data->Yield_Enz Time_Enz Reaction Time (h) Gather_Data->Time_Enz Temp_Enz Temperature (°C) Gather_Data->Temp_Enz Cat_Cost_Enz Catalyst Cost ($/kg) Gather_Data->Cat_Cost_Enz Reusability_Enz Catalyst Reusability Gather_Data->Reusability_Enz Yield_Chem Yield (%) Gather_Data->Yield_Chem Time_Chem Reaction Time (h) Gather_Data->Time_Chem Temp_Chem Temperature (°C) Gather_Data->Temp_Chem Cat_Cost_Chem Catalyst Cost ($/L) Gather_Data->Cat_Cost_Chem Reusability_Chem Catalyst Reusability Gather_Data->Reusability_Chem Analyze Analyze Cost-Effectiveness Yield_Enz->Analyze Time_Enz->Analyze Temp_Enz->Analyze Cat_Cost_Enz->Analyze Reusability_Enz->Analyze Yield_Chem->Analyze Time_Chem->Analyze Temp_Chem->Analyze Cat_Cost_Chem->Analyze Reusability_Chem->Analyze Material_Cost Raw Material Cost Analyze->Material_Cost Energy_Cost Energy Consumption Analyze->Energy_Cost Catalyst_Lifecycle Catalyst Lifecycle Cost Analyze->Catalyst_Lifecycle Waste_Disposal Waste Disposal Cost Analyze->Waste_Disposal Conclusion Conclusion on Most Cost-Effective Method Analyze->Conclusion

Caption: Workflow for evaluating the cost-effectiveness of this compound synthesis methods.

Conclusion

The evaluation of the most cost-effective synthesis method for this compound depends on several factors beyond the initial cost of reagents. While the chemical synthesis via Fischer esterification utilizes a significantly cheaper catalyst (sulfuric acid), it suffers from lower yields, longer reaction times, and higher energy consumption due to the elevated reaction temperatures. Furthermore, the corrosive nature of the acid catalyst presents safety and environmental concerns, and it is not easily recycled.

In contrast, enzymatic synthesis offers significantly higher yields in a shorter timeframe and at much milder temperatures, leading to lower energy costs. The primary drawback of the enzymatic method is the high initial cost of the immobilized lipase. However, the high reusability of the enzyme over multiple reaction cycles can offset this initial investment in the long run, especially in a continuous or large-scale production setting. The enzymatic process is also considered more environmentally friendly due to its biodegradable nature and the avoidance of harsh chemicals.

For researchers and drug development professionals, the choice between these two methods will depend on the scale of production, the importance of "green" chemistry principles, and the availability of capital for the initial investment in an enzymatic catalyst. For small-scale, infrequent syntheses, the low initial cost of the Fischer esterification might be more appealing. However, for long-term, sustainable, and high-yield production, the enzymatic approach presents a more cost-effective and environmentally responsible solution.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Ethyl Citronellate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling ethyl citronellate. The following procedures are based on established best practices for similar non-halogenated organic esters and fragrance compounds.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The recommended PPE is detailed below.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesChemical splash goggles should be worn at all times to protect from potential splashes.[1]
Face ShieldIn situations with a higher risk of splashing, such as transferring large quantities, a face shield should be worn in addition to safety goggles for full facial protection.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to chemicals and puncturing.[1] It is advisable to double-glove for extended operations or when handling larger quantities. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.[1]
Chemical-Resistant ApronFor procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[2]
RespiratorIn the absence of adequate ventilation or during a large spill, a respirator with an organic vapor cartridge may be necessary. Users must be properly trained and fit-tested for respirator use.[2]

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

  • Always work in a well-ventilated area.[2] The use of a chemical fume hood is the preferred method for controlling vapor exposure.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Hygiene:

  • Avoid direct contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

  • Remove any contaminated clothing immediately and launder it before reuse.[3]

Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Keep containers tightly closed when not in use.[3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Standard Operating Procedure for this compound

Standard Operating Procedure for Handling this compound prep Preparation - Review Safety Data Sheet (SDS) - Ensure fume hood is operational - Gather all necessary materials ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe handling Chemical Handling - Work within a fume hood - Dispense required amount carefully - Keep container closed when not in use ppe->handling post_handling Post-Handling - Securely cap the container - Return to designated storage area handling->post_handling cleanup Area Cleanup - Wipe down work surfaces - Decontaminate any affected equipment post_handling->cleanup waste Waste Disposal - Dispose of contaminated materials in a labeled hazardous waste container cleanup->waste remove_ppe Remove PPE - Remove gloves and dispose of them - Remove lab coat - Wash hands thoroughly waste->remove_ppe

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Spill Response and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Small Spills (less than 100 mL) in a Fume Hood:

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Absorb the material , working from the outside of the spill inwards to prevent spreading.

  • Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials , including gloves and absorbent pads, as hazardous waste.

Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:

  • Evacuate the immediate area and alert others.

  • If the spill is flammable, extinguish all nearby ignition sources .

  • Close the doors to the affected area to contain vapors.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

This compound Spill Response Workflow

This compound Spill Response spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100mL) in Fume Hood assess->small_spill large_spill Large Spill (>100mL) or Outside Hood assess->large_spill alert Alert Personnel in Area small_spill->alert Yes evacuate Evacuate Immediate Area Alert Others large_spill->evacuate Yes contain Contain and Absorb Spill with Inert Material alert->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose extinguish Extinguish Ignition Sources evacuate->extinguish contact_ehs Contact EHS/ Emergency Response extinguish->contact_ehs

Caption: Decision workflow for responding to an this compound spill.

Disposal Plan

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste" and include the full chemical name.[4][5]

  • Segregation: this compound is a non-halogenated organic solvent. Do not mix it with halogenated solvent waste, as this can increase disposal costs and complexity.[4]

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[4][5] Do not pour this compound down the drain.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.